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  • Product: 1-(Azetidin-3-yl)-2-methylpropan-2-ol

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

The following technical guide details the synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol , a structural motif increasingly utilized in medicinal chemistry as a metabolic stability enhancer and a solubilizing pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol , a structural motif increasingly utilized in medicinal chemistry as a metabolic stability enhancer and a solubilizing pharmacophore.

Executive Summary

Target Molecule: 1-(Azetidin-3-yl)-2-methylpropan-2-ol Formula: C


H

NO Key Structural Features: Strained azetidine ring (sp

-rich), tertiary alcohol tail. Primary Application: Bioisostere for piperidines or gem-dimethyl groups in drug discovery; fragment-based drug design (FBDD).

This guide outlines a robust, four-step synthetic route starting from commercially available 1-Boc-3-azetidinone . The pathway prioritizes scalability and intermediate stability, utilizing a Horner-Wadsworth-Emmons (HWE) homologation followed by hydrogenation and Grignard addition. This approach avoids the use of unstable azetidinyl-metal species and allows for late-stage diversification.

Retrosynthetic Analysis

To synthesize the target with high fidelity, we disconnect the molecule at the alcohol side chain. The tertiary alcohol motif suggests a Grignard addition to an ester precursor. The ester, containing a methylene spacer attached to the azetidine ring (


), is best accessed via a two-carbon homologation of the corresponding ketone.
Logic Flow
  • Target: 1-(Azetidin-3-yl)-2-methylpropan-2-ol (Amine protected as Boc during synthesis).

  • Disconnection 1 (C-C Bond): Removal of methyl groups reveals the Ester Intermediate (Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate).

  • Disconnection 2 (Redox): The saturated ester is derived from an

    
    -Unsaturated Ester  via hydrogenation.
    
  • Disconnection 3 (C=C Bond): The alkene is formed via HWE Reaction from 1-Boc-3-azetidinone .

Retrosynthesis Target Target: 1-(Azetidin-3-yl)-2-methylpropan-2-ol ProtectedTarget Protected Alcohol: 1-Boc-3-(2-hydroxy-2-methylpropyl)azetidine Target->ProtectedTarget Deprotection (TFA) Ester Saturated Ester: Methyl 2-(1-Boc-azetidin-3-yl)acetate ProtectedTarget->Ester Grignard (MeMgBr) UnsatEster Unsaturated Ester: Methyl 2-(1-Boc-azetidin-3-ylidene)acetate Ester->UnsatEster Hydrogenation (H2/Pd) Ketone Starting Material: 1-Boc-3-azetidinone UnsatEster->Ketone HWE Reaction

Figure 1: Retrosynthetic logic flow prioritizing stable ester intermediates.

Detailed Synthetic Protocols

Step 1: Horner-Wadsworth-Emmons Homologation

Objective: Convert the ketone carbonyl to an


-unsaturated ester.
  • Reagents: 1-Boc-3-azetidinone, Trimethyl phosphonoacetate, Sodium Hydride (NaH) or DBU.

  • Solvent: Anhydrous THF or Acetonitrile.

  • Mechanism: The phosphonate carbanion attacks the ketone; elimination of phosphate yields the alkene.

Protocol:

  • Suspend NaH (60% dispersion, 1.1 equiv) in anhydrous THF at 0°C under nitrogen.

  • Dropwise add Trimethyl phosphonoacetate (1.1 equiv). Stir for 30 min until gas evolution ceases and the solution becomes clear.

  • Add a solution of 1-Boc-3-azetidinone (1.0 equiv) in THF dropwise.

  • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully add saturated NH

    
    Cl solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate as a white solid/oil.

Expert Insight: DBU/LiCl is a milder alternative to NaH if base-sensitivity is a concern, but NaH typically provides higher yields for this specific ketone [1].

Step 2: Catalytic Hydrogenation

Objective: Reduce the exocyclic double bond without reducing the ester or removing the Boc group.

  • Reagents: H

    
     gas (balloon or Parr shaker), 10% Pd/C.
    
  • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve the unsaturated ester from Step 1 in Methanol (0.1 M concentration).

  • Add 10% Pd/C (10 wt% loading relative to substrate).

  • Purge the flask with Nitrogen, then Hydrogen.

  • Stir vigorously under H

    
     atmosphere (1 atm is usually sufficient) for 12–16 hours.
    
  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate solvent to yield Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate .

  • Purity Check: H-NMR should show the disappearance of alkene protons (

    
     5.5-6.0 ppm) and the appearance of a doublet (
    
    
    
    ) and multiplet (azetidine CH).
Step 3: Grignard Addition (The Critical Step)

Objective: Convert the methyl ester into the tertiary alcohol.

  • Reagents: Methylmagnesium bromide (MeMgBr, 3.0 M in ether), Anhydrous THF.

  • Conditions: Cryogenic to RT.[1][2][3]

Protocol:

  • Dissolve the saturated ester (1.0 equiv) in anhydrous THF (0.2 M) under Argon/Nitrogen.

  • Cool the solution to 0°C (ice bath).

  • Add MeMgBr (3.5 equiv) dropwise via syringe. Note: Excess reagent is required to prevent the formation of the ketone intermediate.

  • Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2 hours.

  • Quench: Cool back to 0°C. Slowly add saturated NH

    
    Cl. Caution: Exothermic.
    
  • Workup: Extract with Et

    
    O or EtOAc. Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (EtOAc/Hexane gradient). The product tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate is typically a viscous oil.

Step 4: Deprotection

Objective: Remove the Boc group to release the free amine.

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).[4]

Protocol:

  • Dissolve the Boc-protected alcohol in DCM.[1]

  • Add TFA (20% v/v final concentration).

  • Stir at RT for 1–2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup (Free Base): Concentrate to remove TFA. Redissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with K

    
    CO
    
    
    
    in MeOH, filter, and concentrate.
  • Workup (Salt): If the HCl salt is desired (more stable), use HCl/Dioxane, concentrate, and triturate with ether to obtain the solid salt.

Analytical Data Summary

IntermediateKey NMR Signals (H-1, CDCl

)
Expected MS (ESI)
Unsaturated Ester

5.8-6.0 (m, 1H, =CH), 4.6-4.8 (m, 4H, Azetidine ring), 3.7 (s, 3H, OMe)
[M+H]

228.1
Saturated Ester

3.6-4.1 (m, 4H, Ring), 3.7 (s, 3H, OMe), 2.9 (m, 1H, CH), 2.6 (d, 2H, CH

)
[M+H]

230.1
Protected Alcohol

1.25 (s, 6H, 2xMe), 1.44 (s, 9H, Boc), 1.8 (d, 2H, CH

), 2.7 (m, 1H, CH)
[M+Na]

252.2
Final Product

1.20 (s, 6H, 2xMe), 1.75 (d, 2H, CH

), 3.5-3.9 (m, 4H, Ring)
[M+H]

130.1

Workflow Visualization

SynthesisWorkflow Step1 Step 1: HWE Reaction (NaH, Phosphonate) Step2 Step 2: Hydrogenation (H2, Pd/C) Step1->Step2 Reduction Step3 Step 3: Grignard (MeMgBr) Step2->Step3 Alkylation Step4 Step 4: Deprotection (TFA or HCl) Step3->Step4 Acidolysis End 1-(Azetidin-3-yl)- 2-methylpropan-2-ol Step4->End Neutralization Start 1-Boc-3-azetidinone Start->Step1 Homologation

Figure 2: Linear synthetic workflow highlighting reagents and transformation types.

Safety & Handling (Azetidine Specifics)

  • Ring Strain: Azetidines possess significant ring strain (~26 kcal/mol). While 3-substituted azetidines are generally stable, avoid strong Lewis acids or excessive heat (>100°C) which may trigger ring-opening polymerization.

  • Toxicity: Many low molecular weight azetidines are potential alkylating agents. Handle the free base with extreme caution in a fume hood. The HCl salt form is recommended for long-term storage to mitigate volatility and reactivity.

  • Grignard Reagents: MeMgBr is pyrophoric and moisture-sensitive. Ensure all glassware is flame-dried and the reaction is kept under positive inert gas pressure.

References

  • Wojciechowski, J. et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition."[5] Molecules, vol. 28, no.[6] 3, 2023, p. 1091. Link

  • Banerjee, A. K. et al. "Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations." Journal of Pharmaceutics and Drug Research, vol. 3, no. 1, 2020, pp. 233-237.[7] Link

  • Bott, T. M. and West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, vol. 84, no.[2][8][9] 1, 2012, pp. 223-264.[8] Link

  • Kuduk, S. D. et al. "Synthesis and evaluation of 3-(2-hydroxy-2-methylpropyl)azetidines as agonists of the S1P1 receptor." Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 3, 2010, pp. 1085-1089. (Validating the Grignard route on azetidine esters).

Sources

Exploratory

Comprehensive Characterization Guide: 1-(Azetidin-3-yl)-2-methylpropan-2-ol

This guide serves as an advanced technical reference for the structural characterization of 1-(Azetidin-3-yl)-2-methylpropan-2-ol , a critical sp³-rich building block used in medicinal chemistry to modulate lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the structural characterization of 1-(Azetidin-3-yl)-2-methylpropan-2-ol , a critical sp³-rich building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

The following analysis synthesizes fragment-based spectral prediction, empirical data from structural analogues (e.g., 3-substituted azetidines), and first-principles NMR theory.

Structural Analysis & Significance

IUPAC Name: 1-(Azetidin-3-yl)-2-methylpropan-2-ol Molecular Formula:


Molecular Weight:  129.20  g/mol 

This molecule features a strained four-membered azetidine ring connected via a methylene linker to a tertiary alcohol (specifically a 2-methylpropan-2-ol moiety). The presence of the secondary amine (azetidine NH) and the tertiary alcohol provides two vectors for further functionalization, while the gem-dimethyl group blocks metabolic oxidation at the


-position to the hydroxyl.
Structural Logic for NMR Interpretation
  • Symmetry: The molecule possesses a plane of symmetry running through the azetidine Nitrogen, C3, and the alkyl tail. This renders the C2 and C4 protons of the ring chemically equivalent (enantiotopic pairs), simplifying the spectrum.

  • Electronic Environment:

    • Azetidine Ring: The ring protons are deshielded by the nitrogen atom and ring strain.

    • Gem-dimethyl: The two methyl groups on the tail are chemically equivalent and will appear as a strong singlet.

    • Exchangeable Protons: Both the secondary amine (

      
      ) and the alcohol (
      
      
      
      ) are subject to hydrogen bonding and exchange, leading to variable chemical shifts.

Synthesis Pathway & Precursor Identification

To understand the impurities and confirm the structure, one must understand the genesis of the molecule. The most robust synthetic route involves the nucleophilic addition of a methyl organometallic reagent to the corresponding ketone.

DOT Diagram: Synthesis & Assignment Logic

G Start Precursor: 1-(Azetidin-3-yl)propan-2-one (Ketone) Reagent Reagent: MeMgBr or MeLi (Nucleophilic Addition) Start->Reagent Target Target: 1-(Azetidin-3-yl)-2-methylpropan-2-ol Reagent->Target Grignard/Lithiation NMR_Check NMR Validation Checkpoints Target->NMR_Check Check1 1. Disappearance of Carbonyl C=O (>200 ppm in 13C) NMR_Check->Check1 Check2 2. Appearance of Gem-Dimethyl Singlet (~1.2 ppm in 1H) NMR_Check->Check2 Check3 3. Upfield Shift of Linker CH2 NMR_Check->Check3

Figure 1: Synthetic logic flow from the ketone precursor to the target alcohol, highlighting key NMR validation checkpoints.

1H NMR Spectroscopy (400/500 MHz, )

The proton spectrum is characterized by the distinct high-field signals of the alkyl tail and the mid-field signals of the strained ring.

Predicted Spectral Data Table
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Tail

1.15 – 1.25Singlet (s)6H-Equivalent methyls on quaternary C.
Linker

1.65 – 1.80Doublet (d)2H

Coupled to Azetidine C3-H.
Ring C3 Azetidine

2.60 – 2.85Multiplet (m)1HComplexMethine center; couples to linker and ring

s.
Ring C2/4 Azetidine

3.40 – 3.80Triplet/Multiplet4H

Deshielded by N. Chemically equivalent pairs.
Hetero

/

2.0 – 4.0Broad (br s)2H-Concentration/Solvent dependent.
Detailed Analysis of Signals[1]
  • The Gem-Dimethyl Singlet (1.15–1.25 ppm): This is the anchor signal. It integrates to 6 protons. If this signal is split (a doublet), it indicates the reaction failed (reduction of ketone to secondary alcohol instead of addition to tertiary).

  • The Azetidine "Wings" (3.40–3.80 ppm): The protons adjacent to the nitrogen (positions 2 and 4) appear as a higher-order multiplet (often resembling a triplet or doublet of doublets) due to the AA'BB'X spin system characteristics of 3-substituted azetidines.

  • The Linker (1.65–1.80 ppm): This methylene group connects the ring to the quaternary carbon. It appears as a doublet due to coupling with the single proton at the azetidine C3 position.

Protocol Note: To distinguish the


 peaks from the 

signals, perform a

shake. Add 1-2 drops of deuterium oxide to the NMR tube, shake, and re-acquire. The broad singlets between 2.0–4.0 ppm will disappear or shift significantly.

13C NMR Spectroscopy (100/125 MHz, )

The Carbon-13 spectrum provides definitive proof of the quaternary carbon formation.

Predicted Spectral Data Table
PositionCarbon TypeShift (

, ppm)
Characteristics
Methyls

29.0 – 31.0Strong intensity (2 equivalent carbons).
Ring C3 Azetidine

28.0 – 32.0Methine signal.
Linker

45.0 – 48.0Methylene bridge.
Ring C2/4 Azetidine

54.0 – 58.0Deshielded by Nitrogen.
Quaternary

68.0 – 72.0Low intensity; characteristic of tert-alcohol.

Key Diagnostic: The absence of a signal >200 ppm confirms the consumption of the ketone precursor. The presence of the peak at ~70 ppm confirms the tertiary alcohol.

Advanced Verification: 2D NMR Correlations

For unambiguous assignment, especially to differentiate the linker


 from the ring C3 methine (if shifts overlap), use 2D experiments.
COSY (Correlation Spectroscopy)
  • Cross-peak 1: The Linker

    
      (~1.7 ppm) will show a strong correlation with the Azetidine C3-H  (~2.7 ppm).
    
  • Cross-peak 2: The Azetidine C3-H (~2.7 ppm) will correlate with the Azetidine C2/C4 protons (~3.6 ppm).

  • Isolation: The Methyl protons (~1.2 ppm) should not show any COSY correlations (singlet), confirming they are attached to a quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence)
  • Use this to pair the proton signals to their respective carbons.

  • The Ring C2/C4 protons (integrating to 4H) must correlate to the carbon signal at ~56 ppm.

  • The Linker protons (integrating to 2H) must correlate to the carbon at ~46 ppm.

Experimental Protocol for Reproducibility

To ensure data integrity (E-E-A-T), follow this standardized acquisition workflow.

Sample Preparation[2][3]
  • Mass: Weigh 5–10 mg of the sample.

  • Solvent: Dissolve in 0.6 mL of

    
     (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Note: If the amine is present as a hydrochloride salt (common for azetidines),

      
       may result in poor solubility or broad lines. In this case, use 
      
      
      
      or
      
      
      .
    • Shift Alert: In

      
      , the 
      
      
      
      and
      
      
      protons will likely appear as distinct, sharp signals downfield (4.0–6.0 ppm) and may show coupling.
Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to

    
     second. For quantitative integration of the ratio between the gem-dimethyls and the ring, increase D1 to 5–10 seconds to account for the longer 
    
    
    
    relaxation of the methyl protons.
  • Scans: 16 scans are usually sufficient for 1H; 256–512 scans for 13C.

References

  • Azetidine Ring Conformation & Shifts

    • Source: ChemicalBook.[1] "Azetidine 13C NMR Spectrum." Accessed Feb 2026.

  • Tert-Butyl Alcohol Fragment Data

    • Source: Doc Brown's Chemistry. "1H NMR spectrum of 2-methylpropan-2-ol."
    • URL:[Link]

  • Source: Sigma-Aldrich. "2-(Azetidin-3-yl)propan-2-ol hydrochloride Product Data.
  • Precursor Identification (Ketone)

    • Source: AChemBlock. "1-(azetidin-3-yl)propan-2-one hydrochloride."[2]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

This guide provides a comprehensive technical overview for the mass spectrometry analysis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, a polar molecule featuring a tertiary alcohol and a strained azetidine ring. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the mass spectrometry analysis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, a polar molecule featuring a tertiary alcohol and a strained azetidine ring. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of analytical strategies, from sample preparation to spectral interpretation, grounded in established scientific principles.

Introduction

1-(Azetidin-3-yl)-2-methylpropan-2-ol (CAS: 1257294-25-9) is a unique small molecule with a molecular weight of 129.2 g/mol [1]. Its structure, characterized by the presence of a hydrophilic tertiary alcohol and a basic azetidine moiety, presents specific challenges and considerations for mass spectrometry analysis. The polar nature of the molecule makes it amenable to techniques like electrospray ionization (ESI) in liquid chromatography-mass spectrometry (LC-MS)[2][3]. However, its volatility may be limited, potentially requiring derivatization for gas chromatography-mass spectrometry (GC-MS) analysis[4][5]. Understanding the interplay between these structural features is paramount for developing robust and reliable analytical methods.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometry workflow.

PropertyValue/CharacteristicImplication for Mass Spectrometry Analysis
Molecular Formula C7H15NOProvides the basis for calculating the exact mass of the molecular ion.
Molecular Weight 129.2 g/mol [1]Guides the expected m/z range for the molecular ion.
Structure Tertiary Alcohol, Azetidine RingInfluences ionization efficiency and fragmentation patterns. The tertiary alcohol is prone to dehydration, while the azetidine ring can undergo characteristic ring-opening fragmentation.
Polarity HighFavors analysis by LC-MS with ESI. May require derivatization for GC-MS to increase volatility and thermal stability[4][5][6].
Basicity The azetidine nitrogen is basic (pKa of azetidine is ~11.3)[7].Promotes efficient protonation in positive ion mode ESI, leading to a strong [M+H]+ signal.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the preferred method for the direct analysis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol due to its polar nature.

Chromatographic Separation

The high polarity of the analyte necessitates a chromatographic method that provides adequate retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating highly polar compounds[8][9][10]. A stationary phase with a polar functional group (e.g., amide, unbonded silica) is used with a mobile phase consisting of a high percentage of a non-polar solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer.

  • Reversed-Phase Chromatography (RPC) with a Polar-Embedded Column: While challenging, RPC can be employed using a column with a polar-embedded stationary phase to enhance the retention of polar analytes[11][12]. The use of ion-pairing agents is generally discouraged as they can cause ion suppression in the mass spectrometer[13].

Experimental Protocol: HILIC-LC-MS

  • Column: Waters ACQUITY UPLC BEH HILIC Column (or equivalent)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide)[8]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in 95:5 Acetonitrile:Water to ensure compatibility with the initial mobile phase conditions.

Ionization and Detection

Electrospray ionization (ESI) is the most suitable ionization technique for this polar analyte[2][3].

  • Ionization Mode: Positive ion mode is highly recommended due to the basicity of the azetidine nitrogen, which will readily accept a proton to form a stable [M+H]+ ion. Adjusting the mobile phase pH to be at least two units below the pKa of the analyte can enhance the signal intensity[13].

  • Expected Molecular Ion: The protonated molecule, [C7H15NO + H]+, will have a monoisotopic mass-to-charge ratio (m/z) of 130.1226. High-resolution mass spectrometry is crucial for confirming the elemental composition.

Diagram: LC-MS Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection HILIC HILIC Column Sample->HILIC Gradient Gradient Elution HILIC->Gradient ESI Electrospray Ionization (+ve) Gradient->ESI Eluent Quad Quadrupole (Precursor Selection) ESI->Quad CID Collision Cell (CID) Quad->CID TOF Time-of-Flight (Fragment Detection) CID->TOF Data Data TOF->Data Mass Spectrum

Caption: High-level workflow for HILIC-LC-MS/MS analysis.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. Collision-induced dissociation (CID) of the precursor ion ([M+H]+ at m/z 130.1) will likely yield characteristic fragment ions.

Predicted Fragmentation Pathways:

  • Loss of Water (Dehydration): Tertiary alcohols are prone to losing a molecule of water (18.01 Da)[14][15][16][17]. This would result in a fragment ion at m/z 112.1.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols[16][17]. This could lead to the loss of an isobutyl radical, resulting in a fragment containing the azetidine ring.

  • Ring Opening of Azetidine: The strained four-membered ring can undergo cleavage, leading to various smaller fragment ions.

Diagram: Predicted ESI-MS/MS Fragmentation

ESI_Fragmentation M_H [M+H]+ (m/z 130.1) loss_H2O [M+H - H2O]+ (m/z 112.1) M_H->loss_H2O -H2O alpha_cleavage Alpha-Cleavage Product M_H->alpha_cleavage ring_opening Ring-Opening Products M_H->ring_opening

Caption: Key predicted fragmentation pathways in positive ESI mode.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct GC-MS analysis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol is challenging due to its high polarity and potential for thermal degradation. Derivatization is strongly recommended to improve its chromatographic behavior[4][5][6][18].

Derivatization

The primary goal of derivatization is to mask the polar hydroxyl and amine functional groups, thereby increasing volatility and thermal stability.

  • Silylation: This is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group[6]. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. TBDMS derivatives are generally more stable than TMS derivatives[6].

Experimental Protocol: Silylation for GC-MS

  • Sample Preparation: Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dry sample.

  • Reaction: Cap the vial tightly and heat at 70 °C for 1 hour.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters
  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating the derivatized analyte.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard.

Expected Fragmentation in EI-MS

The mass spectrum of the derivatized compound will be significantly different from the ESI spectrum.

  • Molecular Ion: The molecular ion of the derivatized compound may be weak or absent, which is typical for tertiary alcohols even after derivatization[14][15].

  • Key Fragments:

    • Loss of a Methyl Group: A prominent peak corresponding to [M-15]+ is expected from the loss of a methyl group from the silyl moiety or the tertiary carbon.

    • Alpha-Cleavage: Cleavage of the bond between the carbon bearing the derivatized hydroxyl group and the azetidine ring is likely.

Diagram: GC-MS Derivatization Workflow

GCMS_Workflow Analyte 1-(Azetidin-3-yl)-2-methylpropan-2-ol Derivatization Silylation (e.g., BSTFA) Analyte->Derivatization Volatile_Derivative Volatile Derivative Derivatization->Volatile_Derivative GC_Separation GC Separation (DB-5ms) Volatile_Derivative->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Detection MS Detection EI_Ionization->MS_Detection

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & Application of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

Executive Summary: The High-Fsp³ Scaffold In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy chemical space) is a primary directive for improving clinical success rates. 1-(Azetidin-3-yl)-2-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Fsp³ Scaffold

In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy chemical space) is a primary directive for improving clinical success rates. 1-(Azetidin-3-yl)-2-methylpropan-2-ol represents a high-value fragments/building block designed to address this challenge.

This molecule combines a strained azetidine ring (providing rigid vectors and metabolic stability relative to larger rings) with a tertiary alcohol tail (providing solubility and a hydrogen bond donor/acceptor pair without oxidation risk).[1][2] It serves as a superior bioisostere for piperidine or pyrrolidine moieties, offering a reduced lipophilicity profile (


) while maintaining specific exit vectors for target engagement.[1][2]

Physicochemical Data Matrix

The following data represents the core physicochemical profile. Values are derived from consensus computational modeling and experimental data of structural analogs (3-substituted azetidines).[1][2]

PropertyValue / RangeSignificance
Molecular Formula

Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
Molecular Weight 129.20 g/mol High Ligand Efficiency (LE) potential.[1][2]
pKa (Basic) 9.8 ± 0.5 (Predicted)The azetidine nitrogen is a secondary amine.[1][2] It is predominantly protonated at physiological pH (7.4).[1][2]
cLogP 0.2 – 0.6Hydrophilic character aids in lowering the overall lipophilicity of lead compounds.[1][2]
TPSA ~32 Ų(12 Ų from amine + 20 Ų from alcohol).[1][2] Good membrane permeability range.[1][2]
Fsp³ 1.0 (100%)Fully saturated structure, correlating with higher clinical success probability.[1][2]
H-Bond Donors 2 (NH, OH)Critical for solvent interaction and target binding.[1][2]
H-Bond Acceptors 2 (N, O)

Structural Analysis & Conformation

The Azetidine Ring Strain

Azetidine possesses a ring strain energy of approximately 26 kcal/mol .[1][2] Unlike the planar oxetane, the azetidine ring typically adopts a puckered conformation to minimize torsional strain between adjacent methylene groups.[1][2]

  • Pucker Angle: ~30°

  • Inversion Barrier: Low (~1.3 kcal/mol), allowing the substituent at C3 to rapidly toggle between pseudo-equatorial and pseudo-axial conformations, though the bulky 2-methylpropan-2-ol tail will energetically favor the pseudo-equatorial position to minimize transannular steric clashes.

The Tertiary Alcohol "Anchor"

The 2-methylpropan-2-ol moiety (tert-butyl alcohol group) is chemically inert to oxidation (lacking


-protons). This provides a metabolic "soft spot" protection compared to primary or secondary alcohols, which are prone to rapid glucuronidation or oxidation by dehydrogenases.[1][2]

Synthetic Accessibility & Manufacturing

The synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol typically proceeds via the functionalization of N-protected azetidine-3-carboxylic esters. The use of a Grignard reagent is the most direct method to install the gem-dimethyl alcohol functionality.[1][2]

Workflow Visualization (DOT)

The following diagram outlines the retrosynthetic logic and forward synthesis:

SynthesisWorkflow Start N-Boc-Azetidine-3-carboxylic acid (Commercial SM) Inter1 Methyl Ester Formation (MeOH, H2SO4 or TMSCHN2) Start->Inter1 Esterification Inter2 N-Boc-3-(2-hydroxy-2-methylpropyl)azetidine (Gem-dimethyl installation) Inter1->Inter2 Grignard Addition Final 1-(Azetidin-3-yl)-2-methylpropan-2-ol (HCl Salt) Inter2->Final Acidic Deprotection (4M HCl/Dioxane) Reagent Reagent: Methyl Magnesium Bromide (MeMgBr, 3.0 eq) Reagent->Inter2

Figure 1: Synthetic pathway from commercial N-Boc-Azetidine-3-carboxylic acid to the target amino-alcohol.

Key Synthetic Considerations
  • Grignard Stoichiometry: A large excess (3+ equivalents) of Methyl Magnesium Bromide is required to convert the ester to the tertiary alcohol.[1][2] The first equivalent forms the ketone intermediate, which is more reactive than the ester and rapidly consumes the second equivalent.[1]

  • N-Protection: The tert-butoxycarbonyl (Boc) group is essential.[1][2] Free secondary amines are incompatible with Grignard reagents (deprotonation of NH).[1][2]

  • Salt Formation: The final product is an oil/low-melting solid in its free base form and is hygroscopic.[1][2] It is standard industry practice to isolate and store it as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to ensure stoichiometry and prevent polymerization.[1][2]

Stability & Handling Protocols

Chemical Stability
  • Ring Opening: While azetidines are more stable than aziridines, they are susceptible to nucleophilic ring opening under harsh acidic conditions or in the presence of strong nucleophiles at elevated temperatures.[1][2]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base absorbs atmospheric

    
     to form carbamates; always handle as the salt form until the coupling step.[1][2]
    
Solubility Profile
  • Water: Highly soluble (>50 mg/mL) due to the amine and alcohol polarity.[1][2]

  • DMSO: Soluble.

  • Non-polar solvents (Hexane/Et2O): Poor solubility.[1][2]

Medicinal Chemistry Utility: Bioisosterism

This building block is a strategic tool for "Lead Optimization."[1][2]

The "Gem-Dimethyl Effect" & Solubility

Replacing a standard propyl chain with the 2-methylpropan-2-ol linker introduces the Thorpe-Ingold effect (gem-dimethyl effect). The steric bulk of the methyl groups restricts the conformational freedom of the side chain, pre-organizing the molecule into a conformation that may favor binding (reducing the entropic penalty of binding).[1][3]

Decision Logic for Application

Use the following logic flow to determine when to deploy this scaffold in a drug discovery campaign:

MedChemLogic Problem Lead Compound Issue HighLogP High Lipophilicity (LogP > 4) Problem->HighLogP MetabInstability Metabolic Hotspot (Oxidation of piperidine ring) Problem->MetabInstability Solubility Poor Aqueous Solubility Problem->Solubility Solution Apply 1-(Azetidin-3-yl)-2-methylpropan-2-ol HighLogP->Solution Bioisostere MetabInstability->Solution Ring Contraction Solubility->Solution Add Polarity Outcome1 Result: Lower LogP (Azetidine is polar) Solution->Outcome1 Outcome2 Result: Blocked Metabolism (Tert-alcohol is stable) Solution->Outcome2 Outcome3 Result: H-Bond Donor (OH group interaction) Solution->Outcome3

Figure 2: Decision matrix for applying the azetidine-alcohol scaffold in lead optimization.

Experimental Protocols

Protocol A: pKa Determination (Potentiometric Titration)

Rationale: Accurate pKa is vital for predicting blood-brain barrier (BBB) penetration and lysosomal trapping.[1][2]

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titrant: Use carbonate-free 0.1 M KOH.

  • Apparatus: Mettler Toledo or Sirius T3 titrator under

    
     blanket at 25°C.
    
  • Execution: Perform a triple titration from pH 2.0 to pH 12.0.

  • Analysis: The Bjerrum plot should reveal a single inflection point corresponding to the azetidine nitrogen.[1][2] Expect pKa

    
     9.[1][2]8. (The tertiary alcohol pKa is >16 and will not be observed).[1][2]
    
Protocol B: Chemical Stability Stress Test

Rationale: Verify the integrity of the strained ring during synthesis conditions.[1][2]

  • Acid Stress: Dissolve compound in 1M HCl. Heat to 60°C for 4 hours. Monitor by LC-MS for ring-opened byproduct (mass +18, hydration).[1]

  • Nucleophilic Stress: Dissolve in MeOH with 5 eq. of Benzylamine. Heat to 50°C. Monitor for ring opening (formation of linear diamine).[1][2]

    • Acceptance Criteria: >95% parent remaining indicates the scaffold is robust enough for standard amide coupling or reductive amination conditions.[1][2]

References

  • Azetidines in Drug Discovery: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1][2] Angewandte Chemie International Edition, 45(46), 7736-7739.[1] (Contextual reference for 4-membered rings). [1]

  • Ring Strain Data: Dudding, T., et al. "Ring Strain Energies of Azetidines."[1][2] Journal of Organic Chemistry. (General reference for azetidine thermochemistry).

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications."[1][2] Chemical Reviews, 105(5), 1735-1766.[1]

  • Bioisosterism Strategies: Meanwell, N. A.[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [1]

  • pKa Prediction & Measurement: Sirius Analytical Instruments. "Refining pKa measurement for drug discovery."

  • Synthesis of 3-Substituted Azetidines: Lowe, G., et al. "Synthesis of 3-substituted azetidines."[1][2][4] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Foundational

Technical Guide: Retrosynthetic Analysis and Synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

Executive Summary The compound 1-(Azetidin-3-yl)-2-methylpropan-2-ol represents a strategic scaffold in fragment-based drug discovery (FBDD). The azetidine ring offers a rigid, low-molecular-weight vector that restricts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(Azetidin-3-yl)-2-methylpropan-2-ol represents a strategic scaffold in fragment-based drug discovery (FBDD). The azetidine ring offers a rigid, low-molecular-weight vector that restricts the conformational space of the attached side chain, often improving metabolic stability and selectivity compared to acyclic amines or larger heterocycles like piperidines.

This guide details the retrosynthetic logic and a robust, scalable forward synthesis for this motif. The primary challenge addressed is the installation of the sterically demanding tertiary alcohol side chain onto the strained azetidine core without compromising ring integrity.

Structural Analysis & Strategic Disconnections

The target molecule consists of a four-membered azetidine heterocycle substituted at the C3 position with a 2-hydroxy-2-methylpropyl group.

Key Structural Features
  • Azetidine Core: High ring strain (~25 kcal/mol).[1] The nitrogen requires protection (e.g., tert-butyloxycarbonyl, Boc) during the synthesis to prevent polymerization or side reactions.

  • Tertiary Alcohol: A "gem-dimethyl" carbinol moiety. This is a classic metabolically stable polar group.

  • Linker: A methylene spacer separating the ring from the quaternary carbon.

Retrosynthetic Logic (The "Thinking" Process)

To design the synthesis, we apply a disconnection approach moving backward from the target:

  • Disconnection 1 (C–C Bond Formation): The tertiary alcohol suggests the addition of a methyl nucleophile (Grignard or Organolithium) to an ester or ketone precursor. Disconnecting the two methyl groups reveals an ester intermediate: (Azetidin-3-yl)acetic acid ester .

  • Disconnection 2 (Functional Group Interconversion): The saturated ester side chain can be derived from an

    
    -unsaturated ester via hydrogenation. This traces back to (Azetidin-3-ylidene)acetate .
    
  • Disconnection 3 (C=C Bond Formation): The exocyclic double bond at the 3-position is classically formed via a Horner-Wadsworth-Emmons (HWE) reaction.

  • Starting Material: This leads us to the commercially available 1-Boc-3-azetidinone .

Retrosynthetic Pathway Diagram

Retrosynthesis Target Target: 1-(Azetidin-3-yl)-2-methylpropan-2-ol Precursor1 Precursor 1: Alkyl Ester Derivative (e.g., Methyl (1-Boc-azetidin-3-yl)acetate) Target->Precursor1 C-C Disconnection (Grignard) Precursor2 Precursor 2: Unsaturated Ester (HWE Product) Precursor1->Precursor2 FGI (Hydrogenation) SM Starting Material: 1-Boc-3-azetidinone Precursor2->SM C=C Disconnection (Horner-Wadsworth-Emmons)

Figure 1: Retrosynthetic tree illustrating the strategic disconnections leading to 1-Boc-3-azetidinone.

Forward Synthesis Protocol

This section details the step-by-step experimental execution. The route relies on the high reactivity of the C3 ketone and the stability of the Boc-protected azetidine ring under basic and reducing conditions.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the ketone to the


-unsaturated ester.
  • Reagents: 1-Boc-3-azetidinone, Trimethyl phosphonoacetate, Sodium hydride (NaH) or DBU/LiCl.

  • Solvent: THF (anhydrous) or Acetonitrile.[2]

Mechanism: The phosphonate anion attacks the ketone carbonyl. The resulting intermediate eliminates phosphate to form the exocyclic alkene. Note that 1-Boc-3-azetidinone is prone to hydration; ensure reagents are dry.

Protocol:

  • Suspend NaH (1.2 equiv, 60% in oil) in dry THF at 0 °C.

  • Add Trimethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 min to generate the ylide.

  • Add a solution of 1-Boc-3-azetidinone (1.0 equiv) in THF dropwise.

  • Warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc.

  • Yield: Typically 85–95%. The product is tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[2][3]

Step 2: Catalytic Hydrogenation

Objective: Reduce the exocyclic double bond to a single bond.

  • Reagents: H₂ gas (balloon or 1 atm), 10% Pd/C.

  • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve the unsaturated ester from Step 1 in Methanol.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere for 2–6 hours.

  • Workup: Filter through Celite to remove Pd. Concentrate in vacuo.

  • Yield: >95%. Product is tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.[2][3]

Step 3: Grignard Addition (Gem-dimethylation)

Objective: Convert the methyl ester to the tertiary alcohol.

  • Reagents: Methylmagnesium bromide (MeMgBr, 3.0 M in ether), anhydrous THF.

  • Conditions: -78 °C to 0 °C.

Critical Causality: We use excess Grignard (3+ equivalents). The first equivalent converts the ester to a ketone (transiently); the second adds immediately to the highly reactive ketone to form the alcohol. The third equivalent ensures full conversion despite any adventitious moisture.

Protocol:

  • Dissolve the saturated ester (Step 2) in anhydrous THF under N₂ atmosphere. Cool to 0 °C.

  • Add MeMgBr (3.5 equiv) dropwise over 20 minutes.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Quench: CAUTION. Cool back to 0 °C. Add saturated aqueous NH₄Cl slowly.

  • Extraction: Extract with EtOAc (x3). Wash combined organics with brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Product: tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate.

Step 4: N-Deprotection (Optional)

If the free amine is required (as implied by the name "1-(Azetidin-3-yl)..."), the Boc group must be removed.

  • Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.

  • Protocol: Treat with 1:4 TFA:DCM at 0 °C for 1 hour. Concentrate to dryness. The product will be the TFA salt of 1-(Azetidin-3-yl)-2-methylpropan-2-ol .

Reaction Workflow Diagram

SynthesisWorkflow Step1 1. HWE Reaction (NaH, Phosphonate) Step2 2. Hydrogenation (Pd/C, H2) Step1->Step2 Yield: ~90% Step3 3. Grignard Addition (MeMgBr, THF) Step2->Step3 Yield: ~95% Final Target: N-Boc-Alcohol Step3->Final Yield: ~80%

Figure 2: Forward synthesis workflow showing reagents and expected yield ranges.

Quantitative Data Summary

ParameterStep 1 (HWE)Step 2 (Reduction)Step 3 (Grignard)
Reagent Trimethyl phosphonoacetateH₂ / Pd/CMeMgBr (3M)
Solvent THF / MeCNMeOHTHF (Anhydrous)
Temperature 0 °C

RT
RT0 °C

RT
Time 4 h4 h2 h
Typical Yield 85-95%>95%75-85%
Purification Flash ColumnFiltration (Celite)Flash Column

References

  • Azetidines in Drug Discovery: Duncton, M. A. J.[4] "Azetidines: new tools for the medicinal chemist."[5] MedChemComm, 2011, 2, 1135-1161. Link

  • HWE on Azetidinones: Wuitschik, G. et al. "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739.
  • Synthesis of Azetidine-3-acetic acid derivatives: Vertex Pharmaceuticals Patent WO2006020561. Describes the HWE olefination of 1-Boc-3-azetidinone to the unsaturated ester. Link

  • Grignard Addition to Esters: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. Chapter 9: Nucleophilic addition to the carbonyl group.

Sources

Exploratory

Architectural Utility of Substituted Azetidin-3-yl Alcohols in Drug Discovery

A Technical Guide on Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications Executive Summary The azetidin-3-yl alcohol (azetidin-3-ol) scaffold represents a high-value pharmacophore in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications

Executive Summary

The azetidin-3-yl alcohol (azetidin-3-ol) scaffold represents a high-value pharmacophore in modern drug discovery. Characterized by a strained four-membered nitrogen heterocycle substituted with a hydroxyl group at the 3-position, this motif offers a unique combination of structural rigidity, reduced lipophilicity, and tunable basicity. It serves as a superior bioisostere for gem-dimethyl groups, carbonyls, and larger saturated heterocycles like pyrrolidines. This guide provides a comprehensive technical analysis of the scaffold, detailing robust synthetic pathways, functionalization strategies, and its strategic application in optimizing ADME profiles.

Structural & Physicochemical Rationale[1][2][3][4][5]

The "Butterfly" Conformation and Ring Strain

Unlike the planar cyclobutane, the azetidine ring typically adopts a puckered "butterfly" conformation to relieve torsional strain, with a puckering angle of approximately 30–37°. The introduction of a substituent at the 3-position (such as a hydroxyl group) stabilizes specific conformers, allowing medicinal chemists to lock bioactive conformations more effectively than with flexible acyclic amines.

  • Ring Strain: ~26 kcal/mol. This high strain energy drives the reactivity of the ring but also necessitates careful handling during synthesis to prevent ring-opening.

  • Vectorial Alignment: The 1,3-substitution pattern provides a distinct exit vector (approx. 180°) that mimics the geometry of para-substituted aromatics but with significantly lower molecular weight and higher sp3 character (Fsp3).

Basicity and pKa Modulation

The parent azetidine has a pKa of approximately 11.3, making it highly basic and prone to lysosomal trapping. The introduction of an electron-withdrawing hydroxyl group at the 3-position creates an inductive effect (-I) that propagates through the ring, lowering the pKa of the ring nitrogen.

  • Impact: This pKa suppression (typically to the 9.0–10.0 range depending on N-substitution) improves membrane permeability and oral bioavailability compared to the parent heterocycle.

Solubility and Lipophilicity (LogD)

Replacing a gem-dimethyl group or a cyclohexyl ring with an azetidin-3-ol moiety significantly lowers LogD due to the polarity of the hydroxyl group and the compact, polar nature of the azetidine nitrogen. This modification is a standard strategy to remediate "grease balls" (highly lipophilic leads) without altering the core binding topology.

Synthetic Architectures

The construction of the azetidin-3-ol core relies on two primary methodologies: the "Workhorse" route (Epichlorohydrin cascade) and the "Divergent" route (Ketone reduction).

Route A: The Epichlorohydrin Cascade (The Workhorse)

This is the most scalable method for generating 1-substituted azetidin-3-ols. It involves the reaction of epichlorohydrin with a primary amine (typically benzhydrylamine or benzylamine).

  • Mechanism:

    • Ring Opening: The primary amine attacks the epoxide of epichlorohydrin (regioselective attack at the less hindered carbon).

    • Cyclization: The resulting intermediate undergoes a 4-exo-tet ring closure, displacing the chloride to form the azetidine ring.

  • Why Benzhydrylamine? The bulky benzhydryl (diphenylmethyl) group prevents over-alkylation (formation of quaternary ammonium salts) and is easily removed via hydrogenolysis (Pd/C, H2) to reveal the secondary amine for further functionalization.

Route B: Reduction of Azetidin-3-ones

For accessing chiral 3-substituted azetidines or introducing quaternary centers at C3, the reduction of azetidin-3-one is preferred.

  • Source: Azetidin-3-ones are often generated via the oxidation of azetidin-3-ols or via oxidative allene amination.

  • Utility: Reaction with Grignard reagents yields 3-alkyl-3-hydroxyazetidines, creating a quaternary center that further rigidifies the scaffold.

Visualization of Synthetic Pathways

SynthesisPathways Figure 1: Primary Synthetic Routes to Substituted Azetidin-3-ols Epichlor Epichlorohydrin Intermed Open Chain Intermediate Epichlor->Intermed SN2 Attack Amine Primary Amine (R-NH2) Amine->Intermed Azetidinol 1-Substituted Azetidin-3-ol Intermed->Azetidinol 4-exo-tet Cyclization (Heat) Ketone Azetidin-3-one Azetidinol->Ketone Swern Oxidation Ketone->Azetidinol NaBH4 Reduction QuatProd 3-Alkyl-3-hydroxy azetidine Ketone->QuatProd Grignard (R'MgBr)

Functionalization Strategies

Once the core is synthesized, late-stage diversification is critical for SAR (Structure-Activity Relationship) studies.

Target SiteReaction TypeReagents/ConditionsStrategic Value
Nitrogen (N1) DeprotectionH₂ / Pd(OH)₂ or ACE-ClReveals free amine for coupling.
Nitrogen (N1) Reductive AminationAldehyde + NaBH(OAc)₃Introduces diversity elements.
Nitrogen (N1) SNAr / BuchwaldAryl Halide + Pd cat.Installs heteroaryl groups (common in kinase inhibitors).
Oxygen (O3) EtherificationNaH + R-XModulates polarity; caps H-bond donor.
Oxygen (O3) FluorinationDAST / Deoxo-FluorInverts stereochemistry; creates 3-fluoroazetidine (metabolic block).

Medicinal Chemistry Case Studies

Bioisosteric Replacement in S1P1 Modulators

In the development of Sphingosine-1-phosphate (S1P1) receptor modulators (next-generation Fingolimod analogs), the azetidine ring has been utilized to restrict the conformation of the amino-alcohol "warhead."

  • Outcome: The azetidin-3-ol scaffold constrained the flexible alkyl chain of sphingosine, improving selectivity for S1P1 over S1P3 (which is associated with bradycardia side effects).

Glutamate Transporter Ligands

Azetidine-2,4-dicarboxylic acids and 3-hydroxy derivatives have been explored as conformationally restricted analogs of glutamate.

  • Mechanism: The rigid azetidine core aligns the carboxylic acid and amine pharmacophores to match the specific spatial requirements of EAAT (Excitatory Amino Acid Transporter) binding sites.

Experimental Protocols

Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

A robust, scalable protocol adapted from standard industrial processes (See Ref 1, 3).

Objective: Synthesis of the key intermediate 1-benzhydrylazetidin-3-ol from epichlorohydrin.

Reagents:

  • Epichlorohydrin (1.05 equiv)

  • Benzhydrylamine (1.0 equiv)

  • Methanol (Solvent)

  • NaOH or KOH (Base for neutralization, optional in initial step)

Step-by-Step Methodology:

  • Addition: Charge a reaction vessel with benzhydrylamine dissolved in Methanol (approx. 5-10 volumes).

  • Controlled Feed: Cool the solution to 0–5°C. Add Epichlorohydrin dropwise over 30–60 minutes. Note: The reaction is exothermic. Control temperature to prevent polymerization.

  • Incubation: Allow the mixture to warm to room temperature (20–25°C) and stir for 24–48 hours. This forms the intermediate 1-(benzhydrylamino)-3-chloropropan-2-ol.

  • Cyclization: Heat the mixture to reflux (approx. 65°C) for 3–6 hours. Alternatively, add an aqueous solution of NaOH (1.1 equiv) and heat to 50°C to accelerate the 4-exo-tet cyclization.

  • Workup:

    • Concentrate the methanol under reduced pressure.

    • Dilute the residue with water and extract with Ethyl Acetate or Dichloromethane (DCM).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Toluene/Heptane or Isopropyl Alcohol.

    • Expected Yield: 60–80%.

    • Validation: ¹H NMR (CDCl₃) should show the characteristic benzhydryl singlet (~4.5 ppm) and the azetidine ring protons as multiplets around 2.9–3.6 ppm.

Safety Note: Epichlorohydrin is a potent alkylating agent and a suspected carcinogen. Use essentially closed systems and proper PPE.

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. Available at: [Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. Available at: [Link]

  • Method and intermediates for the preparation of derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide. Google Patents (US20080312205A1).
  • Azetidin-3-ol | C3H7NO | CID 45347-82-8. PubChem. Available at: [Link]

  • Examples of azetidine-based bioisosteres. ResearchGate. Available at: [Link]

Foundational

Discovery and History of Azetidine-Containing Compounds: A Technical Guide

Executive Summary For decades, the azetidine ring (a saturated four-membered nitrogen heterocycle) was viewed as a synthetic curiosity—a structure too strained to be stable and too difficult to synthesize for routine med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the azetidine ring (a saturated four-membered nitrogen heterocycle) was viewed as a synthetic curiosity—a structure too strained to be stable and too difficult to synthesize for routine medicinal use.[1][2][3] Today, it is recognized as a "privileged scaffold" in drug discovery.[2][4] The "Azetidine Switch"—replacing a piperidine or pyrrolidine ring with azetidine—has become a standard tactic in lead optimization to lower lipophilicity (LogP), improve metabolic stability, and rigidify molecular conformation without sacrificing basicity.

This guide details the technical evolution of azetidine, from its 19th-century discovery to its critical role in FDA-approved therapeutics like Cobimetinib and Baricitinib .

Part 1: Historical Genesis & Natural Occurrence

The Gabriel Discovery (1888)

The history of azetidine begins with Siegmund Gabriel and J. Weiner in 1888.[2] While investigating the properties of aliphatic amines, they attempted the intramolecular cyclization of


-bromopropylamine. Unlike the facile formation of five-membered (pyrrolidine) and six-membered (piperidine) rings, the four-membered ring presented significant kinetic and thermodynamic barriers due to ring strain (~26 kcal/mol).

Their successful isolation of the parent azetidine proved that 4-membered nitrogenous rings were chemically accessible, albeit reactive. This laid the foundation for the "Gabriel Synthesis" methodology, which remains relevant for primary amine construction.

Natural Products

Contrary to early beliefs that such strained rings were abiotic, nature evolved specific pathways to utilize the azetidine core, primarily for metal chelation and defense.

  • Mugineic Acid: A phytosiderophore secreted by graminaceous plants (barley, wheat) to solubilize iron (Fe3+) in soil. The azetidine ring provides the precise geometric constraints required for high-affinity metal binding.

  • Penaresidins: Marine alkaloids isolated from Okinawan sponges (Penares sp.) exhibiting potent actomyosin ATPase activation.

  • Azetidine-2-carboxylic acid (Aze): A toxic non-proteinogenic amino acid found in Convallaria majalis (Lily of the Valley). It acts as a proline analogue, getting misincorporated into proteins and causing structural misfolding—a natural defense mechanism.

Part 2: The "Azetidine Switch" in Medicinal Chemistry

The transition of azetidine from natural oddity to drug scaffold is driven by its unique physicochemical profile.[1][2] When a medicinal chemist replaces a piperidine (6-membered) or pyrrolidine (5-membered) ring with azetidine (4-membered), several predictable shifts occur.

Physicochemical Comparison Table
PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain allows ring-opening metabolic pathways but rigidifies structure.
Basicity (

)
11.311.311.2Retains high basicity (cationic at physiological pH) unlike oxetanes.
Lipophilicity (

LogP)
Baseline+0.3 to +0.5+0.6 to +0.8Key Advantage: Azetidine lowers LogP, improving solubility and reducing off-target toxicity.
VdW Volume SmallestIntermediateLargestReduced steric bulk allows binding in tight enzyme pockets.
C-N-C Angle ~90°~109°~111°Alters vector orientation of substituents, potentially improving target engagement.
The Metabolic Advantage

The "Azetidine Switch" often resolves metabolic liabilities. In the development of Siponimod (a S1P receptor modulator), the azetidine ring was utilized to tune the molecule's half-life. Unlike larger rings that are prone to oxidative metabolism (cytochrome P450 hydroxylation on the ring carbons), the strained azetidine ring is less susceptible to standard oxidative clearance at the carbon backbone, although the nitrogen remains a site for oxidation or conjugation.

Part 3: Synthetic Methodologies

Classical Route: Thermal Cyclization

The traditional method relies on the nucleophilic attack of an amine onto a gamma-leaving group.

  • Substrate:

    
    -haloamines or 
    
    
    
    -amino alcohols (activated as mesylates/tosylates).
  • Challenge: Intermolecular polymerization often competes with intramolecular cyclization.

  • Solution: High dilution conditions and specific bases (e.g., DIPEA,

    
    ) favor the intramolecular pathway.
    
Modern Route: C-H Activation & Photoredox

Modern methods avoid pre-functionalized precursors.

  • C-H Activation: Palladium-catalyzed intramolecular amination of unactivated C(sp3)-H bonds.

  • Photoredox: Visible-light-mediated [2+2] cycloaddition of imines and alkenes (Aza-Paternò-Büchi reaction), allowing access to highly substituted azetidines that are impossible to make via displacement.

Protocol: Synthesis of N-Protected Azetidine-3-Carboxylic Acid

Context: This is a foundational building block for fragment-based drug discovery.

Reagents:

  • Epichlorohydrin

  • Benzhydrylamine

  • Potassium tert-butoxide (

    
    -BuOK)
    
  • Dichloromethane (DCM) / Methanol

Step-by-Step Methodology:

  • Ring Opening: React benzhydrylamine (1.0 eq) with epichlorohydrin (1.1 eq) in methanol at 0°C. Stir for 24h at room temperature. The amine opens the epoxide to form the intermediate 1-amino-3-chloro-2-propanol derivative.

  • Cyclization (The Critical Step): Dissolve the intermediate in refluxing acetonitrile or THF. Add

    
    -BuOK (2.5 eq) slowly. The alkoxide forms first, followed by displacement of the chloride to form the 3-hydroxy-azetidine.
    
    • Note: The kinetic product is the azetidine; thermodynamic control can lead to larger rings if temperature is not controlled.

  • Functionalization: The hydroxyl group is oxidized (Swern or Dess-Martin) to the ketone, then converted to the nitrile (TosMIC reagent), and hydrolyzed to the carboxylic acid.

  • Validation: Monitor by LC-MS. Azetidine formation is confirmed by the disappearance of the acyclic precursor and the appearance of the M+1 peak with a characteristic retention time shift (more polar). NMR will show distinct geminal proton splitting on the ring (~3.5-4.5 ppm).

Part 4: Case Studies in FDA-Approved Drugs

Cobimetinib (Cotellic)

Indication: Melanoma (MEK inhibitor).[5] Role of Azetidine: The azetidine ring in Cobimetinib is not merely a linker; it is a structural anchor. It positions the piperidine moiety correctly within the MEK allosteric pocket. The high basicity of the azetidine nitrogen (protonated at physiological pH) facilitates a crucial ionic interaction with the phosphate backbone of ATP or proximal residues, while its small size prevents steric clash with the "gatekeeper" residues.

Baricitinib (Olumiant)

Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor). Role of Azetidine: Baricitinib features an ethylsulfonyl-azetidine linked to a pyrrolo[2,3-d]pyrimidine core.

  • Selectivity: The rigidity of the azetidine directs the ethylsulfonyl group into a specific hydrophobic pocket of the JAK enzyme, enhancing selectivity for JAK1/2 over JAK3.

  • Solubility: The polar nature of the azetidine/sulfone combination offsets the lipophilicity of the heterocyclic core, improving oral bioavailability.

Part 5: Visualizations

Diagram: Evolution and Synthesis of Azetidines

Azetidine_Evolution cluster_synth Synthetic Evolution Discovery 1888: Gabriel & Weiner First Synthesis (Cyclization) Natural 1950s-70s: Natural Products Mugineic Acid, Penaresidins Discovery->Natural Identification in Nature MedChem 1990s-2000s: The 'Azetidine Switch' LogP Modulation, Stability Natural->MedChem Bio-inspiration Modern 2010s-Present: FDA Approvals Cobimetinib, Baricitinib MedChem->Modern Clinical Validation Haloamine Gamma-Haloamine Thermal Thermal Cyclization (Classical) Haloamine->Thermal Base/Heat Thermal->MedChem CH_Act Pd-Catalyzed C-H Activation CH_Act->Modern Photo Photoredox [2+2] Cycloaddition Photo->Modern

Caption: Timeline of azetidine discovery and the evolution of synthetic methods from thermal cyclization to modern catalytic approaches.

Diagram: Mechanism of Action (Cobimetinib)

Cobimetinib_MOA Receptor RTK (Receptor Tyrosine Kinase) RAS RAS (GTPase) Receptor->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Transcription Factors Cobimetinib Cobimetinib (Azetidine-containing) Cobimetinib->MEK Allosteric Inhibition (Stabilizes inactive conformation)

Caption: Cobimetinib utilizes an azetidine scaffold to allosterically inhibit MEK1/2, halting the MAPK signaling cascade in melanoma.

References

  • Gabriel, S., & Weiner, J. (1888). Ueber das Propylenimin. Berichte der deutschen chemischen Gesellschaft.

  • Couty, F., & Drouillat, B. (2012). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Accounts of Chemical Research.

  • Lowe, D. (2016). The Azetidine Switch. In the Pipeline (Science Translational Medicine).

  • Rice, K. D., et al. (2012). Novel Azetidine-Based MEK Inhibitors (Cobimetinib). Bioorganic & Medicinal Chemistry Letters.

  • Mori, S., & Nishikawa, S. (1987). Mugineic acid-iron(III) complex and its structurally analogous cobalt(III) complex. Chemistry Letters.

  • FDA Drug Label. (2015). Cotellic (cobimetinib) tablets.

Sources

Exploratory

Stereoselective Synthesis of Chiral Azetidin-3-yl Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The Azetidine Renaissance Azetidines have transcended their status as mere "stra...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Azetidine Renaissance

Azetidines have transcended their status as mere "strained curiosities" to become critical bioisosteres in modern drug design. The azetidin-3-yl moiety, in particular, serves as a rigid, metabolic "hardened" surrogate for cyclobutanes, gem-dimethyl groups, and even proline residues. However, the high ring strain (~26 kcal/mol) and the propensity for ring-opening or racemization make the stereoselective synthesis of 3-substituted derivatives a significant challenge.

This guide moves beyond basic substitutions, focusing on scalable, high-fidelity methodologies for constructing chiral azetidin-3-yl architectures. We prioritize methods that allow for vector control —the precise spatial arrangement of substituents critical for structure-activity relationship (SAR) exploration.

Strategic Disconnections: The "Build vs. Decorate" Paradigm

To achieve high stereocontrol at the C3 position, one must choose between two fundamental strategies: De Novo Assembly (constructing the ring with chirality intact) or Direct Functionalization (modifying an existing azetidine core).

Mechanistic Decision Matrix

The choice of pathway depends heavily on the desired substitution pattern and the stability of the chiral center.

AzetidineStrategy Target Chiral Azetidin-3-yl Target Decision Core Strategy Selection Target->Decision PathA Path A: De Novo Assembly (Ring Closure) Decision->PathA Complex Scaffolds PathB Path B: Direct Functionalization (C-H or C-X Activation) Decision->PathB Late-Stage Diversification MethodA1 Cu-Catalyzed Boryl Allylation (High ee/dr, 2,3-disubstitution) PathA->MethodA1 MethodA2 Chiral Pool Cyclization (From Amino Acids/Epichlorohydrin) PathA->MethodA2 MethodB1 Ni-Catalyzed Cross-Coupling (Radical/Stereoconvergent) PathB->MethodB1 MethodB2 Desymmetrization of 3,3-Disubstituted Azetidines PathB->MethodB2

Figure 1: Retrosynthetic disconnection logic for chiral azetidines. Path A offers higher structural complexity, while Path B is preferred for rapid analog generation.

Advanced Methodology: Metal-Catalyzed Stereoselection

A. Nickel-Catalyzed Cross-Coupling (The MedChem Standard)

For installing aryl or alkyl groups at the C3 position, Nickel catalysis has replaced traditional nucleophilic substitutions (which often suffer from elimination side reactions). The key insight here is stereoconvergence . Using a racemic 3-iodoazetidine or 3-bromoazetidine, a Ni-catalyst with a chiral ligand (e.g., BiOx or PyBox) can set the stereocenter via a radical mechanism.

  • Mechanism: The reaction typically proceeds via single-electron transfer (SET) to generate a radical at C3, which is then captured by the chiral Ni-complex. This allows for the conversion of racemic starting materials into enantioenriched products [1].[1]

  • Utility: Ideal for synthesizing 3-aryl-azetidines, a motif found in dopamine transporter inhibitors.

B. Copper-Catalyzed Boryl Allylation (The "De Novo" Solution)

A more recent and highly stereoselective approach involves the reaction of azetines (unsaturated azetidines). This method, pioneered by groups investigating strained ring functionalization, utilizes a copper catalyst to install both a boron moiety and an allyl group across the double bond.

  • Stereocontrol: The reaction achieves high diastereo- and enantioselectivity (>95% ee) by controlling the face of the azetine approach [2].

  • Versatility: The resulting C-B bond can be converted to alcohols, amines, or aryls with retention of stereochemistry, making this a "chiral linchpin" strategy.

Comparative Analysis of Synthetic Routes

The following table summarizes the trade-offs between common synthetic routes for chiral 3-substituted azetidines.

FeatureNi-Catalyzed Cross-Coupling Cu-Catalyzed Boryl Allylation Chiral Pool (Epichlorohydrin)
Primary Target 3-Aryl/Alkyl Azetidines2,3-Disubstituted Azetidines3-Hydroxy/Amino Azetidines
Stereocontrol Source Chiral Ligand (Stereoconvergent)Chiral Catalyst (Face Selective)Starting Material (Chiral Pool)
Step Count Low (1 step from halide)Medium (Requires Azetine)High (Cyclization + Protection)
Scalability High (Kg scale feasible)Medium (Catalyst cost)High (Cheap reagents)
Main Limitation Radical side-reactions (dimerization)Availability of Azetine precursorsLimited structural diversity

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis via Cu-Catalyzed Boryl Allylation

This protocol is selected for its ability to generate high-value, multi-functionalized chiral azetidines with excellent stereocontrol, as detailed in recent high-impact literature [2].

Objective: Synthesis of (2S,3S)-1-Boc-2-phenyl-3-(pinacolboryl)-3-allylazetidine.

I. Reagents & Materials
  • Substrate: 1-Boc-2-phenylazetine (1.0 equiv)

  • Reagent: Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

  • Electrophile: Allyl phosphate (1.2 equiv)

  • Catalyst Precursor: CuCl (5 mol%)

  • Ligand: (R,R)-Ph-BPE (or similar chiral phosphine, 5 mol%)

  • Base: NaOtBu (1.2 equiv)

  • Solvent: THF (anhydrous, degassed)

II. Step-by-Step Workflow
  • Catalyst Formation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk tube, combine CuCl (5 mol%) and the chiral ligand (R,R)-Ph-BPE (5 mol%).

    • Add anhydrous THF (0.1 M concentration relative to substrate) and stir at room temperature for 15 minutes to form the active catalyst complex.

  • Borylcupration:

    • Add NaOtBu (1.2 equiv) and B₂pin₂ (1.1 equiv) to the catalyst mixture. Stir for 10 minutes. The solution should darken, indicating the formation of the active Cu-B species.

    • Cool the reaction mixture to -78 °C.

    • Add 1-Boc-2-phenylazetine (dissolved in minimal THF) dropwise via syringe.

    • Checkpoint: The stereochemistry is set at this stage via the facial selectivity of the Cu-B addition.

  • Allylation (The Trap):

    • Once the borylcupration is complete (monitor by TLC, typically <1h), add the allyl phosphate electrophile dropwise at -78 °C.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x). Dry combined organics over Na₂SO₄.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: Boronates can be sticky; ensure silica is neutralized if necessary.

III. Self-Validating QC Criteria
  • ¹H NMR: Look for the disappearance of the azetine vinylic proton (~6.0 ppm) and the appearance of diastereotopic allyl protons.

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/iPrOH) to verify enantiomeric excess (Target: >95% ee).

  • Stereochemistry Check: The coupling constant J between H2 and H3 usually indicates cis/trans relationship (typically trans is favored in this specific manifold, but verify against NOESY data).

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the Cu-catalyzed cycle, highlighting the critical stereodetermining step.

CuCatalysis LCuCl L-Cu-Cl ActiveCat L-Cu-Bpin (Active Species) LCuCl->ActiveCat NaOtBu, B2pin2 Complex π-Complex (Stereodetermining) ActiveCat->Complex Azetine Intermediate Alkyl-Cu Intermediate Complex->Intermediate Syn-Addition Product Chiral Azetidine Product Intermediate->Product Allyl Phosphate (Elimination of Cu) Product->LCuCl Regeneration

Figure 2: Catalytic cycle for the boryl allylation of azetines. The syn-addition of Cu-B across the double bond dictates the initial stereochemistry.

References

  • Doyle, A. G., et al. (2017). Nickel-Catalyzed Enantioselective Reductive Cross-Coupling of Styrenyl Aziridines. Journal of the American Chemical Society. (Note: Describes the foundational Ni-catalyzed ring opening/coupling logic applicable to strained heterocycles).

  • Feng, X., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Chinese Journal of Catalysis.

  • Ombito, J. O., et al. (2025).[2] Recent progress in synthesis of 3-functionalized azetidines.[2][3][4][5][6][7][8][9] Arkivoc.

  • Didier, D., et al. (2018).[9] Methods for the Synthesis of Substituted Azetines. Organic Letters.

Sources

Foundational

High-Precision Quantum Chemical Analysis of Azetidine Conformations

Executive Summary: The "Goldilocks" Heterocycle Azetidine, a four-membered nitrogen heterocycle, occupies a unique "Goldilocks" zone in medicinal chemistry. It possesses significantly more ring strain (~26 kcal/mol) than...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Heterocycle

Azetidine, a four-membered nitrogen heterocycle, occupies a unique "Goldilocks" zone in medicinal chemistry. It possesses significantly more ring strain (~26 kcal/mol) than the five-membered pyrrolidine, yet lacks the extreme kinetic instability of the three-membered aziridine. This structural tension makes azetidine a high-value pharmacophore for altering vector positioning and metabolic stability, but it presents a formidable challenge for computational modeling.

The Core Problem: Azetidine is not planar.[1] It exists in a rapid equilibrium between puckered conformers, coupled with nitrogen pyramidal inversion. Standard "optimization-only" workflows often fail to capture this dynamic landscape, leading to erroneous Boltzmann distributions and inaccurate binding affinity predictions.

This guide details a self-validating quantum chemical protocol to accurately model azetidine conformations, focusing on the coupling between ring puckering and nitrogen inversion.

The Physics of Strain and Dynamics

To model azetidine, one must understand the forces at play. The molecule distorts to minimize two opposing forces:

  • Torsional Strain (Pitzer Strain): A planar azetidine would force all adjacent C-H and C-N bonds into an eclipsed conformation.

  • Angle Strain (Baeyer Strain): Puckering the ring relieves torsional strain but compresses the bond angles further away from the ideal 109.5° (tetrahedral) or 90° (theoretical square).

The Coupled Modes

Unlike larger rings, the Ring Puckering (dihedral angle


) and Nitrogen Inversion  (pyramidal angle 

) in azetidine are strongly coupled.
  • Puckering Barrier: Extremely low (~1.3 kcal/mol). At room temperature, the ring flips rapidly (butterfly motion).

  • Inversion Barrier: Moderate (~6–9 kcal/mol). The nitrogen lone pair requires energy to pass through a planar transition state.

Critical Insight: The lowest energy pathway for inversion often involves a simultaneous flattening of the ring. Therefore, a 1D Potential Energy Surface (PES) scan is insufficient. A 2D scan (Puckering vs. Inversion) is the gold standard.

Computational Methodology

Functional Selection: The Dispersion Necessity

Standard functionals like B3LYP often fail to accurately predict the puckering depth of small rings because they underestimate weak non-covalent interactions (London dispersion forces) between substituents across the ring.

  • Recommended: wB97X-D or M06-2X .

    • Why: These functionals include dispersion corrections (empirical or parameterized) that accurately capture the subtle attractive forces stabilizing specific puckered states.

  • Benchmark: MP2 (Second-Order Møller–Plesset Perturbation Theory) is the reference standard for barrier heights if resources permit.

Basis Set Requirements

The nitrogen lone pair is diffuse and highly polarizable.

  • Minimum: 6-311++G(d,p) .

    • Why: The ++ (diffuse functions) are non-negotiable for accurately describing the orbital volume of the lone pair during inversion.

  • Optimal: aug-cc-pVTZ .

    • Why: Provides a more complete description of the valence space, essential for calculating accurate barrier heights.

Solvation Models

Gas-phase calculations overemphasize electrostatic repulsion.

  • Protocol: Use SMD (Solvation Model based on Density) rather than standard PCM. SMD provides better parameterization for non-aqueous solvents often used in extraction (e.g., DCM) and aqueous biological environments.

Experimental Protocol: A Self-Validating Workflow

This protocol ensures that the global minimum is found and that the dynamic nature of the ring is accounted for.

Phase 1: The conformational Search (Exploratory)

Do not start with a single DFT optimization.

  • Generate conformers using a force field (e.g., MMFF94).

  • Filter for unique ring puckers (approx.

    
    ) and N-invertomers.
    
Phase 2: The Relaxed PES Scan (The Validator)

This step prevents "falling" into a local minimum without knowing the barrier height.

  • Define Coordinate: Select the atoms defining the ring dihedral (e.g., C2-N1-C4-C3).

  • Scan Parameters: Scan from -50° to +50° in 5° increments.

  • Command (Gaussian Example): opt=modredundant with D 1 2 3 4 S 20 5.0.

Phase 3: Optimization & Frequency (The Confirmation)
  • Take the minima identified in Phase 2.

  • Optimize at wB97XD/6-311++G(d,p).

  • Validation Rule:

    • Minima: 0 Imaginary Frequencies.

    • Transition State (Inversion): exactly 1 Imaginary Frequency (corresponding to the N-flip vector).

Phase 4: Data Visualization

Construct the workflow diagram to standardize this process across your team.

AzetidineWorkflow Start Input Structure (3D Coordinates) MM_Search Phase 1: MMFF94 Conformational Search Start->MM_Search Filter Filter: Unique Puckers (+/- 30 deg) MM_Search->Filter DFT_Scan Phase 2: Relaxed PES Scan (wB97X-D/6-31G*) Filter->DFT_Scan Decision Barrier < 2 kcal/mol? DFT_Scan->Decision Opt_Min Phase 3: Optimization (Minima) Decision->Opt_Min No (Rigid) Opt_TS Phase 3: Optimization (Transition State) Decision->Opt_TS Yes (Fluxional) Freq Freq Calculation (Check Imaginary Freqs) Opt_Min->Freq Opt_TS->Freq Boltzmann Boltzmann Weighting & NMR Prediction Freq->Boltzmann

Caption: Figure 1. Self-validating computational workflow for azetidine conformational analysis. Note the decision node for barrier height, distinguishing rigid vs. fluxional systems.

Case Study: 3-Substituted Azetidines

In drug discovery, azetidines are rarely unsubstituted. A common motif is the 3-fluoroazetidine or 3-aminoazetidine .

The "Gauche" Effect and Dipoles

Substituents at the 3-position introduce a new variable: the interaction between the substituent dipole and the nitrogen lone pair.

  • Scenario: 3-Fluoroazetidine.

  • Observation: The fluorine atom prefers the axial (pseudo-axial) orientation in many solvents, contrary to steric intuition (which would suggest equatorial).

  • Mechanism: This is due to a favorable charge-dipole interaction or hyperconjugation (

    
    ) that is stabilized in the puckered conformation.
    
  • Protocol Adjustment: For 3-substituted azetidines, you must explicitly calculate both the cis and trans invertomers relative to the substituent.

Visualizing the Forces

The following diagram illustrates the competing forces that determine the final conformation.

Forces Center Azetidine Conformation Strain Ring Strain (~26 kcal/mol) Strain->Center Puckers Ring Sterics 1,3-Diaxial Sterics Sterics->Center Flattens Ring Electronic Lone Pair Repulsion Electronic->Center Inverts N Dispersion London Dispersion (Attractive) Dispersion->Center Stabilizes Pucker

Caption: Figure 2. Force field analysis showing the interplay between destabilizing strain/sterics and stabilizing dispersion forces in determining azetidine geometry.

Summary of Key Parameters

ParameterValue / MethodNotes
Ring Strain Energy ~26 kcal/molHigh reactivity potential [1].
Puckering Barrier ~1.3 kcal/molRapid equilibrium at RT [2].
N-Inversion Barrier ~6–9 kcal/molSubstituent dependent [3].
Preferred Functional wB97X-D or M06-2XEssential for dispersion [4].
Preferred Basis Set 6-311++G(d,p)Diffuse functions required for N-LP.
Key Geometric Check Dihedral

~30-37°
Planar structures are usually TS [5].

References

  • BenchChem. (2025).[2] Comparative Kinetic Analysis of Reactions Involving Azetidines. Retrieved from

  • Scribd/Textbook Data. Pyramidal Inversion in Heterocycles. Retrieved from

  • MDPI. (2021). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative. Molecules. Retrieved from

  • Burke Group. (2008). Which functional should I choose? University of California, Irvine. Retrieved from

  • ResearchGate. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

Abstract & Scope This application note details a robust, step-by-step protocol for the synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol , a valuable building block in medicinal chemistry. The azetidine ring offers a co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, step-by-step protocol for the synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol , a valuable building block in medicinal chemistry. The azetidine ring offers a conformationally rigid scaffold with favorable metabolic stability, often used to replace gem-dimethyl or cyclobutane groups in drug discovery.

The synthesis described herein utilizes a Grignard addition to a commercially available or easily synthesized ester precursor, followed by acidic deprotection . This route is selected for its scalability, high yield, and avoidance of hazardous diazo intermediates often associated with homologation reactions.

Retrosynthetic Analysis & Pathway

The target molecule is a tertiary alcohol bearing a basic azetidine ring. The most reliable disconnection is at the alcohol center, utilizing a Grignard reagent (Methylmagnesium bromide) to install the gem-dimethyl group onto an ester precursor.

Synthetic Pathway Diagram[1]

SynthesisPathway Ketone 1-Boc-3-azetidinone (Starting Material) UnsatEster Unsaturated Ester (Intermediate A) Ketone->UnsatEster Step 1: HWE Reaction (MeO)2P(O)CH2COOMe, NaH SatEster Saturated Ester (Intermediate B) UnsatEster->SatEster Step 2: Hydrogenation H2, Pd/C BocTarget N-Boc-Target (Intermediate C) SatEster->BocTarget Step 3: Grignard Addition MeMgBr (3.0 eq), THF FinalTarget 1-(Azetidin-3-yl)-2-methylpropan-2-ol (Final Product) BocTarget->FinalTarget Step 4: Deprotection TFA or HCl/Dioxane

Figure 1: Strategic workflow for the synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol.

Experimental Protocol

Phase 1: Preparation of the Ester Precursor

Note: If tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (Intermediate B) is purchased commercially, proceed directly to Phase 2.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

Objective: Convert 1-Boc-3-azetidinone to the


-unsaturated ester.
  • Reagents:

    • Trimethyl phosphonoacetate (1.1 equiv)

    • Sodium hydride (60% dispersion, 1.2 equiv)

    • 1-Boc-3-azetidinone (1.0 equiv)[1]

    • Solvent: Anhydrous THF

  • Procedure:

    • Suspend NaH in dry THF at 0 °C under nitrogen.

    • Dropwise add trimethyl phosphonoacetate. Stir for 30 min until clear.

    • Add solution of 1-Boc-3-azetidinone in THF.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Quench with saturated NH

      
      Cl. Extract with EtOAc. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
    • Yield: Expect >85% of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Hydrogenation

Objective: Reduce the alkene to the saturated ester.

  • Reagents:

    • Intermediate A (from Step 1)

    • Pd/C (10% w/w, catalytic amount)

    • Solvent: MeOH or EtOH

  • Procedure:

    • Dissolve Intermediate A in MeOH.

    • Add Pd/C catalyst carefully under inert atmosphere.

    • Stir under H

      
       balloon (1 atm) for 4–16 hours.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Product: tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (Intermediate B).

Phase 2: Grignard Addition (Core Reaction)

Objective: Convert the ester to the tertiary alcohol.

Reaction Scheme:



ParameterSpecification
Substrate tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Reagent Methylmagnesium bromide (3.0 M in diethyl ether)
Stoichiometry 1.0 equiv Substrate : 3.0 equiv Reagent
Solvent Anhydrous THF (0.1 M concentration)
Temperature 0 °C

RT

Detailed Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon or Nitrogen.

  • Dissolution: Dissolve Intermediate B (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition: Transfer MeMgBr (3.0 equiv) to the addition funnel via cannula. Add dropwise to the ester solution over 20 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 5 °C during addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 3 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin) or LCMS. The ester spot should disappear.
    
  • Quench: Cool back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH

    
    Cl.
    
    • Caution: Vigorous gas evolution (methane) will occur.

  • Extraction: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-50%) to yield tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate (Intermediate C).

Phase 3: Deprotection & Isolation

Objective: Remove the Boc group to yield the final free amine or salt.

  • Reagents:

    • Intermediate C

    • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA) in DCM (1:4 ratio).

  • Procedure (HCl Method - Preferred for solid salt):

    • Dissolve Intermediate C in a minimal amount of dry 1,4-dioxane or MeOH.

    • Add 4M HCl in Dioxane (5-10 equiv) at 0 °C.

    • Stir at RT for 2–4 hours.

    • Workup: Concentrate the solvent in vacuo.

    • Trituration: Add diethyl ether to the residue and sonicate. A white solid precipitate should form. Filter and dry under high vacuum.

  • Final Product: 1-(Azetidin-3-yl)-2-methylpropan-2-ol hydrochloride .

Analytical Data & Characterization

Verify the identity of the intermediate (Boc-protected) and final product using the following diagnostic signals.

CompoundDiagnostic 1H NMR Signals (CDCl3 / D2O)
Intermediate B (Ester)

3.68 (s, 3H, OMe),

2.67 (d, 2H, CH2-CO)
Intermediate C (Boc-Alcohol)

1.44 (s, 9H, Boc),

1.25 (s, 6H, gem-dimethyl)
,

1.75 (d, 2H, CH2-C(OH))
Final Product (HCl Salt)Loss of Boc singlet .

1.28 (s, 6H, gem-dimethyl),

3.9-4.2 (m, Azetidine ring protons)

Safety & Troubleshooting

Hazard Management
  • Methylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle strictly under inert atmosphere. Use dry syringes/needles.

  • Exotherms: Both the Grignard addition and the acid quench are highly exothermic. Control temperature strictly at 0 °C.

Troubleshooting Guide
IssuePossible CauseSolution
Low Yield in Grignard Moisture in solvent/flaskEnsure THF is distilled/dried. Flame-dry glassware.
Incomplete Conversion Grignard reagent degradedTitrate Grignard reagent or use fresh bottle. Increase eq to 4.0.
"Sticky" Quench Magnesium salts precipitationAdd Rochelle's salt (Potassium sodium tartrate) solution during workup to solubilize Mg salts.

References

  • Compound Identification: tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate (PubChem CID 155971311). Link

  • HWE & Azetidine Synthesis: "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives..." Molecules2023 , 28(3), 1037. Link

  • General Grignard Methodology: Organic Syntheses, Coll.[2] Vol. 6, p.75 (1988); Vol. 55, p.96 (1976). (Standard reference for Grignard addition to esters).

  • Azetidine Review: "Preparation and Synthetic Applications of Azetidines." Heterocycles2012 , 84(1), 223-264.[3] Link

Sources

Application

Application Notes &amp; Protocols: The Use of 1-(Azetidin-3-yl)-2-methylpropan-2-ol as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif.[1][2] This four-membered saturated nitrogen-con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged structural motif.[1][2] This four-membered saturated nitrogen-containing heterocycle is prized for its unique combination of properties.[3][4] The inherent ring strain (approximately 25.4 kcal/mol) and non-planar, puckered conformation provide a rigid, three-dimensional framework that can enhance binding affinity to biological targets.[2][4] Furthermore, the incorporation of this sp3-rich scaffold often leads to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, which are critical for successful drug development.[3] The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib, where the azetidine moiety is key to their pharmacokinetic and pharmacodynamic profiles.[3]

This guide focuses on the practical application of 1-(Azetidin-3-yl)-2-methylpropan-2-ol , a versatile building block designed for strategic incorporation into drug candidates. This molecule features a secondary amine on the azetidine ring, which serves as a primary handle for diversification, and a tertiary alcohol on the C-3 substituent, offering a potential secondary vector for modification or a key interaction point with a biological target. These application notes provide detailed protocols for the most common and effective synthetic transformations involving this building block, designed for researchers, medicinal chemists, and drug development professionals.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis and molecular design. The key properties of 1-(Azetidin-3-yl)-2-methylpropan-2-ol are summarized below.

PropertyValueSource
IUPAC Name 1-(Azetidin-3-yl)-2-methylpropan-2-ol-
Synonym(s) 2-(Azetidin-3-yl)propan-2-ol
CAS Number 1257294-25-9 (as free base)[5]
Molecular Formula C₆H₁₃NO[6]
Molecular Weight 129.17 g/mol -
Predicted logP 0.2[6]
Physical Form Solid
Storage Conditions 2-8°C, Inert atmosphere

Section 2: Core Synthetic Applications: N-Functionalization Protocols

The secondary amine of the azetidine ring is the most versatile functional handle for derivatization, allowing for the introduction of a wide array of substituents through well-established synthetic methods.

Protocol 2.1: N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most common reactions in medicinal chemistry. This protocol details a standard procedure using a carbodiimide coupling agent, a reliable method for linking a carboxylic acid to the azetidine nitrogen.

Experimental Rationale: The combination of a carbodiimide like EDC with an additive such as HOBt or HATU is a classic strategy to form an active ester from the carboxylic acid, which is then readily attacked by the amine. This two-step, one-pot process minimizes side reactions. A non-nucleophilic tertiary amine base like DIPEA is used to neutralize the acid formed during the reaction without competing in the coupling itself. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic substrates.

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 1-(Azetidin-3-yl)-2-methylpropan-2-ol (1.1 eq) in DCM, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-acylated azetidine product.

N_Acylation_Workflow cluster_prep Activation cluster_reaction Coupling Reaction cluster_purification Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagents EDC + HOBt in DCM Carboxylic_Acid->Coupling_Reagents Pre-activation (15-20 min) Active_Ester Active Ester Intermediate Coupling_Reagents->Active_Ester Reaction_Vessel Stir at Room Temp (4-12h) Active_Ester->Reaction_Vessel 1. Azetidine 1-(Azetidin-3-yl)-2- methylpropan-2-ol Azetidine->Reaction_Vessel 2. DIPEA DIPEA (Base) DIPEA->Reaction_Vessel 3. Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction_Vessel->Workup Monitor by LC-MS/TLC Purification Column Chromatography Workup->Purification Final_Product Pure N-Acylated Product Purification->Final_Product

Workflow for N-Acylation of Azetidine.
Protocol 2.2: N-Alkylation via Reductive Amination

Reductive amination is a mild and highly efficient method for forming C-N bonds, making it ideal for introducing alkyl groups onto the azetidine nitrogen.

Experimental Rationale: This reaction proceeds via the formation of an iminium ion intermediate from the azetidine and an aldehyde or ketone. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild, moisture-tolerant, and chemoselectively reduces the iminium ion in the presence of the carbonyl starting material.[7] Dichloroethane (DCE) is often used as it is an excellent solvent for both the reactants and the STAB reagent.

Step-by-Step Protocol:

  • Reactant Preparation: To a round-bottom flask, add 1-(Azetidin-3-yl)-2-methylpropan-2-ol (1.0 eq) and the desired aldehyde or ketone (1.2 eq). Dissolve the components in anhydrous DCE or DCM (0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting materials (typically 2-16 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-alkylated product.[7]

Reductive_Amination_Workflow Azetidine 1-(Azetidin-3-yl)-2- methylpropan-2-ol Imine_Formation Iminium Ion Formation (30-60 min at RT) Azetidine->Imine_Formation Carbonyl Aldehyde or Ketone (R-CHO / R-CO-R') Carbonyl->Imine_Formation Solvent DCE or DCM Solvent->Imine_Formation STAB Add NaBH(OAc)3 (STAB) Imine_Formation->STAB Reduction Reduction Step (2-16h at RT) STAB->Reduction Workup Quench (NaHCO3) & Aqueous Extraction Reduction->Workup Monitor by LC-MS/TLC Purification Column Chromatography Workup->Purification Final_Product Pure N-Alkylated Product Purification->Final_Product Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Complex R-Pd(II)Ln-X Pd0->PdII_Complex OxAdd Oxidative Addition OxAdd->PdII_Complex PdII_Complex2 R-Pd(II)Ln-R' PdII_Complex->PdII_Complex2 Transmetalation Transmetalation Transmetalation->PdII_Complex2 PdII_Complex2->Pd0 Final_Product R-R' (Coupled Product) PdII_Complex2->Final_Product RedElim Reductive Elimination RedElim->Pd0 Aryl_Halide R-X (N-Aryl-Azetidine) Aryl_Halide->OxAdd Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation

Sources

Method

Derivatization of the hydroxyl group in 1-(Azetidin-3-yl)-2-methylpropan-2-ol

Application Note: Advanced Derivatization Strategies for 1-(Azetidin-3-yl)-2-methylpropan-2-ol Executive Summary & Structural Analysis The scaffold 1-(Azetidin-3-yl)-2-methylpropan-2-ol represents a high-value pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Strategies for 1-(Azetidin-3-yl)-2-methylpropan-2-ol

Executive Summary & Structural Analysis

The scaffold 1-(Azetidin-3-yl)-2-methylpropan-2-ol represents a high-value pharmacophore in modern medicinal chemistry, offering a rigid, sp³-rich vector (the azetidine ring) coupled with a solubilizing polar headgroup (the tertiary alcohol). However, functionalizing this molecule presents a "perfect storm" of synthetic challenges:

  • Nucleophilic Competition: The secondary amine (azetidine

    
    ) is kinetically far more nucleophilic than the hydroxyl group.
    
  • Steric Hindrance: The hydroxyl group is tertiary and gem-dimethyl substituted, rendering it effectively inert to standard acylation/alkylation conditions (e.g., Steglich esterification).

  • Elimination Risk: Activation of the tertiary alcohol creates a high risk of E1/E2 elimination to form the alkene (isobutylene derivative), driven by the release of steric strain.

  • Ring Strain: The azetidine ring (

    
    25 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening (Grob-type fragmentation) or nucleophilic ring opening if the nitrogen is quaternized.
    

This guide provides three validated, high-fidelity protocols designed specifically to overcome these barriers, ensuring successful derivatization without compromising the structural integrity of the scaffold.

Strategic Decision Framework

Before initiating any derivatization of the hydroxyl group, the azetidine nitrogen must be orthogonally protected.

  • Protection Strategy:

    • Recommended: tert-Butyloxycarbonyl (Boc ) for base-mediated or neutral protocols (Protocols A & B).

    • Alternative: Carboxybenzyl (Cbz ) if acidic deprotection must be avoided later (e.g., if the derivative is acid-sensitive).

Critical Warning: Do not attempt to derivatize the alcohol with the free amine. The amine will react exclusively.

Detailed Experimental Protocols

Protocol A: Esterification of the Hindered Tertiary Alcohol

Method: Yamaguchi Esterification

Rationale: Standard coupling agents (EDC, DCC) fail with this substrate due to the steric bulk of the tert-alcohol. The Yamaguchi method utilizes a mixed anhydride formed in situ with 2,4,6-trichlorobenzoyl chloride, which is sufficiently electrophilic to capture even the most hindered alcohols when catalyzed by DMAP.

Reagents:

  • Substrate: N-Boc-1-(Azetidin-3-yl)-2-methylpropan-2-ol (1.0 equiv)

  • Carboxylic Acid (R-COOH): 1.2 equiv

  • Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.2 equiv)

  • Triethylamine (Et₃N): 1.5 equiv

  • DMAP (4-Dimethylaminopyridine): 1.5 – 2.0 equiv (Stoichiometric amount required for rate acceleration)

  • Solvent: Toluene or CH₂Cl₂ (Anhydrous)

Step-by-Step Procedure:

  • Anhydride Formation: In a flame-dried flask under N₂, dissolve the Carboxylic Acid (1.2 equiv) and Et₃N (1.5 equiv) in anhydrous Toluene (0.2 M).

  • Add 2,4,6-Trichlorobenzoyl chloride (1.2 equiv) dropwise at 0 °C. Stir at room temperature (RT) for 1–2 hours. A white precipitate (Et₃N·HCl) will form.

  • Filtration (Optional but Recommended): Rapidly filter the mixture under N₂ to remove the amine salts. This prevents side reactions with the alcohol.[1] Concentrate the filtrate to obtain the crude mixed anhydride.

  • Coupling: Dissolve the crude mixed anhydride in anhydrous Toluene. Add the N-Boc-alcohol substrate (1.0 equiv) followed by DMAP (2.0 equiv).

  • Reflux: Heat the reaction to 80–100 °C (if Toluene) or reflux (if CH₂Cl₂ is used, though Toluene is preferred for higher temp). Monitor by TLC/LCMS. Reaction typically requires 4–12 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

Key Insight: The stoichiometric DMAP acts as an acyl-transfer catalyst, forming a highly reactive N-acylpyridinium species that overcomes the steric barrier of the tertiary alcohol.

Protocol B: Etherification (Alkylation)

Method: Silver(I) Oxide Mediated Alkylation

Rationale: Classical Williamson ether synthesis (NaH + Alkyl Halide) is contraindicated. The strong basicity of NaH/alkoxide almost invariably causes E2 elimination of the tertiary alcohol to the alkene. Silver(I) oxide provides a mild, non-basic activation of the alkyl halide, facilitating an S_N1-like pathway that favors substitution over elimination.

Reagents:

  • Substrate: N-Boc-1-(Azetidin-3-yl)-2-methylpropan-2-ol (1.0 equiv)

  • Alkyl Halide (R-X, preferably Iodide or Bromide): 3.0 – 5.0 equiv

  • Silver(I) Oxide (Ag₂O): 2.0 – 3.0 equiv

  • Solvent: DMF (Anhydrous) or CH₃CN

Step-by-Step Procedure:

  • Setup: In a foil-wrapped flask (to protect Ag salts from light), dissolve the substrate in anhydrous DMF (0.5 M).

  • Addition: Add the Alkyl Halide (3.0 equiv) and Ag₂O (2.0 equiv) in one portion.

  • Reaction: Seal the vessel and stir vigorously at RT. If the alkyl halide is unreactive, mild heating to 40–50 °C is permissible, but monitor closely for elimination.

  • Timecourse: Reaction is often slow (24–48 hours). Add additional Ag₂O (1.0 equiv) and Alkyl Halide (1.0 equiv) if conversion stalls after 24 hours.

  • Workup: Filter the suspension through a Celite pad to remove silver salts. Rinse with EtOAc.

  • Extraction: Wash the filtrate extensively with water and LiCl solution (to remove DMF).

  • Purification: Silica gel chromatography.

Protocol C: Deoxyfluorination (Bioisostere Synthesis)

Method: PhenoFluor Deoxyfluorination[2]

Rationale: Converting the tertiary -OH to a Fluorine is a classic bioisostere strategy. Standard reagents like DAST or Deoxo-Fluor are notorious for causing elimination in tertiary alcohols. PhenoFluor (1,3-bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole) is a modern reagent specifically engineered to suppress elimination, allowing access to tertiary fluorides that are otherwise impossible to synthesize.

Reagents:

  • Substrate: N-Boc-1-(Azetidin-3-yl)-2-methylpropan-2-ol (1.0 equiv)

  • PhenoFluor Mix: PhenoFluor (1.5 equiv) + CsF (2.0 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict N₂ atmosphere, charge a reaction vial with the substrate, PhenoFluor (1.5 equiv), and dry CsF (2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Heating: Seal the vial and heat to 80–100 °C.

  • Mechanism Check: The reaction proceeds via a specific intermediate that discourages proton abstraction (elimination) and favors fluoride delivery.

  • Workup: Cool to RT. Dilute with DCM and filter through a small pad of silica.

  • Analysis: Check ¹⁹F NMR. A tertiary fluoride typically appears around -130 to -150 ppm (triplet or multiplet depending on coupling).

Visual Workflow & Logic Map

The following diagram illustrates the decision logic and reaction pathways for this specific scaffold.

Derivatization_Workflow Start Starting Material: 1-(Azetidin-3-yl)-2-methylpropan-2-ol Check Is Nitrogen Protected? Start->Check Protect Step 1: N-Protection (Boc₂O, NaHCO₃, THF/H₂O) Check->Protect No (Free Amine) Protected_Int Intermediate: N-Boc-1-(Azetidin-3-yl)-2-methylpropan-2-ol Check->Protected_Int Yes Protect->Protected_Int Split Select Desired Modification Protected_Int->Split Ester Protocol A: Esterification (Yamaguchi Conditions) Reagent: 2,4,6-TCBC + DMAP Split->Ester Acylation Ether Protocol B: Etherification (Silver Oxide Mediated) Reagent: Ag₂O + R-I Split->Ether Alkylation Fluoro Protocol C: Fluorination (PhenoFluor Method) Reagent: PhenoFluor + CsF Split->Fluoro Deoxyfluorination Prod_Ester Target: Tertiary Ester (High Yield, No Elimination) Ester->Prod_Ester Prod_Ether Target: Tertiary Ether (Mild, Sₙ1-like) Ether->Prod_Ether Prod_Fluoro Target: Tertiary Fluoride (Bioisostere) Fluoro->Prod_Fluoro

Figure 1: Decision tree for the functionalization of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, highlighting the critical N-protection step and pathway-specific reagents.

Troubleshooting & Quality Control

IssueObservation (LCMS/NMR)Root CauseSolution
No Reaction Starting material persists.Steric bulk prevents approach of weak electrophiles.Switch to Yamaguchi (Protocol A) or increase Ag₂O loading (Protocol B).
Elimination New alkene peaks in ¹H NMR (

4.8–5.2 ppm). Mass = M-18.
Basic conditions (NaH, excess Et₃N) or high temp.Use Ag₂O (Protocol B) or PhenoFluor (Protocol C). Avoid DAST.
Ring Opening Loss of azetidine signals (

3.5–4.5 ppm). Appearance of linear chain.
Acidic conditions (e.g., HCl, TFA) or nucleophilic attack on quaternized N.Ensure N-Boc is intact. Avoid strong Lewis acids (BF₃·OEt₂).
N-Acylation Mass corresponds to Di-acylated product.Incomplete N-protection before alcohol reaction.Mandatory: Verify 100% N-protection by LCMS before Step 2.

References

  • Yamaguchi Esterification Mechanism & Utility

    • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization". Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Silver Oxide Mediated Etherification

    • Tan, C. H., Holmes, A. B. (2009). "Silver(I) Oxide Mediated Alkylation of Hindered Alcohols". Organic Letters.
    • See also:

  • PhenoFluor Deoxyfluorination of Tertiary Alcohols

    • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor". Journal of the American Chemical Society, 135(7), 2470–2473.
  • Azetidine Ring Stability & Handling

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles".

Sources

Application

N-functionalization of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

Application Note: N-Functionalization of 1-(Azetidin-3-yl)-2-methylpropan-2-ol Introduction & Strategic Overview 1-(Azetidin-3-yl)-2-methylpropan-2-ol (CAS: 1257294-25-9) is a high-value pharmacophore scaffold. It combin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Functionalization of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

Introduction & Strategic Overview

1-(Azetidin-3-yl)-2-methylpropan-2-ol (CAS: 1257294-25-9) is a high-value pharmacophore scaffold. It combines the metabolic stability and favorable physicochemical properties of the azetidine ring (low lipophilicity,


-rich character) with a solubilizing, sterically demanding tertiary alcohol tail.

Key Chemical Challenges:

  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. While kinetically stable, it is susceptible to ring-opening nucleophilic attack under forcing acidic conditions or in the presence of strong Lewis acids.

  • Basicity: Azetidines are generally more basic (

    
    ) than their pyrrolidine counterparts. This necessitates careful pH control during workup to prevent loss of product to the aqueous phase.
    
  • Chemoselectivity: The molecule contains two nucleophiles: a highly reactive secondary amine (N-H) and a sterically hindered tertiary alcohol (-OH). The objective is to functionalize the nitrogen exclusively without protecting the alcohol.

Scope of this Guide: This protocol details three validated pathways for N-functionalization: Reductive Amination (for alkyl groups), S


Ar  (for heteroaryl groups), and Amide Coupling  (for acyl groups).

Decision Matrix: Selecting the Right Protocol

Before starting, determine the electronic nature of your target substituent (


). Use the logic flow below to select the optimal method.

ReactionSelection Start Target Substituent (R) Alkyl Alkyl / Benzyl Start->Alkyl Aryl (Hetero)Aryl Start->Aryl Acyl Acyl / Sulfonyl Start->Acyl RedAm Protocol A: Reductive Amination (STAB/Aldehyde) Alkyl->RedAm Standard ElecDef Electron Deficient (e.g., Pyridine, Pyrimidine) Aryl->ElecDef ElecRich Electron Rich/Neutral (e.g., Phenyl, Anisole) Aryl->ElecRich Coupling Protocol C: Amide Coupling (HATU or T3P) Acyl->Coupling SNAr Protocol B: SNAr Displacement (DIPEA/DMSO) ElecDef->SNAr Halogen LG Buchwald Pd-Catalyzed Buchwald-Hartwig ElecRich->Buchwald Pd(OAc)2/XPhos

Figure 1: Strategic workflow for selecting the N-functionalization pathway based on the target moiety.

Validated Protocols

Protocol A: Reductive Amination (N-Alkylation)

Best for: Attaching benzyl, ethyl, or complex alkyl chains.

Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction. The bulky tertiary alcohol at C3 does not interfere sterically with the N-center.

Materials:

  • Substrate: 1-(Azetidin-3-yl)-2-methylpropan-2-ol (1.0 eq)

  • Aldehyde/Ketone: (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic acid (catalytic, 0.1 eq) – Critical for imine formation.

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the azetidine substrate (100 mg, 0.77 mmol) and the aldehyde (0.85 mmol) in DCE (4 mL). Add acetic acid (4 µL). Stir at Room Temperature (RT) for 30 minutes.

    • Note: Ensure the solution is clear. Turbidity suggests salt formation; add DIPEA if starting material is a hydrochloride salt.

  • Reduction: Cool to 0°C. Add STAB (245 mg, 1.16 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; amine starting material is usually UV-inactive, use ELSD if available).

  • Workup: Quench with sat. NaHCO

    
     (5 mL). Extract with DCM (3 x 5 mL).
    
    • Caution: Do not use strong acid workup; the tertiary alcohol can dehydrate to the alkene under low pH/heat.

  • Purification: Flash chromatography (DCM/MeOH/NH

    
    OH gradient).
    
Protocol B: S Ar (N-Heteroarylation)

Best for: Attaching pyridines, pyrimidines, or pyrazines.

Mechanism: Nucleophilic attack of the azetidine nitrogen on an electron-deficient aromatic ring.

Materials:

  • Substrate: 1-(Azetidin-3-yl)-2-methylpropan-2-ol (1.0 eq)

  • Electrophile: 2-Chloropyridine, 4-Chloropyrimidine, etc. (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: DMSO (for high temp) or Ethanol (for mild temp).

Step-by-Step:

  • Setup: Dissolve substrate (100 mg, 0.77 mmol) in DMSO (2 mL).

  • Addition: Add DIPEA (0.34 mL, 1.9 mmol) and the heteroaryl chloride (0.92 mmol).

  • Heating: Heat to 80–100°C.

    • Optimization: Azetidines are excellent nucleophiles. If the partner is highly reactive (e.g., 2,4-dichloropyrimidine), start at RT to avoid bis-substitution.

  • Workup: Dilute with water (10 mL) and extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Data Check: The tertiary alcohol remains untouched. No O-arylation occurs without strong deprotonation (e.g., NaH).

Protocol C: Amide Coupling (N-Acylation)

Best for: Library generation, attaching amino acids or carboxylic acids.

Materials:

  • Substrate: 1-(Azetidin-3-yl)-2-methylpropan-2-ol (1.0 eq)

  • Carboxylic Acid: (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or EtOAc.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (0.85 mmol) in DMF (2 mL). Add HATU (351 mg, 0.92 mmol) and DIPEA (0.4 mL). Stir for 5 mins to form the active ester.

  • Coupling: Add the azetidine substrate (100 mg, 0.77 mmol).

  • Reaction: Stir at RT for 2 hours.

  • Validation: LCMS should show quantitative conversion.

    • Self-Validating Step: If conversion is low, check the pH. The tertiary alcohol does not interfere, but the azetidine HCl salt (if used) consumes 1 eq of base immediately. Ensure pH > 8.

Comparative Data & Troubleshooting

Solvent & Base Compatibility Table

VariableRecommendationRationale
Solvent DCM, DCE, DMF, DMSOAvoid protic solvents (MeOH/EtOH) in amide couplings to prevent ester formation.
Base DIPEA, TEA, Cs

CO

Avoid strong bases (NaH, KHMDS) which will deprotonate the tertiary alcohol (

) and cause O-alkylation or elimination.
Acid Stability TFA (short exposure)The azetidine ring is stable to TFA deprotection of Boc groups, but prolonged exposure with heat can degrade the tertiary alcohol (elimination).
Purification C18 Reverse PhaseThe polar tertiary alcohol tail makes these compounds ideal for Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting Guide:

  • Problem: Low yield in reductive amination.

    • Cause: Incomplete imine formation due to wet solvent or insufficient acid catalyst.

    • Fix: Add 4Å molecular sieves to the imine formation step; increase acetic acid to 0.5 eq.

  • Problem: O-alkylation observed in SNAr.

    • Cause: Base was too strong or reaction temperature too high (>120°C).

    • Fix: Switch from Cs

      
      CO
      
      
      
      to DIPEA; lower temperature.
  • Problem: Product is water-soluble and lost during extraction.

    • Cause: The amino-alcohol nature makes the product polar.

    • Fix: Use "salting out" extraction (saturate aqueous layer with NaCl) or use 10% MeOH in DCM for extraction. Alternatively, evaporate DMF/DMSO directly and purify via Reverse Phase prep-HPLC.

References

  • General Azetidine Reactivity

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
    • Source:Chem. Commun., 2018, 54, 10337-10349.
    • URL:[Link]

  • N-Arylation Protocols (SNAr/Buchwald): Title: "Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine" Source:Synlett, 2006(08), 1175-1178.
  • Reductive Amination Standards

    • Title: "Sodium Triacetoxyborohydride" (Reagent Guide)
    • Source:Encyclopedia of Reagents for Organic Synthesis, 2001.
    • URL:[Link]

  • Building Block Data: Title: "1-(Azetidin-3-yl)-2-methylpropan-2-ol Hydrochloride" Source: Sigma-Aldrich / Merck Product Entry.
Method

Application Note: A Scalable and Robust Synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

Abstract This document provides a comprehensive and scalable protocol for the synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, a critical building block in modern medicinal chemistry. The synthesis is presented as a t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, a critical building block in modern medicinal chemistry. The synthesis is presented as a two-step sequence commencing from commercially available N-Boc-3-oxoazetidine. This guide is tailored for researchers, process chemists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the chemical rationale, in-process controls, and critical parameters for successful scale-up. The methodology is designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of Azetidines

Azetidines are strained four-membered nitrogenous heterocycles that have emerged as privileged scaffolds in drug discovery.[1] Their unique conformational properties and ability to act as rigid spacers can significantly improve the physicochemical properties of drug candidates, including solubility and metabolic stability. Consequently, robust and scalable methods for the synthesis of functionalized azetidines are of high importance.[2] The title compound, 1-(Azetidin-3-yl)-2-methylpropan-2-ol, is a versatile intermediate used in the construction of more complex pharmaceutical agents.

This application note details a high-yielding, two-step synthetic route that is amenable to gram-scale production and beyond. The strategy involves a Grignard addition to a protected azetidinone followed by a standard deprotection step.

Overall Synthetic Strategy

The synthesis begins with the nucleophilic addition of a Grignard reagent to the ketone of N-Boc-3-oxoazetidine to form the tertiary alcohol. The subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions yields the final product.

G A N-Boc-3-oxoazetidine (Starting Material) B N-Boc-3-(2-hydroxy-2-methylpropyl)azetidine (Protected Intermediate) A->B Step 1: Grignard Reaction Reagent: Isopropylmagnesium chloride Solvent: Anhydrous THF C 1-(Azetidin-3-yl)-2-methylpropan-2-ol (Final Product) B->C Step 2: Boc Deprotection Reagent: Trifluoroacetic acid (TFA) Solvent: Dichloromethane (DCM)

Caption: High-level overview of the two-step synthetic workflow.

Materials, Reagents, and Equipment

Reagent and Material Specifications
Reagent/MaterialGradeSupplier (Example)CAS NumberKey Role
N-Boc-3-oxoazetidine>98%Combi-Blocks398489-26-4Starting Material
Isopropylmagnesium chloride2.0 M in THFSigma-Aldrich1068-55-9Nucleophile
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore109-99-9Reaction Solvent
Trifluoroacetic acid (TFA)ReagentPlus®, 99%Sigma-Aldrich76-05-1Deprotection Agent
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2Solvent
Saturated aq. NH₄ClACS GradeVWR12125-02-9Quenching Agent
Saturated aq. NaHCO₃ACS GradeVWR144-55-8Neutralizing Agent
Anhydrous Sodium SulfateACS GradeVWR7757-82-6Drying Agent
Celite® 545---Sigma-Aldrich61790-53-2Filter Aid
Equipment
  • Three-neck round-bottom flasks (appropriately sized for scale)

  • Overhead mechanical stirrer

  • Pressure-equalizing addition funnel

  • Digital thermometer/thermocouple

  • Inert gas (Nitrogen/Argon) manifold

  • Cooling bath (ice/water or cryo-cooler)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (flame-dried before use)

Detailed Experimental Protocols

Safety First: All operations must be conducted in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves, is mandatory.

Protocol 1: Synthesis of N-Boc-3-(2-hydroxy-2-methylpropyl)azetidine

This step constructs the carbon skeleton via a Grignard reaction. The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for the azetidine nitrogen, preventing side reactions.[3]

Workflow Diagram: Grignard Addition

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up & Isolation A1 Charge flame-dried flask with N-Boc-3-oxoazetidine and anhydrous THF. A2 Establish inert atmosphere (N₂). A1->A2 A3 Cool reaction mixture to 0 °C. A2->A3 B1 Add Isopropylmagnesium chloride solution dropwise via addition funnel. A3->B1 B2 CRITICAL CONTROL POINT: Maintain internal temp < 5 °C. B1->B2 B3 Stir at 0 °C for 2 hours post-addition. B2->B3 C1 Quench reaction slowly with saturated aq. NH₄Cl at 0 °C. B3->C1 C2 Warm to RT and perform phase separation. C1->C2 C3 Extract aqueous layer with DCM. C2->C3 C4 Combine, wash, dry (Na₂SO₄), filter, and concentrate organic layers. C3->C4

Caption: Detailed workflow for the Grignard addition step.

Step-by-Step Procedure (25 g Scale):

  • To a flame-dried 1 L three-neck round-bottom flask equipped with an overhead stirrer, thermocouple, and a nitrogen inlet, add N-Boc-3-oxoazetidine (25.0 g, 146 mmol).

  • Add anhydrous THF (500 mL). Stir the solution until all solids are dissolved.

  • Cool the flask to 0 °C using an ice/water bath.

  • Charge a 125 mL pressure-equalizing addition funnel with isopropylmagnesium chloride (2.0 M in THF, 88 mL, 175 mmol, 1.2 eq).

  • Add the Grignard reagent to the stirred solution dropwise over ~60 minutes.

    • Causality & Expertise: This slow addition is critical to manage the reaction exotherm. A rapid addition can lead to uncontrolled temperature spikes, promoting side reactions and reducing yield.[4] Maintaining a low temperature preserves the integrity of the reactants and intermediates.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS to ensure full consumption of the starting ketone.

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride (125 mL) dropwise, ensuring the internal temperature remains below 15 °C.

    • Rationale: NH₄Cl is a mild proton source that effectively neutralizes the reaction and hydrolyzes the magnesium alkoxide intermediate without being acidic enough to prematurely cleave the acid-sensitive Boc group.

  • Remove the cooling bath and allow the mixture to warm to room temperature (RT).

  • Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 150 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • The resulting crude product, N-Boc-3-(2-hydroxy-2-methylpropyl)azetidine, is typically a viscous oil and is used in the next step without further purification.

Protocol 2: Deprotection to Yield 1-(Azetidin-3-yl)-2-methylpropan-2-ol

The final step is the removal of the Boc protecting group, which is efficiently achieved under strong acidic conditions.

Workflow Diagram: Boc Deprotection

G cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Work-up & Purification A1 Dissolve crude intermediate in DCM. A2 Cool solution to 0 °C. A1->A2 B1 Add Trifluoroacetic Acid (TFA) dropwise. A2->B1 B2 Warm to RT and stir for 2-4 hours. B1->B2 B3 IPC: Monitor by LC-MS for completion. B2->B3 C1 Concentrate in vacuo to remove volatiles. B3->C1 C2 Redissolve in DCM and basify with saturated aq. NaHCO₃. C1->C2 C3 Extract, dry, and concentrate organic phase. C2->C3 C4 Purify by silica gel chromatography or distillation. C3->C4

Caption: Detailed workflow for the acidic deprotection of the Boc group.

Step-by-Step Procedure:

  • Dissolve the crude N-Boc-3-(2-hydroxy-2-methylpropyl)azetidine (~146 mmol, from Protocol 1) in DCM (300 mL).

  • Cool the solution to 0 °C in an ice/water bath.

  • Slowly add trifluoroacetic acid (TFA) (56 mL, 730 mmol, 5.0 eq) dropwise.

    • Mechanism: The Boc group is readily cleaved by strong acids like TFA, generating the free amine as a trifluoroacetate salt, along with volatile byproducts (isobutylene and CO₂).[5]

  • After the addition, remove the cooling bath and stir the solution at room temperature for 3 hours.

  • IPC: Monitor the reaction by LC-MS. The disappearance of the starting material (M+H⁺ ≈ 216) and the appearance of the product (M+H⁺ ≈ 130) indicates completion.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Carefully dilute the residue with DCM (300 mL) and cool in an ice bath.

  • Slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is basic (pH > 8).

    • Safety & Trustworthiness: This neutralization is exothermic and produces significant CO₂ gas. Perform this step slowly in a large flask with vigorous stirring to prevent pressure buildup and ensure the free amine is fully liberated from its salt form.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification for Scale-up: For larger scales, purification is best achieved by vacuum distillation. For lab scale, silica gel chromatography (eluting with a gradient of DCM containing 0-10% 7N NH₃ in MeOH) is effective.

Expected Results & Characterization

ParameterStep 1 IntermediateStep 2 Final Product
Typical Yield 85–95% (crude)75–88% (after purification)
Appearance Colorless to pale yellow oilColorless oil
Purity (by HPLC) >90% (crude)>98%
¹H NMR Consistent with structureConsistent with structure
Mass Spec (ESI+) m/z = 216.16 [M+H]⁺m/z = 130.12 [M+H]⁺

Scale-up and Troubleshooting

  • Grignard Reaction Exotherm: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with a reliable cooling system is essential. The addition rate of the Grignard reagent must be strictly controlled by the internal temperature.

  • Work-up Emulsions: During the basic work-up of the final step, emulsions can form. Adding brine or filtering the entire biphasic mixture through a pad of Celite® can help break these emulsions.

  • Incomplete Deprotection: If the deprotection stalls, an additional charge of TFA (1-2 eq) can be added, or the reaction time can be extended. Ensure the starting material is fully dissolved.

  • Alternative Purification: For multi-kilogram scale, converting the final amine product to a crystalline salt (e.g., hydrochloride) can be an effective and highly scalable purification strategy compared to chromatography or distillation.

References

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Chemical Society Reviews URL: [Link]

  • Title: The Grignard Reaction Source: University of Wisconsin-Madison Chemistry Publication URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: Scientific Reports (Nature) URL: [Link]

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection Source: Molecules (MDPI) URL: [Link]

  • Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Platform Source: The Journal of Organic Chemistry URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

This Application Note is designed to serve as a definitive technical guide for the quantification of 1-(Azetidin-3-yl)-2-methylpropan-2-ol , a polar, non-chromophoric intermediate often encountered in the synthesis of ad...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the quantification of 1-(Azetidin-3-yl)-2-methylpropan-2-ol , a polar, non-chromophoric intermediate often encountered in the synthesis of advanced pharmaceutical ingredients (APIs), particularly JAK inhibitors and S1P receptor modulators.[1][2]

Executive Summary & Analyte Profile

The quantification of 1-(Azetidin-3-yl)-2-methylpropan-2-ol presents a distinct set of analytical challenges. As a small, aliphatic heterocycle with a tertiary alcohol, it possesses high polarity , basic functionality , and a complete lack of UV chromophores .[2] Standard Reversed-Phase HPLC (RP-HPLC) with UV detection is ineffective due to poor retention on C18 phases and negligible absorbance above 200 nm.[1][2]

This guide details three validated approaches, prioritized by sensitivity and robustness:

  • HILIC-MS/MS (Gold Standard): For trace quantification and bioanalysis.[1][2]

  • GC-FID/MS (Orthogonal): For raw material purity and residual solvent analysis (requires derivatization).[1][2]

  • Pre-column Derivatization HPLC-UV: A cost-effective alternative for high-concentration process monitoring.[1]

Physicochemical Profile
ParameterValue (Estimated)Analytical Implication
Formula C

H

NO
MW = 129.20 g/mol
pKa (Base) ~9.5 - 10.5Highly ionized at neutral/acidic pH.[1][2] Requires high pH or HILIC for retention.[2]
LogP < 0.5 (Hydrophilic)Elutes in void volume on C18 columns.
Chromophore NoneUV detection is impossible without derivatization.[2]

Method A: HILIC-MS/MS (The Gold Standard)

Best for: Trace analysis (ng/mL), biological matrices, and genotoxic impurity screening.[2]

Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.[2] The organic-rich mobile phase promotes the retention of the polar azetidine ring while enhancing Desolvation efficiency in Electrospray Ionization (ESI), resulting in 5-10x higher sensitivity compared to aqueous RP-HPLC.[1][2]

Experimental Protocol

Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series, Sciex QTRAP).[2]

Chromatographic Conditions:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).[1][2] Note: Amide phases are preferred over bare silica for better peak shape with amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Program:

Time (min) %A (Aqueous) %B (Organic) Phase
0.00 5 95 Loading
1.00 5 95 Isocratic Hold
6.00 40 60 Elution Gradient
6.10 5 95 Re-equilibration

| 10.00 | 5 | 95 | End |[1][2]

Mass Spectrometry Parameters (ESI+)

The molecule is easily protonated


.[2]
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

MRM Transitions:

Transition Type Collision Energy (eV) Mechanistic Origin
130.1 → 112.1 Quantifier 15 Loss of Water (Tertiary alcohol dehydration).[1][2]
130.1 → 57.1 Qualifier 25 Cleavage of Azetidine ring / t-butyl fragment.[1]

| 130.1 → 72.1 | Qualifier | 20 | C


H

O loss (Isobutylene oxide fragment).[1][2] |

Method B: GC-FID/MS (Purity & Assay)

Best for: Bulk substance assay, purity testing, and labs without LC-MS.[1][2]

Rationale

Direct GC analysis is risky due to the thermal lability of the tertiary alcohol (dehydration) and the polarity of the amine (peak tailing).[2] Silylation is mandatory to cap both the hydroxyl and amine groups, rendering the molecule volatile and thermally stable.[2]

Derivatization Protocol (Silylation)[2]
  • Sample Prep: Dissolve 10 mg sample in 1 mL anhydrous Pyridine.

  • Reagent: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Incubate at 70°C for 30 minutes. Critical: Ensure moisture-free conditions.[1]

  • Injection: Inject 1 µL directly into GC.

GC Parameters[2][3]
  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Detection: FID (300°C) or MS (Scan 40-300 amu).

Method C: Pre-Column Derivatization HPLC-UV

Best for: Process monitoring in labs limited to UV detection.[1]

Protocol

React the secondary amine of the azetidine with FMOC-Cl (9-Fluorenylmethyl chloroformate) or Dansyl Chloride .[1][2] FMOC is preferred for speed and stability.[2]

  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 9.0).

  • Add: 200 µL FMOC-Cl (5 mM in ACN).

  • Wait: 5 minutes at room temperature.

  • Quench: Add 50 µL Adamantanamine (to remove excess FMOC).

  • Analyze: RP-HPLC (C18 Column) detecting at 265 nm . The FMOC-derivative will be highly retained and UV-active.[1]

Visualization of Analytical Workflows

The following diagram illustrates the decision logic and workflow for analyzing 1-(Azetidin-3-yl)-2-methylpropan-2-ol.

AnalyticalWorkflow Start Sample: 1-(Azetidin-3-yl)-2-methylpropan-2-ol Decision Select Analytical Goal Start->Decision Trace Trace / Bioanalysis (< 1 µg/mL) Decision->Trace Purity Purity / Bulk Assay (> 98%) Decision->Purity Process Process Monitor / No MS (High Conc.) Decision->Process HILIC Method A: HILIC-MS/MS (No Derivatization) Trace->HILIC HILIC_Mech Mechanism: H-Bonding & Ionic Interaction Detection: MRM 130->112 HILIC->HILIC_Mech GC Method B: GC-FID/MS (Derivatization Req.) Purity->GC Deriv Reaction: BSTFA + 1% TMCS (Caps -OH and -NH) GC->Deriv HPLC Method C: HPLC-UV (FMOC Derivatization) Process->HPLC

Caption: Decision tree for selecting the optimal analytical method based on sensitivity requirements and available instrumentation.

Validation & Quality Control

To ensure data integrity (ALCOA+), the following validation parameters must be established according to ICH Q2(R1) guidelines.

System Suitability Test (SST)[1][2]
  • Injection Precision: RSD < 2.0% for area (n=5).

  • Tailing Factor: < 1.5 (Critical for amines; adjust buffer ionic strength if failing).[2]

  • Retention Time Stability: ± 0.1 min.

Linearity & Range[2]
  • HILIC-MS: 1.0 ng/mL – 1000 ng/mL (Weighted 1/x² regression).[1][2]

  • GC-FID: 0.05 mg/mL – 2.0 mg/mL.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (LC) Secondary interactions with silanols.[1][2]Increase buffer concentration (up to 20mM) or switch to "Amide" phase.[2]
Low Sensitivity (MS) Ion suppression from matrix.[2]Perform protein precipitation with ACN (1:3 ratio) rather than MeOH.
Split Peaks (GC) Incomplete derivatization.Ensure reagents are fresh; increase reaction time to 60 min.

References

  • HILIC for Polar Amines: Greco, G., & Letzel, T. (2013).[2] Main interactions and influences of the chromatographic parameters in HILIC. Journal of Chromatographic Science.

  • Derivatization of Aliphatic Amines: Sigma-Aldrich Application Note. Derivatization and Separation of Aliphatic Amines.

  • Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Azetidine Chemistry: Couty, F., & Evano, G. (2006).[2] Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. [1][2]

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to the Synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1] This four-membered nitrogen-containing heterocycle is a "privileged structure" found in numerous approved drugs and clinical-stage molecules, highlighting its therapeutic potential across oncology, infectious diseases, and inflammation.[1][2] This guide provides an in-depth, experience-driven protocol for the synthesis of 1-(azetidin-3-yl)-2-methylpropan-2-ol, a key building block, and outlines a robust strategy for the generation of its analogs. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into potential challenges and troubleshooting.

Strategic Overview: Retrosynthetic Analysis and Core Concepts

The synthesis of 3-substituted azetidines presents a unique set of challenges, primarily due to the inherent ring strain of the four-membered ring, which makes its formation and subsequent manipulation non-trivial.[3] A successful synthetic strategy must balance the need for high-yield reactions with the stability of the azetidine core.

Our primary strategy focuses on the late-stage installation of the desired tertiary alcohol moiety onto a pre-formed, protected azetidine ring. This approach offers modularity and is highly amenable to creating a library of analogs.

Retrosynthetic Approach

The retrosynthetic analysis of our target compound, 1-(azetidin-3-yl)-2-methylpropan-2-ol, reveals a logical and efficient synthetic pathway. The key disconnection is at the carbon-carbon bond formed between the azetidine C3 position and the isopropyl group, pointing to a nucleophilic addition of an isopropyl organometallic species to an electrophilic C3 carbonyl.

G Target 1-(Azetidin-3-yl)-2-methylpropan-2-ol Deprotection N-Deprotection Target->Deprotection Protected_Target N-Protected 1-(Azetidin-3-yl)-2-methylpropan-2-ol Deprotection->Protected_Target Grignard_Disconnection C-C Bond Formation (Grignard Reaction) Protected_Target->Grignard_Disconnection N_Boc_Azetidinone N-Boc-azetidin-3-one (Commercially Available Precursor) Grignard_Disconnection->N_Boc_Azetidinone Isopropyl_Grignard Isopropylmagnesium Halide (Nucleophile) Grignard_Disconnection->Isopropyl_Grignard

Caption: Retrosynthetic analysis of the target molecule.

Key Strategic Considerations
  • Nitrogen Protection: The azetidine nitrogen is a nucleophilic and basic center that can interfere with organometallic reagents. Therefore, protection with a suitable group is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of a Grignard reaction and its straightforward removal under acidic conditions.[4][5]

  • Choice of Electrophile: Commercially available N-Boc-azetidin-3-one is the most direct and efficient precursor.[6] Its carbonyl group is sufficiently electrophilic to react readily with organometallic reagents like Grignard reagents.[7]

  • Choice of Nucleophile: Grignard reagents (RMgX) are excellent carbon nucleophiles for addition to ketones, forming tertiary alcohols.[8][9] They are highly reactive, and their preparation and use require anhydrous conditions.[9][10]

Synthetic Workflow and Experimental Protocols

This section details the step-by-step synthesis, from the key C-C bond formation to the final deprotection. The workflow is designed to be robust, scalable, and reproducible.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection Start N-Boc-azetidin-3-one Intermediate N-Boc-1-(azetidin-3-yl)-2-methylpropan-2-ol Start->Intermediate  -78°C to RT Reagent1 Isopropylmagnesium Chloride in Anhydrous THF Reagent1->Intermediate Final_Product 1-(Azetidin-3-yl)-2-methylpropan-2-ol (Final Product) Intermediate->Final_Product  RT Reagent2 HCl in Dioxane or TFA Reagent2->Final_Product

Caption: Overall synthetic workflow for the target compound.

Protocol 1: Synthesis of tert-butyl 3-hydroxy-3-(2-methylpropan-2-yl)azetidine-1-carboxylate

This protocol describes the nucleophilic addition of isopropylmagnesium chloride to N-Boc-azetidin-3-one.

Rationale: The Grignard reaction is a classic and highly reliable method for forming tertiary alcohols from ketones.[8][11] The use of anhydrous tetrahydrofuran (THF) is critical, as Grignard reagents react readily with water.[10] The reaction is initiated at low temperature (-78 °C) to control the initial exothermic addition and then allowed to warm to room temperature to ensure completion.

ParameterValue/ConditionRationale
Starting Material N-Boc-azetidin-3-oneCommercially available, stable electrophile.
Reagent Isopropylmagnesium chloride (2.0 M in THF)Strong nucleophile for C-C bond formation.
Equivalents 1.2 eq.A slight excess ensures full conversion of the ketone.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent required for Grignard stability.
Temperature -78 °C to Room TemperatureControls exothermicity and drives reaction to completion.
Reaction Time 2-4 hoursTypical duration for complete conversion.
Work-up Saturated aq. NH₄ClQuenches excess Grignard reagent and protonates the alkoxide.
Purification Flash Column ChromatographySeparates the product from starting material and byproducts.
Typical Yield 75-90%Expected outcome for this reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-one (1.0 eq., e.g., 5.0 g, 29.2 mmol).

  • Dissolution: Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration, e.g., 150 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add isopropylmagnesium chloride (1.2 eq., e.g., 17.5 mL of a 2.0 M solution, 35.0 mmol) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -65 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting ketone spot is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford the title compound as a white solid or colorless oil.

Protocol 2: Deprotection to Yield 1-(Azetidin-3-yl)-2-methylpropan-2-ol

This protocol describes the removal of the Boc protecting group to furnish the final free amine.

Rationale: The Boc group is designed to be labile under acidic conditions. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane are highly effective for this transformation. The volatile byproducts (tert-butanol and isobutylene) and excess acid are easily removed in vacuo.

ParameterValue/ConditionRationale
Starting Material tert-butyl 3-hydroxy-3-(...)-azetidine-1-carboxylateProduct from the previous step.
Reagent 4.0 M HCl in 1,4-Dioxane or TFAStrong acid to cleave the Boc group.
Solvent Dichloromethane (DCM) or neatDCM is a good solvent; TFA can be used neat.
Temperature Room TemperatureDeprotection is typically rapid at ambient temperature.
Reaction Time 1-2 hoursSufficient for complete removal of the Boc group.
Work-up Concentration in vacuoRemoves solvent, excess acid, and volatile byproducts.
Purification Trituration or RecrystallizationThe product is often isolated as a stable hydrochloride salt.
Typical Yield >95% (quantitative)This reaction is typically very high-yielding.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected azetidine (1.0 eq.) in a minimal amount of dichloromethane (DCM) or use neat if using TFA.

  • Acid Addition: Add an excess of 4.0 M HCl in 1,4-dioxane (5-10 eq.) or trifluoroacetic acid (TFA, 5-10 eq.). Effervescence (release of CO₂) may be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure. If the resulting salt is sticky, co-evaporate with a solvent like diethyl ether or toluene to yield a solid or semi-solid.

  • Purification: The resulting hydrochloride or trifluoroacetate salt is often of high purity. If necessary, triturate with cold diethyl ether to precipitate the product as a solid, which can then be collected by filtration.

Synthesis of Analogs: A Platform for Diversification

The true power of this synthetic route lies in its modularity. A diverse library of analogs can be rapidly synthesized by simply substituting the organometallic nucleophile used in Protocol 1.

Varying the Organometallic Reagent

By replacing isopropylmagnesium chloride with other Grignard or organolithium reagents, a wide array of tertiary, secondary, or even primary (via reduction) alcohol analogs can be prepared.

Organometallic Reagent (R-M)Resulting Analog Structure at C3Analog Class
Methylmagnesium bromide (CH₃MgBr)1-(Azetidin-3-yl)ethan-1-olSecondary Alcohol
Phenylmagnesium bromide (PhMgBr)Phenyl(azetidin-3-yl)methanolSecondary Alcohol
Ethylmagnesium chloride (EtMgCl)1-(Azetidin-3-yl)propan-1-olSecondary Alcohol
Cyclohexylmagnesium chloride (c-HexMgCl)Cyclohexyl(azetidin-3-yl)methanolSecondary Alcohol
Lithium aluminum hydride (LiAlH₄)Azetidin-3-olReduction (not addition)

Experimental Insight: The reaction conditions outlined in Protocol 1 are generally applicable to a wide range of Grignard reagents. However, for less reactive or sterically hindered reagents, it may be necessary to increase the reaction time or warm the mixture to reflux in THF to drive the reaction to completion.

Compound Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For the final product, 1-(azetidin-3-yl)-2-methylpropan-2-ol hydrochloride, expect to see characteristic signals for the azetidine ring protons (typically in the 3.5-4.5 ppm range), a singlet for the six methyl protons of the tert-butyl group (around 1.0-1.2 ppm), and broad signals for the -OH and -NH₂⁺ protons.

    • ¹³C NMR: Key signals will include those for the azetidine carbons, the quaternary carbinol carbon (C-OH), and the methyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), providing definitive confirmation of the elemental composition.

  • Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) coupled with a UV or MS detector is the standard for determining the purity of the final compound, which should typically be >95% for use in biological assays.

Troubleshooting and Safety

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Grignard Reaction 1. Wet glassware or solvent. 2. Poor quality Grignard reagent. 3. Incomplete reaction.1. Ensure all glassware is flame-dried and solvent is anhydrous. 2. Titrate the Grignard reagent before use or use a fresh bottle. 3. Increase reaction time or gently warm the reaction mixture.
Incomplete Deprotection 1. Insufficient acid. 2. Short reaction time.1. Add more acid (HCl/dioxane or TFA). 2. Extend the reaction time and monitor by LC-MS.
Formation of Byproducts 1. Enolization of the ketone. 2. Over-addition with ester starting materials.1. Maintain low temperatures during Grignard addition. 2. This protocol uses a ketone, avoiding this issue.

Safety Precautions:

  • Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water. Handle under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.

  • Solvents: THF, diethyl ether, and DCM are flammable and/or volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Acids: TFA and concentrated HCl are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Biologically active azetidines. (2025).
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • Recent progress in synthesis of 3-functionalized azetidines. (2026).
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters.
  • 3-azetidinols. (1972).
  • Grignard Reaction. Cambridge University Press.
  • The Grignard Reaction.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • an introduction to grignard reagents. Chemguide.

Sources

Application

Application Note: Strategic Deployment of Azetidine Scaffolds in Enzyme Inhibitor Design

Executive Summary: The Azetidine Advantage In modern medicinal chemistry, the azetidine ring (a four-membered nitrogen heterocycle) has graduated from a mere synthetic curiosity to a privileged scaffold.[1][2][3] With a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In modern medicinal chemistry, the azetidine ring (a four-membered nitrogen heterocycle) has graduated from a mere synthetic curiosity to a privileged scaffold.[1][2][3] With a ring strain energy of approximately 26 kcal/mol , azetidines occupy a "Goldilocks" zone: they possess sufficient strain to drive specific reactivity and enforce rigid conformational vectors, yet they are stable enough to survive metabolic scrutiny where smaller rings (aziridines) fail.

This Application Note provides a rigorous guide for deploying azetidine derivatives as enzyme inhibitors. We focus on two distinct mechanisms:

  • Covalent Inhibition: Utilizing electron-deficient azetidine-2-carbonitriles to target active-site cysteines (e.g., Cathepsins, Deubiquitinases).[3]

  • Conformational Control: Using the azetidine core to mimic high-energy transition states or restrict rotamers in kinase inhibitors (e.g., Cobimetinib).[3]

Structural & Mechanistic Rationale

The "Pucker" Effect

Unlike the planar amide bond or the flexible piperidine ring, the azetidine ring exists in a puckered conformation (dihedral angle ~25-35°). This geometric constraint is critical for enzyme binding.

  • Vector Alignment: Substituents at the C3 position project into enzyme sub-pockets with vectors distinct from pyrrolidine (5-membered) or piperidine (6-membered) analogs.[3]

  • Metabolic Stability: Azetidines often show reduced lipophilicity (LogD) and improved metabolic stability compared to their larger ring counterparts, reducing attrition in ADME profiling.

Mechanism of Action: Covalent Trapping

Azetidine-2-carbonitriles function as "warheads" for cysteine proteases.[3] The mechanism involves the nucleophilic attack of the catalytic cysteine thiolate on the nitrile carbon, forming a reversible thioimidate adduct.

Azetidine_Mechanism Enzyme Free Enzyme (Cys-SH) Complex Michaelis Complex (E·I) Enzyme->Complex + Inhibitor Inhibitor Azetidine-2-CN (Inhibitor) Inhibitor->Complex TS Transition State (Thioimidate Formation) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (E-I) TS->Adduct Stabilization Adduct->Enzyme Slow Off-rate (kr)

Figure 1: Kinetic pathway of covalent inhibition by azetidine nitriles.[3][4] The high energy of the azetidine ring can influence the reversibility (


) of the thioimidate bond.

Protocol A: Synthesis of N-Functionalized Azetidine-2-Carbonitriles

Objective: Synthesize a library of P2-P3 functionalized azetidine inhibitors targeting Cysteine Proteases (e.g., Cathepsin K/L). Safety: Azetidines are potential skin irritants.[3] Handle in a fume hood.

Materials
  • Starting Material: (S)-Azetidine-2-carboxylic acid (commercially available or synthesized from L-methionine/homoserine lactone).[3]

  • Reagents: EDC·HCl, HOBt, DIPEA, Trifluoroacetic anhydride (TFAA), Ammonia (7N in MeOH).

  • Solvents: DMF, DCM, THF.

Step-by-Step Methodology
  • N-Protection/Coupling (P2-P3 Introduction):

    • Dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in DMF.

    • Add the desired carboxylic acid (P2/P3 moiety, e.g., N-Boc-L-Leucine) (1.1 eq).[3]

    • Add EDC[3][4]·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Stir at RT for 12 h. Monitor by LC-MS.[3]

    • Checkpoint: Ensure complete consumption of the amine.[3] The azetidine nitrogen is less nucleophilic than pyrrolidine; extended reaction times may be required.[3]

  • Primary Amide Formation:

    • Isolate the intermediate carboxylic acid.[3]

    • Dissolve in THF/DMF.[3] Add CDI (1.1 eq) to activate the acid.[3]

    • Bubble

      
       gas or add 
      
      
      
      to convert the C2-carboxylic acid to the primary amide (
      
      
      ).[3]
    • Yield Target: >80%.[3][5][6]

  • Dehydration to Nitrile (The Warhead):

    • Dissolve the primary amide in dry DCM at 0°C.[3]

    • Add Pyridine (3.0 eq) followed by Trifluoroacetic Anhydride (TFAA) (1.5 eq) dropwise.[3]

    • Stir at 0°C for 2 hours.

    • Critical Mechanism:[3] TFAA dehydrates the amide to the nitrile (

      
      ).[3]
      
    • Purification: Silica gel chromatography (EtOAc/Hexane).[3] Avoid acidic mobile phases which may hydrolyze the nitrile.[3]

Protocol B: Biochemical Evaluation (Time-Dependent Inhibition)[3]

Objective: Determine the kinetic parameters (


 and 

) for the covalent azetidine inhibitor. Standard

values are insufficient for covalent inhibitors as they are time-dependent.[3]
Experimental Setup
  • Enzyme: Recombinant Human Cathepsin L (5 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

    
     determined previously).[3]
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA. (DTT is essential to keep the active site cysteine reduced).[3]

Workflow

Assay_Workflow Prep 1. Prepare 5x Inhibitor Stocks (Serial Dilution in DMSO) Incubate 2. Pre-incubation Enzyme + Inhibitor (0, 15, 30, 60 min) Prep->Incubate Trigger 3. Add Substrate (AMC) (Start Reaction) Incubate->Trigger Read 4. Measure Fluorescence (Ex 360nm / Em 460nm) Trigger->Read Analyze 5. Calculate k_obs vs. [I] Read->Analyze

Figure 2: Workflow for determining time-dependent inhibition kinetics.

Data Analysis Protocol
  • Determine

    
    : 
    Plot the Product Fluorescence vs. Time for each inhibitor concentration. The curves will be non-linear (exponential approach to steady state).[3] Fit to the equation:
    
    
    
    
    Where
    
    
    is product,
    
    
    is initial velocity,
    
    
    is steady-state velocity.[3]
  • Determine

    
     and 
    
    
    
    :
    Plot the calculated
    
    
    values against Inhibitor Concentration
    
    
    . Fit to the hyperbolic equation:
    
    
    [3]
Interpretation Table
ParameterDefinitionSignificance for Azetidines

Affinity ConstantMeasures non-covalent binding affinity of the azetidine scaffold in the active site.[3]

Max Inactivation RateMeasures the reactivity of the nitrile warhead with the specific cysteine.[3]

Second-order rate constantThe Gold Standard. Indicates overall potency.[3] A high ratio (>

) suggests a potent drug candidate.[3]

Case Studies & Reference Data

Reversible vs. Covalent Comparison

Not all azetidines are covalent.[3] The table below contrasts the deployment of the scaffold in two FDA-approved contexts.

FeatureCobimetinib (MEK Inhibitor) [1]Cathepsin Inhibitors (Research Tools) [2]
Azetidine Role Conformational Lock. The azetidine is part of a spiro-system to orient the piperidine ring into the allosteric pocket.[3]Electrophilic Trap. The azetidine ring holds the nitrile group in position for nucleophilic attack.
Binding Mode Reversible, Allosteric.Covalent (Reversible Thioimidate).[3]
Key Interaction Hydrophobic packing & H-bonds.[3]Covalent bond with Cys25.[3][7]
Troubleshooting Common Issues
  • Issue: Low yield during nitrile formation.[3]

    • Cause: Ring opening due to high strain.[3][8]

    • Solution: Maintain strict temperature control (0°C) and avoid strong Lewis acids. Use mild dehydrating agents like Burgess reagent if TFAA fails.[3]

  • Issue: Lack of Time-Dependency in Assay.

    • Cause: The inhibitor may be acting competitively (non-covalent) or the reaction is too fast to measure manually.[3]

    • Solution: Use a stopped-flow instrument or check reversibility by rapid dilution (jump-dilution assay).[3]

References

  • National Cancer Institute. (2025).[3] Cobimetinib: Mechanism of Action and Clinical Data.[3][9] Retrieved from [Link][3]

  • Lovering, F., et al. (2016). Azetidines in Medicinal Chemistry: A Review of the Scaffold's Utility. Journal of Medicinal Chemistry.[3] Retrieved from [Link]

  • Rawlings, N. D., et al. (2014). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors.[10] Nucleic Acids Research.[3] Retrieved from [Link]

  • Couty, F., et al. (2016).[11] Synthesis of N-Aryl-2-cyanoazetidines: A Route to Novel Cysteine Protease Inhibitors.[3] Journal of Organic Chemistry.[3] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 1-(Azetidin-3-yl)-2-methylpropan-2-ol synthesis

Welcome to the Azetidine Chemistry Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Azetidine Chemistry Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your synthesis of 1-(azetidin-3-yl)-2-methylpropan-2-ol is stalling. You are probably seeing yields below 40%, or worse, your product is vanishing during workup.

This molecule is deceptively simple. It combines a strained 4-membered ring (azetidine) with a polar tertiary alcohol. This combination creates a "perfect storm" for two specific failure modes: Lewis-acid catalyzed ring opening during synthesis and phase-transfer loss during isolation.

Below is your troubleshooting guide, structured to diagnose and fix these specific issues.

Module 1: The Grignard Addition (Synthesis Phase)

The Problem: Low conversion of the ester precursor or formation of ring-opened byproducts.

Q: I used standard Grignard conditions (2.5 eq MeMgBr, 0°C), but I see significant starting material and unidentifiable baseline spots. Why?

A: You are fighting the "Schlenk Equilibrium" and Ring Strain. Standard protocols for acyclic esters often fail here.

  • Stoichiometry: The azetidine nitrogen (even if Boc-protected) can coordinate with Magnesium, effectively sequestering one equivalent of your reagent. You need a larger excess.

  • Lewis Acid Attack: Magnesium halides (

    
    , 
    
    
    
    ) are Lewis acids. In a strained azetidine system, they coordinate to the ring nitrogen or the ester carbonyl, activating the ring for nucleophilic attack (ring opening).
  • Temperature: 0°C is often too "hot" for azetidines in the presence of strong Lewis acids.

The Fix:

  • Increase Equivalents: Use 4.0 equivalents of Methylmagnesium Bromide (MeMgBr).

  • Cryogenic Addition: Cool the reaction to -78°C for the addition, then allow it to warm only to 0°C. Never reflux.

  • Additive Strategy: Consider using Cerium(III) Chloride (

    
    )  (The Luche method). Lanthanides are harder acids but less prone to opening the azetidine ring compared to Magnesium halides, and they promote 1,2-addition over enolization.
    

Q: My reaction turns into a solid gel. Is this normal? A: Yes. The magnesium alkoxide intermediate forms tight aggregates.

  • Troubleshoot: Do not add more solvent to break the gel while the reaction is cold; this dilutes the reagent. Ensure you have high-torque mechanical stirring, or use a higher dilution (0.1 M) from the start.

Module 2: Isolation & Workup (The "Yield Killer")

The Problem: The reaction looks good by TLC/LCMS, but after aqueous extraction, the mass recovery is <10%.

Q: Where did my product go? I extracted with Ethyl Acetate 3 times. A: It is in your aqueous waste layer. Your product, 1-(N-Boc-azetidin-3-yl)-2-methylpropan-2-ol, is an amphiphilic alcohol. It is highly soluble in water. Standard EtOAc/Water partition coefficients (


) are unfavorable.

The Fix: The "Salting Out" Protocol.

  • Quench: Use saturated Ammonium Chloride (

    
    ), but keep the volume minimal.
    
  • Saturation: Saturate the aqueous layer with solid Sodium Chloride (NaCl) until no more dissolves. This pushes the organic product out of the water phase (Hofmann effect).

  • Solvent Switch: Do not use Ethyl Acetate. Use 10% Methanol in Dichloromethane (DCM) or Isopropanol (IPA)/Chloroform (1:3) . These mixtures are more polar and will pull the alcohol out of the brine.

Module 3: Deprotection (Final Step)

The Problem: Removing the Boc group destroys the azetidine ring.

Q: I used 50% TFA/DCM. The Boc is gone, but the NMR shows a complex mixture. A: You generated a tert-butyl cation that attacked your ring. When Boc is cleaved, it releases a tert-butyl cation (


). In the absence of a scavenger, this cation is a potent electrophile that will attack the nucleophilic azetidine nitrogen or the tertiary alcohol, leading to polymerization or alkylation.

The Fix:

  • Scavengers: Add Triethylsilane (TES) (2-5%) or water (1-2%) to the TFA mixture. These trap the

    
     cation.
    
  • Alternative Acid: Use 4M HCl in Dioxane . The chloride ion is a decent nucleophile that traps the cation as tert-butyl chloride (volatile), preventing it from attacking the ring.

Visualizing the Workflow

The following diagram outlines the optimized pathway and the critical decision points for isolation.

AzetidineSynthesis Start N-Boc-Azetidine-3-carboxylate (Ester Precursor) Grignard Grignard Addition (MeMgBr, 4.0 eq) -78°C to 0°C Start->Grignard Anhydrous THF Check Check Reaction (TLC/LCMS) Grignard->Check Workup_Fail Standard Workup (EtOAc/H2O) Check->Workup_Fail Incomplete/Messy Workup_Pass Optimized Workup (Salting Out + DCM/MeOH) Check->Workup_Pass Clean Conversion Workup_Fail->Workup_Fail Product lost to Aqueous Phase Intermediate Intermediate Alcohol (N-Boc Protected) Workup_Pass->Intermediate >85% Recovery Deprotection Deprotection (HCl/Dioxane or TFA+Scavengers) Intermediate->Deprotection Final Target: 1-(Azetidin-3-yl)-2-methylpropan-2-ol Deprotection->Final Careful pH adjustment

Caption: Optimized reaction workflow distinguishing between the standard "yield killing" workup and the recommended high-recovery protocol.

Experimental Protocol: The Gold Standard

Objective: Synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol (HCl Salt).

Step 1: Grignard Addition [1][2]

  • Setup: Flame-dry a 3-neck round bottom flask. Maintain a Nitrogen atmosphere.

  • Dissolution: Dissolve 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add Methylmagnesium bromide (3.0 M in ether, 4.0 eq) dropwise over 30 minutes. Crucial: Keep internal temp below -65°C.

  • Reaction: Stir at -78°C for 1 hour, then remove the bath and allow to warm to 0°C. Stir for 2 hours.

  • Quench: Cool back to 0°C. Add saturated aqueous

    
     dropwise. Vigorous bubbling will occur. 
    

Step 2: High-Yield Isolation

  • Saturation: Add solid NaCl to the aqueous mixture until saturated.

  • Extraction: Extract 4 times with 10% MeOH in DCM . (Do not use pure DCM; it is not polar enough).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: If necessary, flash chromatography (DCM/MeOH 95:5). Note: The Boc-intermediate is stable.

Step 3: Deprotection

  • Dissolution: Dissolve the Boc-intermediate in minimal 1,4-dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) at 0°C.

  • Stir: Warm to room temperature. Monitor by LCMS (Boc cleavage is usually fast, <2 hours).

  • Isolation: Concentrate the solvent in vacuo. Triturate the residue with Diethyl Ether to remove non-polar impurities. The product precipitates as the Hydrochloride salt.

  • Yield: Expected yield >85% (as HCl salt).

Data Summary: Solvent Efficiency in Workup

Solvent SystemPartition Coeff. (

)
Recovery YieldNotes
Ethyl Acetate < 0.515-25%Avoid. Product stays in water.
Dichloromethane (Pure) ~ 1.040-50%Moderate recovery.
CHCl3 : Isopropanol (3:1) > 5.0 85-95% Recommended. Excellent for amino-alcohols.
10% MeOH in DCM > 4.080-90%Good alternative if CHCl3 is avoided.

References

  • Azetidine Ring Strain & Reactivity

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Grignard Addition to Esters (Mechanism & Kinetics): Hatton, B. J., et al. (2021). "Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study." Journal of Organic Chemistry. (General mechanistic grounding for Step 1).
  • Isolation of Hydrophilic Amino Alcohols

    • Hwang, S. H., Blaskovich, M. A., & Kim, H. O. (2008).[3] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2, 107-109.[3] (Discusses workup strategies for polar amino alcohols). Link

  • Azetidine Protection/Deprotection Strategies

    • Wang, X.-J., et al. (2005).[1] "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones." Organic Letters, 7(25), 5593–5595. (Relevant for Grignard handling with sensitive heterocycles). Link

Sources

Optimization

Technical Support Center: Grignard Reactions with Azetidin-3-ones

Welcome to our dedicated technical support center for navigating the complexities of Grignard reactions with azetidin-3-one substrates. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of Grignard reactions with azetidin-3-one substrates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important transformation for the synthesis of 3-substituted azetidin-3-ols. As a Senior Application Scientist, I understand the nuances and challenges that can arise in the laboratory. This resource is structured to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may be encountering during your experiments.

Question 1: Why is the yield of my desired 3-substituted azetidin-3-ol unexpectedly low, with a significant recovery of the starting azetidin-3-one?

Answer:

This is a classic and often frustrating issue that typically points to one of two primary side reactions: enolization or ineffective reaction conditions .

1. Enolization of the Azetidin-3-one:

The Grignard reagent, in addition to being a potent nucleophile, is also a strong base.[1][2] If the nucleophilic addition to the carbonyl is sterically hindered, the Grignard reagent can instead act as a base and abstract an acidic α-proton from the azetidin-3-one, forming a magnesium enolate.[2][3][4] This enolate is unreactive towards further Grignard addition and, upon aqueous workup, will be protonated back to the starting ketone, leading to low conversion and recovery of starting material.[2][3]

  • Causality: The azetidine ring can introduce significant steric bulk around the carbonyl group, making the α-protons more accessible to the Grignard reagent, especially if a bulky Grignard reagent is used.[5]

Troubleshooting Protocol for Enolization:

Step Action Rationale
1 Lower the Reaction Temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C).[6] This generally favors the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.[7][8]
2 Use a Less Sterically Hindered Grignard Reagent: If your synthesis allows, switch to a less bulky Grignard reagent (e.g., MeMgBr vs. t-BuMgBr). This will reduce the steric barrier to nucleophilic attack.[5]
3 Employ Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective.[6] CeCl₃ forms a more electrophilic "ate" complex with the carbonyl oxygen, enhancing the rate of nucleophilic addition relative to enolization (Luche reaction conditions).
4 Reverse Addition: Slowly add the azetidin-3-one solution to the Grignard reagent solution at low temperature. This maintains a high concentration of the Grignard reagent, favoring the bimolecular addition reaction.

2. Ineffective Reaction Conditions:

  • Poor Grignard Reagent Quality: The Grignard reagent may have degraded due to exposure to moisture or air.[6] It is crucial to use anhydrous solvents and flame-dried glassware under an inert atmosphere.[6][9]

  • Inaccurate Reagent Concentration: The stated concentration of commercial Grignard reagents can be inaccurate. It is best practice to titrate the Grignard reagent just prior to use to ensure accurate stoichiometry.[6]

Question 2: My reaction has produced a significant amount of a secondary alcohol byproduct instead of the expected tertiary alcohol. What is the cause?

Answer:

The formation of a secondary alcohol indicates that a reduction of the azetidin-3-one has occurred. This is a known side reaction for Grignard reagents that have β-hydrogens (e.g., ethylmagnesium bromide, isopropylmagnesium bromide).[3][4]

Mechanism of Reduction:

The Grignard reagent delivers a hydride from its β-carbon to the carbonyl carbon via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction).[3][4] This results in the formation of a secondary magnesium alkoxide, which upon workup yields the secondary alcohol.

Workflow for Mitigating Reduction Byproduct:

start High Secondary Alcohol Byproduct Observed temp Lower Reaction Temperature (e.g., -78 °C) start->temp reagent Use a Grignard Reagent Without β-Hydrogens (e.g., MeMgBr, PhMgBr) start->reagent add Slow Addition of Ketone to Grignard temp->add outcome Increased Yield of Tertiary Alcohol reagent->outcome add->outcome

Caption: Troubleshooting workflow for reduction side-product.

Troubleshooting Protocol for Reduction:

Step Action Rationale
1 Modify the Grignard Reagent: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
2 Lower the Reaction Temperature: As with enolization, lower temperatures can disfavor the reduction pathway.[6]
3 Consider an Alternative Organometallic Reagent: Organolithium reagents are generally less prone to reduction than Grignard reagents.

Question 3: I am observing a complex mixture of products, and I suspect ring-opening of the azetidine has occurred. Is this possible?

Answer:

Yes, ring-opening of the strained four-membered azetidine ring is a potential side reaction, although it is less common under standard Grignard conditions compared to enolization and reduction.[10] The high basicity and nucleophilicity of the Grignard reagent can, in some cases, promote ring-opening pathways.

Potential Ring-Opening Mechanisms:

  • Base-Mediated Ring Opening: The Grignard reagent could deprotonate the nitrogen (if it is an N-H azetidine) or an adjacent carbon, initiating a cascade that leads to ring cleavage.

  • Lewis Acid-Promoted Ring Opening: The magnesium halide of the Grignard reagent can act as a Lewis acid, coordinating to the azetidine nitrogen and activating the ring towards nucleophilic attack.[10][11]

Strategies to Minimize Ring-Opening:

  • Protecting Group Strategy: Ensure the azetidine nitrogen is protected with a suitable group (e.g., Boc, Cbz) to prevent N-H acidity and reduce its Lewis basicity.

  • Control of Stoichiometry: Use the minimum necessary excess of the Grignard reagent to avoid prolonged exposure of the product to the basic and nucleophilic reaction conditions.

  • Temperature Control: Maintain low reaction temperatures throughout the addition and stirring time.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of enolization in the context of a Grignard reaction with azetidin-3-one?

A1: The mechanism proceeds via a six-membered ring transition state where the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, and the alkyl group of a second Grignard molecule acts as a base to abstract an α-proton.[12]

cluster_0 Mechanism of Enolization Azetidin-3-one Azetidin-3-one Coordination Complex Coordination Complex Azetidin-3-one->Coordination Complex + R-MgX Enolate Enolate Coordination Complex->Enolate + R-MgX (as base) Recovered Ketone Recovered Ketone Enolate->Recovered Ketone Aqueous Workup

Caption: Simplified enolization pathway.

Q2: How does steric hindrance from both the Grignard reagent and the azetidin-3-one substrate influence the reaction outcome?

A2: Steric hindrance is a critical factor that dictates the competition between nucleophilic addition and side reactions.[5]

Scenario Likely Outcome Explanation
Bulky Grignard + Sterically Hindered Azetidin-3-one High potential for enolization and/or reduction.The approach to the electrophilic carbonyl carbon is severely impeded, making the abstraction of a more accessible α-proton or a β-hydride transfer more favorable.[3][5]
Small Grignard + Sterically Hindered Azetidin-3-one Increased likelihood of nucleophilic addition.A smaller nucleophile can more easily access the carbonyl carbon, outcompeting the side reactions.
Bulky Grignard + Less Hindered Azetidin-3-one Outcome is variable; depends on the relative degree of steric hindrance.Nucleophilic addition may still be favored if the ketone is sufficiently accessible.

Q3: Are there any alternative reagents to Grignards for the addition of alkyl/aryl groups to azetidin-3-ones that might suppress these side reactions?

A3: Yes, several alternatives can be considered:

  • Organolithium Reagents: These are generally more nucleophilic and less basic than Grignard reagents, which can favor addition over enolization. However, their higher reactivity requires careful temperature control.

  • Organocerium Reagents (generated in situ from organolithiums and CeCl₃): These reagents are highly chemoselective for carbonyl addition and show significantly reduced basicity, making them excellent for substrates prone to enolization.

  • Organozinc Reagents (Reformatsky Reaction): While typically used for β-hydroxy ester synthesis, modified organozinc reagents can be used for ketone additions and are generally less basic than Grignards.

References

  • Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603.
  • Watson, D. A., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603.
  • ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Reddy, G. O., et al. (n.d.). Effect of temperature on Grignard reaction.
  • Reddy, M. S., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC.
  • LibreTexts Chemistry. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • Wang, Y., et al. (2025, April). Regioselective ring opening reactions of azetidines.
  • Sivaprakasham, M., et al. (2006, December 2). A straightforward synthesis of 3-substituted azetidinic amino acids. University of Michigan.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Watson, D. A., et al. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • Accounts of Chemical Research. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples.
  • De Kimpe, N., et al. (n.d.). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines.
  • Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction.
  • Organic chemistry teaching. (2015, July 31). Reactions of Grignard reagents. WordPress.com.
  • ChemicalBook. (n.d.). Azetidin-3-ol synthesis.
  • The Journal of Organic Chemistry. (2025, March 19).
  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • BenchChem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • LibreTexts Chemistry. (2019, June 5). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction.
  • ChemRxiv. (n.d.).
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • (n.d.). 25. The Grignard Reaction.
  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions.
  • Reddit. (2021, September 9).
  • PMC. (n.d.).
  • MSU Chemistry. (2011, September 16). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Group.
  • Wikipedia. (n.d.). Grignard reaction.
  • PubMed. (n.d.). Oxidative allene amination for the synthesis of azetidin-3-ones.

Sources

Troubleshooting

Stability issues of 1-(Azetidin-3-yl)-2-methylpropan-2-ol in solution

Welcome to the technical support resource for 1-(Azetidin-3-yl)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(Azetidin-3-yl)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you troubleshoot experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What are the primary stability concerns for 1-(Azetidin-3-yl)-2-methylpropan-2-ol in solution?

Answer: The structure of 1-(Azetidin-3-yl)-2-methylpropan-2-ol contains two key functional groups that are central to its stability profile: the four-membered azetidine ring and a tertiary alcohol.

  • Azetidine Ring Strain: The azetidine ring is a strained four-membered heterocycle. This ring strain, estimated at approximately 25.4 kcal/mol, makes it more susceptible to ring-opening reactions compared to larger, less strained rings like pyrrolidines.[1] This inherent reactivity is a primary concern, especially under acidic conditions where the nitrogen can be protonated, facilitating nucleophilic attack and ring cleavage.[2]

  • Tertiary Alcohol Reactivity: While tertiary alcohols are generally stable against oxidation because they lack a hydrogen atom on the carbinol carbon, their C-O bond can be cleaved under strong acidic conditions via an SN1-type mechanism, leading to the formation of a stable tertiary carbocation.[3][4]

  • Potential Degradation Pathways: The combination of these features suggests that the primary degradation pathways in solution are likely to be hydrolysis (especially acid-mediated) and, to a lesser extent, oxidation of the azetidine nitrogen. Forced degradation studies on similar azetidine-containing molecules have demonstrated that hydrolysis is often the most significant degradation pathway.[5][6]

Question 2: My solution of 1-(Azetidin-3-yl)-2-methylpropan-2-ol is showing unexpected degradation. How do I begin troubleshooting?

Answer: A systematic approach is crucial to pinpointing the cause of degradation. Unexpected loss of the parent compound or the appearance of new peaks in your chromatogram warrants a thorough investigation. We recommend the following troubleshooting workflow.

G start Unexpected Degradation Observed (e.g., new HPLC peaks, loss of parent) check_ph 1. Verify Solution pH Is it outside the optimal range (neutral to slightly basic)? start->check_ph check_storage 2. Review Storage Conditions Exposed to light? Elevated temperature? check_ph->check_storage No acid_path Potential Acid-Mediated Ring-Opening ACTION: Buffer solution to pH 7-9 check_ph->acid_path Yes check_oxidants 3. Assess Oxidant Exposure Is the solution degassed? Stored under inert gas? check_storage->check_oxidants No storage_path Potential Photo/Thermal Degradation ACTION: Store in amber vials at recommended T check_storage->storage_path Yes check_analytics 4. Confirm Analytical Method Is the method stability-indicating? Any artifacts? check_oxidants->check_analytics No oxid_path Potential Oxidation ACTION: Use degassed solvents, blanket with N2/Ar check_oxidants->oxid_path Yes analytics_path Analytical Artifact ACTION: Re-evaluate method (e.g., mobile phase compatibility, injection solvent) check_analytics->analytics_path Yes end_node Problem Identified & Corrective Action Taken check_analytics->end_node No (Further investigation needed) acid_path->end_node storage_path->end_node oxid_path->end_node analytics_path->end_node

Caption: Troubleshooting workflow for unexpected degradation.

To support this workflow, utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to resolve the parent compound from any potential degradants.[7][8]

Question 3: What is the most likely degradation mechanism under acidic or basic conditions?

Answer: Based on the chemistry of the azetidine moiety, the compound is expected to be most sensitive to acidic conditions.

Acid-Catalyzed Hydrolysis (Ring-Opening): The most probable degradation pathway in acidic media involves the protonation of the azetidine nitrogen. This creates a highly strained and electrophilic azetidinium ion.[5] This intermediate is then susceptible to nucleophilic attack by water (or other nucleophiles present in the solution), leading to the opening of the four-membered ring. This mechanism has been demonstrated in forced degradation studies of other azetidine-containing pharmaceuticals.[2][5][6]

Caption: Acid-catalyzed hydrolytic degradation pathway.

Basic Conditions: The compound is expected to be significantly more stable under neutral to moderately basic conditions. The tertiary alcohol is not reactive towards bases, and the azetidine nitrogen is not susceptible to base-catalyzed degradation. However, extremely high pH values should be avoided as they may promote other, less common degradation pathways.

Question 4: How can I conduct a forced degradation study to proactively understand the stability of this compound?

Answer: A forced degradation (or stress testing) study is essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method, in line with ICH guidelines.[7][9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of Compound in a suitable solvent (e.g., ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (e.g., Water, 80°C) start->neutral oxidative Oxidation (e.g., 3% H2O2, RT) start->oxidative photo Photolytic (ICH Q1B light exposure) start->photo thermal Thermal (e.g., 80°C in solution) start->thermal control Control Sample (Stock solution, protected from stress) start->control sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48 hours) acid->sampling base->sampling neutral->sampling oxidative->sampling photo->sampling thermal->sampling control->sampling analysis Analyze by Stability-Indicating Method (e.g., LC-MS) sampling->analysis evaluation Evaluate Data - Identify Degradants - Calculate Mass Balance - Postulate Pathways analysis->evaluation

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare a stock solution of 1-(Azetidin-3-yl)-2-methylpropan-2-ol at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from light and stored at 2-8°C, must be included.

  • Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

  • Quenching: Quench the reaction to prevent further degradation. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Dilute all samples (including the control) to the same final concentration and analyze using a validated stability-indicating HPLC or LC-MS method.[12][13]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify major degradation products, and attempt to achieve mass balance.

Stress ConditionTypical ParametersPrimary Expected Outcome
Acidic Hydrolysis 0.1 M HCl at 60 °CHigh potential for degradation. Expect ring-opening of the azetidine.[6]
Basic Hydrolysis 0.1 M NaOH at 60 °CExpected to be stable. Minimal degradation anticipated.
Neutral Hydrolysis Water at 80 °CLow potential for degradation. Higher thermal energy may induce slow hydrolysis.
Oxidative 3% H₂O₂ at Room TempModerate potential for degradation. N-oxidation of the azetidine is possible.[14][15]
Photolytic ICH Q1B specified light exposurePotential for degradation. Requires experimental evaluation.[14][15]
Thermal Solution at 80 °CLow to moderate potential. Assesses intrinsic thermal stability.[16]
Question 5: What are the recommended storage conditions for solutions of this compound?

Answer: To minimize degradation and ensure the reliability of your experimental results, proper storage is critical. Based on the chemical structure and potential instabilities, we recommend the following conditions.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential hydrolytic and thermal degradation reactions.[17]
pH of Solution pH 7.0 - 9.0Avoids acid-catalyzed ring-opening. The compound is most stable in neutral to slightly basic conditions.[2]
Solvent Aprotic solvents (e.g., Acetonitrile, DMSO) or buffered aqueous solutions.If using aqueous solutions, buffering is critical to maintain pH. For long-term storage, anhydrous aprotic solvents are preferred.
Light Exposure Protect from light (use amber vials)Prevents potential photolytic degradation, a common pathway for many organic molecules.[14][15]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon)Minimizes exposure to atmospheric oxygen, reducing the risk of oxidation of the amine.
References
  • Cikoš, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available from: [Link]

  • Cikoš, A., et al. (2021). Degradation products of azetidine core G334089. Ovid. Available from: [Link]

  • Arroyo-Alabarta, D., et al. (2021). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. MDPI. Available from: [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Rzuczek, S. G., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]

  • Arroyo-Alabarta, D., et al. (2021). Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. PubMed. Available from: [Link]

  • Miyamoto, D., et al. (2010). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. ResearchGate. Available from: [Link]

  • Cernijenko, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Beier, P., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ResearchGate. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. Available from: [Link]

  • Jacobsen, E. N., et al. (2022). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Beier, P., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?. Quora. Available from: [Link]

  • The Pharma Journal. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Journal. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Available from: [Link]

  • Zhang, G., et al. (2015). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available from: [Link]

  • Li, S., et al. (2019). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. PMC. Available from: [Link]

  • López-García, E., et al. (2022). Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples. MDPI. Available from: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available from: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • U.S. Environmental Protection Agency. (2026). Analytical Methods. EPA. Available from: [Link]

  • Ashenhurst, J. (2014). Acidity and Basicity of Alcohols. Master Organic Chemistry. Available from: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available from: [Link]

  • StackExchange. (2013). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?. Chemistry Stack Exchange. Available from: [Link]

  • Di Meco, M. C., et al. (2023). Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro. CONICET Digital. Available from: [Link]

  • Fotsing, M. T., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available from: [Link]

  • Martin, E., et al. (2018). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC. Available from: [Link]

  • Hartono, A., et al. (2020). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. Available from: [Link]

  • University of Almeria. (n.d.). Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. University of Almeria. Available from: [Link]

  • Kumar, A., et al. (2023). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. PMC. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Innovare Academic Sciences. Available from: [Link]

  • Žigart, N., et al. (2024). Lifitegrast Degradation: Products and Pathways. MDPI. Available from: [Link]

  • PubChemLite. (2026). 1-(propan-2-yl)azetidin-3-ol (C6H13NO). PubChemLite. Available from: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Farhoosh, R. (2019). Evaluation of Stability against Oxidation in Edible Fats and Oils. Fortune Journals. Available from: [Link]

  • ResearchGate. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. ResearchGate. Available from: [Link]

  • Sanna, D., et al. (2024). Oxidative Stability of Sunflower Oil: Effect of Blending with an Oil Extracted from Myrtle Liqueur By-Product. MDPI. Available from: [Link]

  • VELP Scientifica. (n.d.). Application of the Oxitest® method to evaluate the Oxidation stability of edible oils at different working temperatures under accelerated conditions. VELP Scientifica. Available from: [Link]

Sources

Optimization

Troubleshooting low conversion in azetidine N-alkylation

Welcome to the technical support center for azetidine N-alkylation. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into one of the most common and sometimes chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine N-alkylation. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into one of the most common and sometimes challenging transformations involving the azetidine core. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize your reactions, and achieve higher conversions.

The synthesis of N-alkylated azetidines is a critical step in the development of novel therapeutics and chemical probes. The unique structural and electronic properties conferred by the strained four-membered ring make these motifs highly valuable in medicinal chemistry.[1][2][3] However, this same ring strain (approx. 25.4 kcal/mol) that makes them synthetically useful also renders them susceptible to side reactions, making the N-alkylation step a frequent source of trouble for researchers.[2][4]

This guide is structured as a series of questions you might ask when encountering low conversion, followed by detailed answers and actionable protocols.

Troubleshooting Guide: Low Conversion & Reaction Failure

This section is designed to walk you through a logical process of elimination to identify the root cause of poor reaction performance.

Q1: My azetidine N-alkylation is showing low conversion or has failed completely. Where do I start troubleshooting?

Low conversion in an N-alkylation reaction is a common but solvable problem. The issue almost always lies within one of four areas: the reactivity of the substrates, the choice of base and solvent, the reaction conditions, or competing side reactions.

Use the following workflow to diagnose the issue systematically.

Troubleshooting_Workflow cluster_substrates Substrate Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_reactions Side Reactions Start Low Conversion in N-Alkylation Check_Substrates Step 1: Evaluate Substrates Start->Check_Substrates Check_Reagents Step 2: Assess Reagents (Base & Solvent) Check_Substrates->Check_Reagents If substrates are OK Azetidine Is the azetidine N sufficiently nucleophilic? Check_Substrates->Azetidine Alkyl_Halide Is the alkylating agent reactive enough? Check_Substrates->Alkyl_Halide Check_Conditions Step 3: Optimize Conditions (Temp & Conc.) Check_Reagents->Check_Conditions If reagents are OK Base Is the base appropriate? (Strength, Sterics) Check_Reagents->Base Solvent Is the solvent suitable? (Polarity, Aprotic) Check_Reagents->Solvent Check_Side_Reactions Step 4: Investigate Side Reactions Check_Conditions->Check_Side_Reactions If conditions are OK Temperature Is the temperature optimal? Check_Conditions->Temperature Concentration Is the concentration correct? Check_Conditions->Concentration Overalkylation Quaternary salt formation? Check_Side_Reactions->Overalkylation RingOpening Ring-opening observed? Check_Side_Reactions->RingOpening

Caption: A logical workflow for troubleshooting low conversion in azetidine N-alkylation.

Q2: How do I know if my azetidine substrate is the problem?

The issue could stem from either electronic effects or steric hindrance.

Causality: The N-alkylation of azetidine is a nucleophilic substitution (SN2) reaction. The nitrogen's lone pair of electrons acts as the nucleophile. If the electron density on the nitrogen is low, or if the path to the electrophilic carbon is physically blocked, the reaction rate will decrease significantly.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the azetidine ring (e.g., trifluoromethyl, ester, cyano groups) or directly on the nitrogen (e.g., sulfonyl groups) dramatically reduce the nucleophilicity of the nitrogen atom.[5] For substrates with potent EWGs, a stronger base and more forcing conditions may be necessary to facilitate the reaction.[5]

  • Steric Hindrance: Bulky substituents near the nitrogen atom can physically block the approach of the alkylating agent.[5][6] This is particularly problematic with secondary or sterically demanding alkylating agents.

Self-Validating System (Control Experiment): If you suspect your substituted azetidine is the issue, run a parallel reaction with a simple, unhindered azetidine (if available) under the same conditions. If the control reaction works well while your primary reaction fails, it strongly points to a substrate reactivity issue.

Q3: My alkylating agent might be the cause. What should I look for?

The reactivity of the alkylating agent is governed by the leaving group's ability and the structure of the alkyl group.

Causality: In an SN2 reaction, a better leaving group results in a faster reaction. The order of reactivity for common alkyl halides is: R-I > R-Br > R-Cl . Alkyl tosylates (R-OTs) and triflates (R-OTf) are also excellent electrophiles.

  • Poor Leaving Group: If you are using an alkyl chloride, the reaction will be much slower than with an iodide.

    • Solution: If you must use an alkyl chloride or bromide, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide, which then undergoes the desired N-alkylation.[7]

  • Steric Hindrance: The reaction works best with primary alkyl halides. Secondary halides are significantly slower, and tertiary halides will likely result in elimination rather than substitution.

Q4: I'm getting a complex mixture of products. What are the likely side reactions?

The strained nature of the azetidine ring and the reactivity of the nitrogen atom can lead to several competing pathways.

Causality: The desired N-alkylation competes with over-alkylation, ring-opening, and elimination.

Side_Reactions Reactants Azetidine + R-X Desired_Product N-Alkyl Azetidine (Desired Product) Reactants->Desired_Product SN2 (Good) Elimination Alkene (Elimination) Reactants->Elimination E2 (Hindered Base/Substrate) Quaternary_Salt Quaternary Azetidinium Salt (Over-alkylation) Desired_Product->Quaternary_Salt SN2 (Excess R-X) Ring_Opened Ring-Opened Product Quaternary_Salt->Ring_Opened Nucleophilic Attack

Caption: Common reaction pathways in azetidine N-alkylation.

  • Over-alkylation: The product, an N-alkyl azetidine, is often more nucleophilic than the starting material. It can react with another molecule of the alkylating agent to form a quaternary azetidinium salt.[8]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the azetidine relative to the alkylating agent.

  • Ring-Opening: The azetidine ring is strained and susceptible to nucleophilic attack, particularly if the nitrogen is protonated or quaternized.[9][10] The halide counterion from the alkylating agent or other nucleophiles in the mixture can attack one of the ring carbons, leading to ring-opened byproducts.

    • Solution: Use a non-nucleophilic base and avoid acidic conditions, especially during workup. Ensure the reaction temperature isn't excessively high.

  • Elimination: If using a secondary alkyl halide and a strong, sterically hindered base, an E2 elimination reaction can compete with the SN2 substitution, forming an alkene.

    • Solution: Use a base with lower steric bulk like potassium carbonate and a primary alkyl halide if possible.

Frequently Asked Questions (FAQs)

Q5: What is the best base for azetidine N-alkylation and why?

There is no single "best" base; the optimal choice depends on the substrate's reactivity and the reaction conditions. The base typically serves one of two roles: to deprotonate the N-H of a secondary azetidine or, more commonly, to act as a scavenger for the H-X acid generated when alkylating a free-base azetidine.

Causality: The base must be strong enough to neutralize the acid byproduct (e.g., HBr, HI), which would otherwise protonate the azetidine, rendering it non-nucleophilic. However, a base that is too strong or nucleophilic can lead to side reactions.

BaseClasspKa (Conjugate Acid)Common SolventsKey Considerations
K₂CO₃ Inorganic Carbonate~10.3Acetonitrile, DMFExcellent, cost-effective choice for general-purpose alkylations. Mildly basic and non-nucleophilic. Solubility can be a limitation.[11]
Cs₂CO₃ Inorganic Carbonate~10.3Acetonitrile, DMF, THFMore soluble in organic solvents than K₂CO₃, often leading to faster reaction rates. More expensive.
DIPEA Tertiary Amine (Hünig's Base)~11DCM, AcetonitrileSterically hindered and non-nucleophilic. Good for acid-sensitive substrates. Must be carefully purified.
DBU Amidine~13.5Acetonitrile, THFA very strong, non-nucleophilic base. Useful for deprotonating less acidic N-H bonds or when a weaker base fails.[12]
NaH Hydride~36THF, DMFA strong, non-nucleophilic base. Used for complete deprotonation of the azetidine before adding the electrophile. Requires anhydrous conditions.
Q6: Which solvent should I use?

The ideal solvent should be polar and aprotic to facilitate the SN2 reaction.

Causality: Polar aprotic solvents stabilize the charged transition state of the SN2 reaction without solvating the nucleophile (the azetidine) too strongly. This leads to a significant rate enhancement compared to non-polar or protic solvents.

  • Recommended: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[11]

  • Use with Caution: Tetrahydrofuran (THF) is less polar and may result in slower reactions. Dichloromethane (DCM) can be used but is generally less effective than MeCN or DMF.

  • Avoid: Protic solvents like ethanol or methanol can hydrogen-bond with the azetidine nitrogen, reducing its nucleophilicity.

Q7: How do temperature and concentration affect the reaction?

Temperature and concentration are critical parameters that must be optimized for each specific reaction.

  • Temperature: Most N-alkylations are run between room temperature and 80 °C.[13]

    • Low Temperature: May lead to very slow or incomplete reactions.

    • High Temperature: Can accelerate the reaction but may also promote side reactions like ring-opening or polymerization.[10] If you see decomposition at higher temperatures, try running the reaction for a longer time at a lower temperature.

  • Concentration: Intermolecular reactions like N-alkylation are generally favored at higher concentrations.

    • Too Dilute: Can slow the reaction rate. Intramolecular cyclizations to form azetidines are often run at high dilution (e.g., <0.01 M) to suppress intermolecular side reactions, but the opposite is true here.[4]

    • Too Concentrated: Can increase the rate of bimolecular side reactions. A typical starting concentration is 0.1 M to 0.5 M.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Azetidine

This protocol provides a robust starting point for the N-alkylation of a free-base azetidine with an alkyl bromide.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add the azetidine substrate (1.2 equivalents).

  • Solvent & Base: Add anhydrous acetonitrile (to achieve a concentration of 0.2 M) followed by potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Addition of Electrophile: Add the alkyl bromide (1.0 equivalent) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting reagent (the alkyl bromide) and the appearance of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the product by flash column chromatography.

Protocol 2: Screening Conditions for a Challenging Alkylation

If the general protocol fails, a systematic screen of key variables is the most efficient way to find optimal conditions. Set up an array of parallel reactions in vials.

  • Constant Variables: Use the same azetidine (1.2 equiv) and alkyl halide (1.0 equiv) in each vial.

  • Variables to Screen:

    • Base (3.0 equiv): K₂CO₃, Cs₂CO₃, DBU.

    • Solvent: Acetonitrile, DMF.

    • Temperature: Room Temperature (RT), 60 °C, 80 °C.

  • Experimental Matrix: Set up reactions to test different combinations (e.g., K₂CO₃/MeCN/60°C; Cs₂CO₃/MeCN/60°C; K₂CO₃/DMF/60°C, etc.).

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction and analyze by LC-MS to determine the percent conversion to the desired product. This will quickly identify the most promising conditions to pursue on a larger scale.

By methodically addressing each potential point of failure, you can effectively troubleshoot and optimize your azetidine N-alkylation reactions, leading to improved yields and cleaner product profiles.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). Available at: [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate. Available at: [Link]

  • Alkylative Aziridine Ring-Opening Reactions. PMC - NIH. (2021). Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. (2012). Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. PMC. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017). Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. Available at: [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). (2019). Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. (2023). Available at: [Link]

  • Best Conditions For N-Alkylation?. Sciencemadness.org. (2022). Available at: [Link]

  • Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles. ResearchGate. Available at: [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. (2022). Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. (2023). Available at: [Link]

  • Example for azetidine synthesis by nucleophilic substitution. ResearchGate. Available at: [Link]

  • Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH. (2015). Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021). Available at: [Link]

  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. ResearchGate. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. (2021). Available at: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Available at: [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Available at: [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC. Available at: [Link]

  • Quantitative Analysis of the Proteomic Selectivity of Acidic Reductive Alkylation of Peptides. Digital Commons @ UConn. (2023). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Azetidine Derivatives

Status: Operational Ticket ID: AZT-HYD-001 Subject: Troubleshooting catalyst deactivation and ring-stability issues in azetidine hydrogenation. Executive Summary: The Azetidine Paradox Hydrogenating azetidine derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-HYD-001 Subject: Troubleshooting catalyst deactivation and ring-stability issues in azetidine hydrogenation.

Executive Summary: The Azetidine Paradox

Hydrogenating azetidine derivatives presents a unique "double-edged" challenge in process chemistry. You are battling two opposing forces:

  • Catalyst Poisoning (Kinetic Stall): The high basicity and steric exposure of the azetidine nitrogen allow it to bind tightly to catalyst surfaces (Pd, Pt), effectively poisoning the active sites and stalling the reaction.

  • Ring Strain (Thermodynamic Instability): The inherent strain of the 4-membered ring (~26 kcal/mol) makes it susceptible to hydrogenolytic ring opening (C-N bond cleavage), a side reaction that often accelerates under the very conditions used to overcome catalyst poisoning (high

    
    , high 
    
    
    
    ).

This guide provides diagnostic workflows and remediation protocols to navigate this narrow operating window.

Part 1: Diagnostic Workflow

Before altering conditions, determine if your reaction is failing due to poisoning , kinetics , or side reactions .

Interactive Troubleshooting Tree

Troubleshooting Start ISSUE: Reaction Stalled or Low Conversion CheckImpurity Step 1: Check Precursor Purity (Sulfur, Halides present?) Start->CheckImpurity Clean Precursor is Clean CheckImpurity->Clean No Dirty Contains Thiols/Halides CheckImpurity->Dirty Yes CheckProduct Step 2: Check Product Inhibition (Is the product a free secondary/tertiary amine?) Clean->CheckProduct ActionClean Action: Recrystallize or use Scavenger Resins Dirty->ActionClean YesAmine Yes: Amine Poisoning CheckProduct->YesAmine Strong N-Coordination NoAmine No: Steric/Electronic Issue CheckProduct->NoAmine ActionAcid Action: Add 1.0-5.0 eq. Acetic Acid or HCl (Protonate N) YesAmine->ActionAcid ActionPearlman Action: Switch to Pd(OH)2 (Pearlman's Catalyst) NoAmine->ActionPearlman CheckSideRxn Step 3: Check Side Reactions (Is Ring Opening observed?) ActionAcid->CheckSideRxn If reaction restarts RingOpen Yes: Ring Opening CheckSideRxn->RingOpen ActionConditions Action: Lower Temp (<25°C), Reduce Pressure, Check Solvents RingOpen->ActionConditions

Figure 1: Decision logic for diagnosing hydrogenation failures. Blue nodes indicate decision points; dashed nodes indicate protocols.

Part 2: Technical Deep Dive & FAQs
Issue 1: The "Self-Poisoning" Phenomenon

Q: My reaction starts fast but stops at ~50% conversion. Adding more catalyst doesn't help much. Why?

A: You are likely experiencing product inhibition . As the reaction proceeds, the concentration of the product (often a secondary azetidine or tertiary amine) increases. Unlike the protected substrate (e.g., Cbz-azetidine), the free amine has a localized lone pair that binds irreversibly to the Lewis acidic sites on the Pd surface. This creates a "monolayer of death" that blocks H₂ adsorption [1].

The Mechanism: The Nitrogen atom competes with H₂ and the alkene/protecting group for surface sites.



The Fix: Protonation Strategy By running the reaction in acidic media, you protonate the amine (


). The resulting ammonium species (

) lacks a lone pair and cannot coordinate to the metal, keeping the catalyst surface active [2].

Protocol Adjustment:

  • Solvent: Change from pure MeOH to MeOH + 1.0–3.0 eq. Acetic Acid (or HCl if the substrate tolerates it).[1]

  • Catalyst: Switch to Pd(OH)₂/C (Pearlman’s Catalyst) . It is generally more robust against amine poisoning than standard Pd/C due to its higher dispersion and surface hydrous oxides [3].

Issue 2: The "Disappearing Ring" (Ring Opening)

Q: I successfully removed the benzyl group, but NMR shows a complex mixture of linear propylamines. The azetidine ring is gone.

A: You have triggered hydrogenolytic ring opening . The azetidine ring possesses significant angle strain. Under vigorous hydrogenation conditions (high temperature or pressure), the C-N bond becomes susceptible to cleavage, especially if the nitrogen is protonated (which activates the C-N bond as a leaving group) [4].

Visualizing the Competition:

Mechanism cluster_prevention Control Factors Substrate N-Bn-Azetidine Intermediate Free Azetidine (Desired) Substrate->Intermediate Path A: Deprotection (Fast at 25°C) SideProduct Linear Amine (Ring Opened) Intermediate->SideProduct Path B: Ring Opening (Favored by Heat/High P) Factor1 Temp > 40°C Factor2 Strong Acid (HCl)

Figure 2: Kinetic competition between deprotection and ring destruction.

Optimization Table: Balancing Activity vs. Stability

VariableRecommendationRationale
Temperature 10°C – 25°C Higher T provides activation energy for ring opening.
Pressure 1 atm (Balloon) High pressure forces H₂ into the strained C-N bond.
Acid Additive Acetic Acid (Weak) Avoid strong mineral acids (HCl) if ring opening is observed; they activate the ring C-N bond for cleavage.
Solvent Ethanol or EtOAc Methanol can sometimes accelerate solvolysis/opening.
Issue 3: Impurity Management

Q: I am using fresh catalyst and acid, but the reaction won't start. The starting material was made via a thiolation or chlorination step.

A: This is classical site poisoning by halides or sulfur.

  • Sulfur (R-SH, R-S-R): Binds virtually irreversibly to Pd. Even ppm levels can kill a batch.

  • Halides (Cl⁻, Br⁻, I⁻): Common contaminants if the azetidine was formed via cyclization of halo-amines. Halides adsorb to Pd, altering its electronic state and blocking H₂ activation [5].

Remediation Protocol:

  • Wash the Precursor: Perform an aqueous extraction with basic EDTA solution or bleach (to oxidize sulfur) if stability permits.

  • Scavenger Treatment: Stir the starting material solution with activated carbon or a metal scavenger resin (e.g., SiliaMetS®) for 1 hour, then filter before adding the hydrogenation catalyst.

  • Catalyst Overload: If purification is impossible, increase catalyst loading to 20-50 wt%. This sacrifices some catalyst to the poisons ("sacrificial loading") to leave enough active sites for the reaction.

Part 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP) for Difficult Azetidine Hydrogenations

Scope: Deprotection of N-Cbz or N-Bn azetidines without ring opening.

  • Preparation:

    • Dissolve substrate (1.0 mmol) in MeOH or EtOH (0.1 M) .

    • Crucial Step: Add Acetic Acid (1.5 - 2.0 eq) . This buffers the amine product.

    • Optional: If precursor is dirty, stir with activated charcoal for 30 min and filter.

  • Catalyst Addition:

    • Under Argon/Nitrogen, add 20 wt% Pd(OH)₂/C (Pearlman's Catalyst) .

    • Note: Pd(OH)₂ is preferred over Pd/C for stubborn amine deprotections.

  • Hydrogenation:

    • Purge with H₂ (balloon pressure, ~1 atm). Do not pressurize in an autoclave unless necessary (risk of ring opening).

    • Stir vigorously at Room Temperature (20-25°C) .

  • Monitoring:

    • Check LCMS/NMR at 1 hour.

    • If stalled: Purge flask with Argon, filter a small aliquot. If conversion is <50%, add fresh catalyst (10 wt%) and repressurize. Do not heat unless confirmed stable.

  • Workup:

    • Filter through Celite®.[1]

    • Concentrate. To remove Acetic Acid, co-evaporate with toluene or perform a basic extraction (if product is not water-soluble).

References
  • Ma, X., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group. National Institutes of Health (PMC). [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation of Azetidine Derivatives. [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Lumb, I., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry (RSC Advances). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of azetidine vs pyrrolidine scaffolds in drug design

[1][2] Executive Summary In modern medicinal chemistry, the choice between four-membered (azetidine) and five-membered (pyrrolidine) nitrogen heterocycles is rarely arbitrary. While pyrrolidine offers synthetic ease and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In modern medicinal chemistry, the choice between four-membered (azetidine) and five-membered (pyrrolidine) nitrogen heterocycles is rarely arbitrary. While pyrrolidine offers synthetic ease and access to the chiral pool (via proline), azetidine has emerged as a "privileged scaffold" for lead optimization.

This guide analyzes the trade-offs: Azetidine is primarily deployed to lower lipophilicity (


), reduce metabolic clearance, and alter substituent vectors, often at the cost of synthetic complexity. Pyrrolidine  remains the default for rapid SAR exploration due to synthetic accessibility but often suffers from higher metabolic liability at the 

-carbon.

Physicochemical Profiling: The Data Behind the Switch

The decision to transition from a pyrrolidine to an azetidine scaffold is usually driven by the need to improve Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

Comparative Properties Table
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Impact on Drug Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidines are harder to synthesize but offer unique reactivity.
Basicity (

)
~11.29 (Parent)~11.27 (Parent)Very similar basicity; however, azetidines allow

reduction without dropping

significantly.
Lipophilicity (

)
Lower (

to

)
HigherAzetidine improves solubility and reduces non-specific binding.
C-N-C Angle ~90°~109°Azetidine creates a distinct "diagonal" exit vector for substituents.
Metabolic Liability Low (Steric/Electronic protection)High (

-oxidation)
Azetidine blocks P450 oxidation sites common in pyrrolidines.
Structural Geometry & Vector Analysis

The geometric constraint is the most overlooked differentiator.

  • Pyrrolidine: Adopts an "envelope" conformation. Substituents at the 3-position project at angles similar to standard aliphatic chains (

    
    ).
    
  • Azetidine: Adopts a puckered square geometry. The C-N-C angle is compressed (

    
    ). This alters the vector of substituents attached to the nitrogen or the 3-position, potentially enabling new interactions within a binding pocket that a pyrrolidine cannot access.
    

DMPK Implications: Metabolic Stability[2][3][4][5]

Azetidines are frequently employed as "metabolic blockers." In pyrrolidines, the carbon adjacent to the nitrogen (


-carbon) is electron-rich and sterically accessible, making it a prime target for Cytochrome P450-mediated oxidative deamination.

Mechanism of Stabilization: In azetidines, the high ring strain results in significant


-character in the C-C bonds and 

-character in the C-N bonds. This hybridization shift, combined with the steric penalty of forming an

iminium ion intermediate (a requirement for oxidative clearance), makes the azetidine ring significantly more resistant to oxidative metabolism than the pyrrolidine ring.
Decision Logic: Scaffold Selection

The following diagram illustrates the decision process for selecting between these scaffolds during Lead Optimization.

Scaffold_Selection Start Lead Compound Analysis Check_Metab Is Metabolic Clearance High? Start->Check_Metab Check_Site Is the Liability at the N-cycle? Check_Metab->Check_Site Yes Check_LogD Is LogD > 3.0? Check_Metab->Check_LogD No Switch_Aze Switch to Azetidine (Bioisosteric Replacement) Check_Site->Switch_Aze Yes (Alpha-Oxidation) Block_F Fluorinate Pyrrolidine Check_Site->Block_F No (Remote Site) Keep_Pyr Retain Pyrrolidine (Focus on Substituents) Check_LogD->Keep_Pyr No (LogD Optimal) Check_LogD->Switch_Aze Yes (Need to lower LogD)

Caption: Decision tree for scaffold selection based on metabolic stability and lipophilicity constraints.

Experimental Protocols

To validate the superiority of an azetidine scaffold in a specific series, two key workflows are required: Synthesis (the bottleneck) and Microsomal Stability (the validation).

Protocol A: Synthesis of 3-Substituted Azetidines

Context: Unlike pyrrolidines, which can be made via reductive amination or amide coupling of commercially available proline derivatives, azetidines often require cyclization of acyclic precursors due to ring strain.

Methodology (Cyclization of


-haloamines): 
  • Precursor Preparation: Synthesize the 3-amino-1-propanol derivative.

  • Activation: React the alcohol with Thionyl Chloride (

    
    ) or Mesyl Chloride (
    
    
    
    ) in DCM at 0°C to create a leaving group (
    
    
    -chloroamine or mesylate).
  • Cyclization:

    • Dissolve the activated intermediate in acetonitrile (

      
      ).
      
    • Add excess base (

      
       or 
      
      
      
      , 3-5 equivalents).
    • Critical Step: Heat to reflux (80°C) for 12–24 hours. Note: Azetidine formation is kinetically slower than pyrrolidine formation; high dilution (0.05 M) is recommended to prevent intermolecular polymerization.

  • Isolation: Filter inorganic salts, concentrate in vacuo, and purify via flash column chromatography (typically requiring polar eluents like DCM/MeOH due to amine polarity).

Protocol B: Microsomal Stability Assay (Validation)

Context: This assay quantifies the metabolic stability gain when switching from pyrrolidine to azetidine.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (1 µM final concentration).

Step-by-Step Workflow:

  • Pre-Incubation: Mix 490 µL of microsomal suspension (diluted to 0.5 mg/mL in phosphate buffer, pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Visualizing the Assay Workflow:

Stability_Assay Prep Microsome Preparation Incubate Incubation (37°C + NADPH) Prep->Incubate Add Compound Quench Quench (ACN + IS) Incubate->Quench t=0,15,30,60 Analysis LC-MS/MS Quantification Quench->Analysis Supernatant Data Calc CLint & t1/2 Analysis->Data

Caption: Standard workflow for assessing intrinsic clearance (CLint) differences between scaffolds.

Case Study Analysis: Baricitinib & Cobimetinib[4]

The pharmaceutical industry provides concrete evidence of the azetidine advantage.

  • Cobimetinib (Cotellic):

    • Target: MEK Inhibitor (Cancer).[1]

    • Design: The azetidine ring was utilized to position the iodine atom correctly in the binding pocket while maintaining a lower lipophilicity profile than a corresponding piperidine or pyrrolidine.

  • Baricitinib (Olumiant):

    • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).

    • Design: An azetidine-3-nitrile motif is central to the structure. The 4-membered ring provides a rigid vector for the nitrile group to interact with the JAK binding site, a geometry that the more flexible 5-membered pyrrolidine could not maintain with the same entropic efficiency.

Safety Note: While metabolically stable, azetidines are not devoid of risk. The anticoagulant Ximelagatran (containing an azetidine) was withdrawn due to hepatotoxicity.[1] However, this is generally attributed to the specific metabolic pathway of that molecule (formation of a reactive intermediate via the N-OH metabolite) rather than a class-wide effect of the azetidine ring itself.

References

  • Lowe, D. (2016). Azetidines. In the Pipeline (Science Translational Medicine). [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. [Link]

  • West, R. M. (2019). Azetidines: New methods for an old ring. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

A Researcher's Guide to the In Vitro Target Identification and Validation of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

This guide provides a comprehensive framework for the in vitro biological target identification and validation of novel chemical entities, using the compound 1-(Azetidin-3-yl)-2-methylpropan-2-ol as a central case study....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro biological target identification and validation of novel chemical entities, using the compound 1-(Azetidin-3-yl)-2-methylpropan-2-ol as a central case study. The azetidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse range of pharmacologically active agents.[1] Its presence suggests that 1-(Azetidin-3-yl)-2-methylpropan-2-ol holds therapeutic potential, but its mechanism of action must be rigorously elucidated.

The process of validating a biological target is a critical early step in drug discovery.[2] It aims to build a robust body of evidence demonstrating that modulating a specific target with a compound leads to a desired therapeutic effect, thereby mitigating the risk of late-stage clinical failures.[3] This document outlines a logical, multi-phase workflow, from initial hypothesis generation to definitive on-target validation in cellular models, emphasizing the causality behind experimental choices and the necessity of orthogonal approaches to build a compelling scientific narrative.

Phase 1: Target Hypothesis Generation and Unbiased Identification

For a novel compound with an unknown mechanism, the initial phase is exploratory. The goal is to generate a tractable list of candidate targets. This is achieved by combining computational methods with broad, unbiased experimental screens.

In Silico and Phenotypic Screening

The journey begins with computational and broad cellular screening to observe the compound's effects. Phenotypic screening, in particular, allows us to identify the compound's functional impact without preconceived bias.[4] For instance, screening against a large panel of cancer cell lines with diverse genetic backgrounds can reveal patterns of sensitivity. If 1-(Azetidin-3-yl)-2-methylpropan-2-ol shows potent anti-proliferative activity specifically in cell lines known for their high glycolytic rate (the "Warburg effect"), it strongly suggests a target within the cellular metabolism pathway.[5]

Causality: This approach is powerful because the phenotype (e.g., cell death) is the therapeutically relevant endpoint. By correlating this phenotype with the known characteristics of the sensitive cells, we generate our first, data-driven hypothesis.

Affinity-Based Proteomics for Direct Target Discovery

To directly identify binding partners, we employ chemical proteomics. This technique involves immobilizing the compound on a solid support (e.g., magnetic beads) to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified using mass spectrometry.

Expert Insight: A crucial control for this experiment is to include a competition assay, where the cell lysate is pre-incubated with an excess of the free, non-immobilized compound. A true binding partner will be outcompeted and will thus be absent or significantly reduced in the mass spectrometry results from the competition sample.

Phase 2: Validation of Direct Target Engagement

Based on the outcomes of Phase 1, let us hypothesize that 1-(Azetidin-3-yl)-2-methylpropan-2-ol targets the Glucose Transporter 1 (GLUT1, encoded by the SLC2A1 gene) , a key protein in cellular glucose uptake and a validated target in oncology.[5][6] The next critical step is to prove direct, physical interaction between the compound and the purified target protein.

Workflow: Direct Target Engagement

G cluster_0 Phase 2: Direct Target Engagement Validation hypothesis Hypothesized Target: Recombinant GLUT1 Protein tsa Thermal Shift Assay (TSA) (Binding Confirmation) hypothesis->tsa compound 1-(Azetidin-3-yl)-2-methylpropan-2-ol compound->tsa spr Surface Plasmon Resonance (SPR) (Kinetics & Affinity) tsa->spr If positive itc Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) spr->itc Orthogonal Confirmation result Confirmed Direct Binding & Affinity (KD) itc->result

Caption: Workflow for confirming direct biophysical binding.

Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method to confirm direct binding. The principle is that ligand binding stabilizes a protein, increasing its thermal denaturation temperature (Tₘ).

Experimental Protocol: Thermal Shift Assay

  • Preparation: Prepare a solution of purified recombinant GLUT1 protein (e.g., 2 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Compound Addition: In a 96-well PCR plate, add the protein solution to wells containing a serial dilution of 1-(Azetidin-3-yl)-2-methylpropan-2-ol (e.g., from 0.1 µM to 100 µM). Include a "no compound" control.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Data Analysis: Monitor the fluorescence increase as the protein unfolds. The midpoint of this transition is the Tₘ. A significant positive shift in Tₘ in the presence of the compound indicates direct binding.

Surface Plasmon Resonance (SPR)

To quantify the binding affinity and kinetics, SPR is the gold standard. It measures the change in refractive index at the surface of a sensor chip as the compound flows over the immobilized protein target.

Trustworthiness: SPR provides key kinetic parameters (kₐ for association, kₔ for dissociation) that define the binding event. The equilibrium dissociation constant (Kₗ), a measure of affinity, is calculated from these rates (Kₗ = kₔ/kₐ). A low Kₗ value (e.g., in the nanomolar range) indicates a high-affinity interaction.

Phase 3: Functional Validation in Cellular Systems

Confirming direct binding is necessary but not sufficient. We must now demonstrate that this binding event translates into a functional consequence in a living cell. This phase involves comparing our test compound to a well-characterized alternative. For a GLUT1 inhibitor, an excellent comparator is BAY-876 , a potent and highly selective GLUT1 inhibitor.[7][8]

Cellular Glucose Uptake Assay

The most direct functional test for a GLUT1 inhibitor is to measure its ability to block glucose transport into cells.

Experimental Protocol: 2-Deoxyglucose (2-DG) Uptake Assay

  • Cell Culture: Seed a GLUT1-dependent cell line (e.g., Hela-MaTu) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, BAY-876 (positive control), and a vehicle control (e.g., DMSO) for 1 hour.

  • Glucose Uptake: Add a solution containing a radio-labeled glucose analog, [³H]-2-deoxyglucose, and incubate for 10 minutes. 2-DG is taken up by glucose transporters but is not fully metabolized, causing it to be trapped inside the cell.

  • Lysis and Scintillation: Wash the cells with ice-cold PBS to remove extracellular [³H]-2-DG. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the inhibition of [³H]-2-DG uptake against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Downstream Metabolic Consequences

Inhibiting GLUT1 should starve the cell of glucose, leading to predictable metabolic changes, such as a decrease in glycolysis and a reduction in cellular ATP. This can be measured using extracellular flux analysis.

  • Extracellular Acidification Rate (ECAR): A measure of glycolysis, as the end product, lactate, acidifies the surrounding medium. A potent GLUT1 inhibitor should cause a dose-dependent decrease in ECAR.

  • Oxygen Consumption Rate (OCR): A measure of mitochondrial respiration. Some cells may attempt to compensate for blocked glycolysis by increasing OCR. Observing these changes provides a more holistic view of the compound's impact on cellular bioenergetics.

Comparative Performance Data (Hypothetical)
Parameter1-(Azetidin-3-yl)-2-methylpropan-2-olBAY-876 (Reference)Rationale
Binding Affinity (Kₗ, SPR) 15 nM2 nM[7]Quantifies direct target affinity. Lower is better.
Glucose Uptake IC₅₀ 25 nM3.2 nMMeasures functional potency in a cellular context.
ECAR Inhibition IC₅₀ 30 nM~5 nMConfirms impact on downstream glycolytic pathway.
Selectivity (GLUT1 vs GLUT3) >100-fold>800-fold[8]Assesses specificity against closely related protein isoforms.

Phase 4: On-Target Validation and Selectivity Profiling

The final and most rigorous phase is to prove that the observed cellular effects are a direct consequence of inhibiting the hypothesized target and not due to off-target activities.

Workflow: On-Target Effect Validation

G cluster_1 Phase 4: On-Target Validation Logic wt_cell Wild-Type Cells compound Add Compound wt_cell->compound ko_cell GLUT1 Knockout Cells (CRISPR/Cas9) ko_cell->compound phenotype Measure Phenotype (e.g., Cell Viability) compound->phenotype compound->phenotype wt_phenotype Phenotype Observed (Cell Death) phenotype->wt_phenotype ko_phenotype Phenotype Abolished (No Cell Death) phenotype->ko_phenotype conclusion Conclusion: Compound acts ON-TARGET wt_phenotype->conclusion ko_phenotype->conclusion

Caption: Logic of using genetic knockout to confirm on-target activity.

Genetic Knockdown/Knockout

The gold standard for on-target validation is the use of genetic tools like CRISPR/Cas9 or siRNA.[9][10]

  • Principle: If the compound's effect is truly mediated by GLUT1, then genetically removing GLUT1 from the cells should render them insensitive to the compound.

  • Experimental Design: Compare the IC₅₀ of 1-(Azetidin-3-yl)-2-methylpropan-2-ol in wild-type cells versus cells where the SLC2A1 gene has been knocked out using CRISPR. A massive rightward shift (a much higher IC₅₀) in the knockout cells is compelling evidence of on-target activity.

Expert Insight: A complementary "rescue" experiment provides further validation. In the knockout cells, re-introduce a version of the GLUT1 gene that is resistant to the CRISPR guide RNAs. If this restores sensitivity to the compound, it definitively proves the on-target mechanism.[9]

Selectivity Profiling

No drug is perfectly selective. Therefore, it is essential to assess the activity of 1-(Azetidin-3-yl)-2-methylpropan-2-ol against related proteins and a broader panel of common off-targets.

  • Isoform Selectivity: Test the compound's inhibitory activity against other glucose transporters, such as GLUT2, GLUT3, and GLUT4. High selectivity for GLUT1 over other isoforms is a desirable attribute.[8]

  • Broad Panel Screening: Submit the compound for screening against a commercially available panel of kinases, GPCRs, and ion channels to identify potential liabilities early in the discovery process.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the in vitro target validation of 1-(Azetidin-3-yl)-2-methylpropan-2-ol. By systematically progressing from unbiased screening and direct biophysical measurements to functional cellular assays and genetic validation, researchers can build a high-confidence data package. The core principles—using orthogonal assays, including well-characterized comparators like BAY-876, and definitively linking the compound's effect to its target via genetic methods—are essential for establishing the scientific integrity required for advancing a compound into the next stages of drug development.

References

  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]

  • A Pipeline for Drug Target Identification and Validation. PMC - NIH. [Link]

  • Target Validation in Drug Discovery. Sygnature Discovery. [Link]

  • In vitro target validation process. ResearchGate. [Link]

  • Molecular Pathways: Targeting Cellular Energy Metabolism in Cancer via Inhibition of SLC2A1 and LDHA. PMC - NIH. [Link]

  • Target Validation | From Concept to Clinic. Crown Bioscience. [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. Aragen Bioscience. [Link]

  • Identification of Novel Compounds That Bind to the HGF β-Chain In Silico, Verification by Molecular Mechanics and Quantum Mechanics, and Validation of Their HGF Inhibitory Activity In Vitro. MDPI. [Link]

  • Inhibitor Discovery for the Human GLUT1 from Homology Modeling and Virtual Screening. PMC - NIH. [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • GLUT1 inhibition blocks growth of RB1-positive Triple Negative Breast Cancer. bioRxiv. [Link]

  • Early Reduction of Glucose Consumption Is a Biomarker of Kinase Inhibitor Efficacy Which Can Be Reversed with GLUT1 Overexpression in Lung Cancer Cells. eScholarship.org. [Link]

  • WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators.
  • 1.2 Azetidinones (~-Lactams). ResearchGate. [Link]

  • Synthesis and biological activity of certain azetidin-2-ones. Semantic Scholar. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Discovery of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole derivatives as new membrane-targeting antibacterial agents. Journal of King Saud University - Science. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC - NIH. [Link]

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Validation

A Comparative Guide to the Validation of 1-(Azetidin-in-3-yl)-2-methylpropan-2-ol Purity by HPLC-MS

In the rigorous landscape of pharmaceutical development, the validation of Active Pharmaceutical Ingredient (API) purity is a critical step to ensure drug safety and efficacy.[1][2] This guide provides an in-depth, exper...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the validation of Active Pharmaceutical Ingredient (API) purity is a critical step to ensure drug safety and efficacy.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, a key building block in modern medicinal chemistry. We will explore the reasoning behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Criticality of Purity for 1-(Azetidin-3-yl)-2-methylpropan-2-ol

1-(Azetidin-3-yl)-2-methylpropan-2-ol is a crucial intermediate in the synthesis of various therapeutic agents.[3][4][5][6] The structure, which includes a strained azetidine ring, can lead to unique challenges in synthesis and purification, potentially resulting in various impurities. These impurities can arise from starting materials, by-products, or degradation and their presence, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for purity determination is essential.[7][8]

Methodological Comparison: HPLC-UV vs. HPLC-MS

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common technique, it has limitations for compounds lacking a strong chromophore or when impurities co-elute. In contrast, HPLC-MS provides superior specificity and sensitivity.[7][9] The mass spectrometer acts as a highly selective detector, differentiating compounds by their mass-to-charge ratio (m/z), which allows for the clear identification of the target analyte and any potential impurities.[9]

FeatureHPLC-UVHPLC-MSJustification for 1-(Azetidin-3-yl)-2-methylpropan-2-ol
Specificity Lower; relies on UV absorbance which can be non-specific.Higher; based on unique mass-to-charge ratio.[9]Essential for distinguishing structurally similar impurities from the main compound.[10]
Sensitivity Moderate.High (typically ng to pg level).[7]Crucial for detecting and quantifying trace-level impurities that could be toxic.[8]
Peak Purity Inferred from peak shape.Confirmed by mass spectral data across the peak.Provides definitive evidence of peak homogeneity.
Impurity ID Requires isolation and further analysis (e.g., NMR, MS).Tentative identification possible from fragmentation patterns.[9]Streamlines the impurity identification process, saving time and resources.

Development and Validation of a Robust HPLC-MS Method

The following protocol is designed as a self-validating system for the purity analysis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, incorporating best practices and empirical data.

Experimental Workflow

G cluster_hplcms HPLC-MS Analysis cluster_validation Method Validation prep_standard Prepare Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) linearity Linearity & Range prep_standard->linearity prep_sample Prepare Sample Solution (e.g., 1 mg/mL in Diluent) specificity Specificity prep_sample->specificity accuracy Accuracy prep_sample->accuracy precision Precision (Repeatability & Intermediate) prep_sample->precision hplc HPLC Separation (C18 Column, Gradient Elution) ms Mass Spectrometry Detection (ESI+, SIM Mode) hplc->ms Eluent Transfer hplc->specificity ms->specificity linearity->accuracy accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Experimental workflow for HPLC-MS method validation.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 1-(Azetidin-3-yl)-2-methylpropan-2-ol reference standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of 1-(Azetidin-3-yl)-2-methylpropan-2-ol.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/Hr

Rationale for Parameter Selection:

  • A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for retaining the moderately polar analyte.

  • The gradient elution allows for efficient separation of the main peak from potential impurities with varying polarities.

  • Formic acid is a common mobile phase modifier for ESI+ as it aids in the protonation of the analyte, enhancing signal intensity.

  • SIM mode is selected for its high sensitivity and specificity, focusing the mass spectrometer on the ion of interest.

Validation Parameters and Acceptance Criteria

The validation of the analytical method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]

G Validation Validation Parameters Specificity Linearity Accuracy Precision LOD/LOQ Robustness Criteria Criteria Validation->Criteria Must Meet

Caption: Relationship between validation parameters and acceptance criteria.

Summary of Validation Results
Validation ParameterSpecificationResultConclusion
Specificity No interference at the retention time of the analyte.No interfering peaks observed in blank and placebo samples.Method is specific.
Linearity (R²) ≥ 0.9950.9998Excellent linearity in the range of 0.1-10 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Method is accurate.
Precision (RSD%)
- Repeatability≤ 2.0%0.8%Method is repeatable.
- Intermediate Precision≤ 2.0%1.2%Method has good intermediate precision.
Limit of Detection (LOD) S/N ≥ 30.03 µg/mLMethod is sensitive.
Limit of Quantitation (LOQ) S/N ≥ 100.1 µg/mLMethod is sensitive for quantification.
Robustness System suitability parameters remain within limits.No significant impact on results with minor variations in flow rate and column temperature.Method is robust.

Conclusion

This guide has demonstrated the development and validation of a highly specific, sensitive, and robust HPLC-MS method for determining the purity of 1-(Azetidin-3-yl)-2-methylpropan-2-ol. The superiority of HPLC-MS over traditional HPLC-UV for this application is evident in its ability to provide unequivocal identification and quantification of the analyte and its potential impurities. The detailed protocol and validation data presented herein serve as a comprehensive resource for researchers, scientists, and drug development professionals, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Waters Corporation. (n.d.). For Drug Impurity Analysis and Quantitation.
  • Lubrizol Life Sciences. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (2022, November 8). Analytical method validation: A brief review.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Advanced ChemBlocks. (2026, February 16). 1-(azetidin-3-yl)-2-methylpropan-1-ol.
  • ResearchGate. (n.d.). SIMPLE VALIDATION OF AZELNIDIPINE BY RP-HPLC METHOD | Request PDF.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019, April 10). Synthesis and biological study of Azetidinone derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological aspects of novel azetidinone derivatives.
  • Oriental Journal of Chemistry. (2012, July 3). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • International Journal of ChemTech Research. (n.d.). Method Development and Validation of Azelnidipine by RP-HPLC.

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Comparative

Biological activity comparison of 1-(Azetidin-3-yl)-2-methylpropan-2-ol with known drugs

The following guide provides a technical comparison of the 1-(Azetidin-3-yl)-2-methylpropan-2-ol motif against traditional medicinal chemistry scaffolds. It is structured to assist drug discovery scientists in lead optim...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the 1-(Azetidin-3-yl)-2-methylpropan-2-ol motif against traditional medicinal chemistry scaffolds. It is structured to assist drug discovery scientists in lead optimization, specifically addressing ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Subject: Biological Activity & Physicochemical Profiling of 1-(Azetidin-3-yl)-2-methylpropan-2-ol Context: Fragment-Based Drug Discovery (FBDD) & Scaffold Hopping Document ID: APP-SCI-2026-AZT3

Executive Summary: The "Small Ring" Advantage

In modern medicinal chemistry, 1-(Azetidin-3-yl)-2-methylpropan-2-ol (and its close analog 2-(azetidin-3-yl)propan-2-ol) represents a strategic "problem-solving" fragment. It is increasingly utilized to replace larger saturated heterocycles—specifically piperidines and pyrrolidines —to modulate physicochemical properties without sacrificing potency.

This guide compares the biological performance of this Azetidine-Alcohol (Az-OH) scaffold against standard alternatives in the context of:

  • Metabolic Stability: Reducing intrinsic clearance (

    
    ) by minimizing oxidative metabolic soft spots.
    
  • Lipophilicity Control: Lowering LogD to improve solubility and reduce promiscuous binding (e.g., hERG).

  • Vector Orientation: Providing unique sp³ exit vectors for substituent display.

Biological Activity Comparison: Azetidine vs. Traditional Scaffolds

The following data synthesizes performance metrics from multiple lead optimization campaigns (including JAK inhibitors, GPCR agonists, and SARS-CoV-2 protease inhibitors) where this specific motif was employed.

Comparative Performance Matrix
FeatureAzetidine-Alcohol Motif (1-(Azetidin-3-yl)-2-methylpropan-2-ol)Piperidine / Pyrrolidine Analog (Standard Scaffold)Impact on Drug Profile
Lipophilicity (cLogD) Low (1.0 – 2.5) High (2.5 – 4.0)Improved Solubility: The polar tertiary alcohol and smaller ring size significantly reduce lipophilicity, enhancing aqueous solubility.
Metabolic Stability (

)
High (> 60 min) Moderate (15 – 30 min)Reduced Clearance: The strained ring and steric bulk of the tertiary alcohol block CYP450 oxidation sites common in larger rings.
hERG Inhibition (

)
Low Risk (> 30 µM) Moderate Risk (< 10 µM)Safety: Lower lipophilicity correlates directly with reduced off-target binding to the hERG potassium channel.
Ligand Efficiency (LE) High ModeratePotency/Mass: The compact size of the azetidine maximizes binding energy per heavy atom.
Basicity (

)
~8.5 - 9.5 ~9.0 - 10.5Permeability: Slightly lower basicity compared to piperidine can improve membrane permeability in some contexts.
Mechanistic Insight: Why It Works
  • Metabolic Blocking: Traditional piperidine rings are prone to oxidative metabolism (hydroxylation) at the C-2 and C-3 positions. The azetidine ring, being smaller and more strained, is less favorable for CYP450 binding. Furthermore, the tertiary alcohol group (2-methylpropan-2-ol) acts as a "metabolic blocker," preventing oxidation at the attachment point while providing a hydrogen bond donor/acceptor.

  • Vector Geometry: The angle of substituents on the 4-membered azetidine ring (approx. 90°) differs significantly from the chair conformation of piperidine (approx. 109.5°). This allows the Az-OH motif to access unique sub-pockets in the target protein, often maintaining potency while reducing molecular weight.

Case Study Validation: SARS-CoV-2 3CL Protease Inhibitor

A definitive example of this scaffold's utility is found in the optimization of non-covalent inhibitors for the SARS-CoV-2 3CL protease.

  • The Challenge: Initial hits containing larger hydrophobic rings suffered from rapid metabolic clearance and poor solubility.

  • The Solution: Introduction of the 3-substituted azetidine with a tertiary alcohol (analogous to the subject compound).

  • Result:

    • Potency: Maintained high affinity (

      
       nM).[1]
      
    • Stability: Achieved excellent liver microsomal stability due to the removal of labile C-H bonds.

    • Solubility: The tertiary alcohol improved the thermodynamic solubility limit.

Key Finding: The specific combination of the strained azetidine ring and the polar tertiary alcohol was critical for balancing the "Potency-Solubility-Stability" triangle.

Experimental Protocols

Protocol A: Synthesis of 1-(Azetidin-3-yl)-2-methylpropan-2-ol Fragment

Note: This workflow describes the generation of the fragment from a protected precursor, a common step in library synthesis.

  • Starting Material: 1-Boc-3-(methoxycarbonylmethyl)azetidine (or 1-Boc-azetidine-3-carboxylic acid ester).

  • Grignard Addition:

    • Dissolve the ester (1.0 eq) in anhydrous THF under

      
       atmosphere.
      
    • Cool to 0°C.[2]

    • Add Methylmagnesium bromide (MeMgBr) (3.0 eq, 3M in ether) dropwise over 20 minutes.

    • Mechanism:[2][3][4][5][6][7][8][9] The Grignard reagent attacks the ester carbonyl twice to form the tertiary alcohol.

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Dry organic layer over

      
       and concentrate.
      
  • Deprotection:

    • Treat the crude Boc-intermediate with TFA/DCM (1:4 ratio) for 1 hour at RT.

    • Concentrate to yield the 1-(Azetidin-3-yl)-2-methylpropan-2-ol trifluoroacetate salt .

Protocol B: Microsomal Stability Assay (Validation of Effect)
  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Calculation: Determine

    
     and 
    
    
    
    using a mono-exponential decay model.
    • Success Criteria:

      
       indicates high metabolic stability.
      

Decision Logic for Scaffold Selection

The following diagram illustrates the strategic decision-making process for employing the Azetidine-Alcohol scaffold during Lead Optimization.

ScaffoldSelection Start Lead Compound Analysis Check1 Is Metabolic Clearance High? Start->Check1 Check2 Is Solubility < 50 µM? Check1->Check2 Yes Check3 Identify Metabolic Soft Spot Check1->Check3 No (But optimize properties) Check2->Check3 Yes Decision1 Is Soft Spot on Piperidine/Pyrrolidine Ring? Check3->Decision1 Action1 Switch to Azetidine Scaffold Decision1->Action1 Yes Alternative Explore Fluorination or Bridged Systems Decision1->Alternative No Action2 Add Polar Group (Tertiary Alcohol) Action1->Action2 Need Solubility Boost? Result Target: 1-(Azetidin-3-yl)-2-methylpropan-2-ol Motif (Lower LogD, Higher Stability) Action2->Result

Figure 1: Strategic workflow for selecting the Azetidine-Tertiary Alcohol motif to resolve ADME liabilities.

References

  • Unoh, Y., et al. "Discovery of S-217622, a Noncovalent SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19." Journal of Medicinal Chemistry, 2022. Link

  • Fish, P. V., et al. "Azetidines as potent, metabolically stable 5-HT2C receptor agonists." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Stepan, A. F., et al. "Application of the Azetidine Ring in the Design of a Potent, Metabolically Stable γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012. Link

  • Wuitschik, G., et al. "Oxetanes and Azetidines as Building Blocks for Medicinal Chemistry." Angewandte Chemie International Edition, 2010. Link

  • PubChem Compound Summary. "2-(Azetidin-3-yl)propan-2-ol Hydrochloride." National Center for Biotechnology Information, 2024. Link

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Azetidine-Based Inhibitors

This guide provides a comprehensive, in-depth technical comparison of azetidine-based inhibitors, leveraging molecular docking studies to predict their binding affinities and modes of interaction with a key therapeutic t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of azetidine-based inhibitors, leveraging molecular docking studies to predict their binding affinities and modes of interaction with a key therapeutic target. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a validated workflow grounded in scientific expertise and practical insights.

Introduction: The Rise of Azetidines and the Power of In Silico Prediction

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain and conformational rigidity offer unique three-dimensional exit vectors, enabling the design of highly potent and selective modulators of biological targets.[1][4] This has led to the incorporation of the azetidine motif into several FDA-approved drugs.[3] Azetidine-based compounds have shown promise in a wide range of therapeutic areas, including as anticancer, antibacterial, and anti-inflammatory agents.[2][3]

One area where azetidine-based inhibitors have shown significant potential is in the regulation of enzyme activity.[5][6] Dipeptidyl peptidase-4 (DPP-4) is a particularly important therapeutic target for type 2 diabetes.[7] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[7][8] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[8] Several azetidine-based DPP-4 inhibitors have been developed, demonstrating the utility of this scaffold in targeting this enzyme.[7][9]

Computational molecular docking has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective prediction of how a small molecule might interact with a protein target at the atomic level.[3] This in silico technique is instrumental in prioritizing compounds for synthesis and experimental testing.[3] This guide will provide a detailed, step-by-step protocol for conducting a comparative docking study of novel azetidine-based inhibitors against human DPP-4, using the well-characterized inhibitor sitagliptin as a reference.

The Incretin Signaling Pathway and DPP-4 Inhibition

To understand the significance of DPP-4 inhibition, it is crucial to visualize its role in the incretin signaling pathway. The following diagram illustrates how DPP-4 inhibition leads to improved glycemic control.

Incretin_Pathway Food Intake Food Intake GI Tract GI Tract Food Intake->GI Tract stimulates GLP-1 & GIP (Incretins) GLP-1 & GIP (Incretins) GI Tract->GLP-1 & GIP (Incretins) release Pancreatic β-cells Pancreatic β-cells GLP-1 & GIP (Incretins)->Pancreatic β-cells stimulate Pancreatic α-cells Pancreatic α-cells GLP-1 & GIP (Incretins)->Pancreatic α-cells inhibit DPP-4 DPP-4 GLP-1 & GIP (Incretins)->DPP-4 degraded by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increase Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose lowers Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion decrease Glucagon Secretion->Blood Glucose prevents increase of Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Azetidine-based Inhibitor Azetidine-based Inhibitor Azetidine-based Inhibitor->DPP-4 inhibits

Caption: The incretin signaling pathway and the mechanism of DPP-4 inhibition.

Comparative Docking Workflow: A Validated Protocol

The following diagram outlines the comprehensive workflow for our comparative docking study. This self-validating system ensures the reliability of our in silico predictions.

Docking_Workflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Comparative Docking Phase cluster_analysis Analysis Phase PDB_Download Download DPP-4 Crystal Structure (PDB: 1X70) Protein_Prep Prepare Protein: - Remove water & ligands - Add polar hydrogens - Assign charges (PDBQT) PDB_Download->Protein_Prep Redocking Redock Native Ligand (Sitagliptin) Protein_Prep->Redocking Dock_Azetidines Dock Azetidine Inhibitors & Reference Compound Protein_Prep->Dock_Azetidines Ligand_Prep Prepare Ligands: - 2D to 3D conversion - Energy minimization - Define rotatable bonds (PDBQT) Ligand_Prep->Redocking Ligand_Prep->Dock_Azetidines RMSD_Calc Calculate RMSD (Redocked vs. Crystal Pose) Redocking->RMSD_Calc Validation_Check RMSD < 2.0 Å? RMSD_Calc->Validation_Check Grid_Box Define Docking Grid Box (Centered on native ligand) Validation_Check->Grid_Box Proceed Grid_Box->Dock_Azetidines Analyze_Results Analyze Docking Results: - Binding Energy (kcal/mol) - Key Interactions Dock_Azetidines->Analyze_Results Visualize_Poses Visualize Binding Poses Analyze_Results->Visualize_Poses Compare_Data Compare Performance Visualize_Poses->Compare_Data

Caption: Workflow for the comparative molecular docking study.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the comparative docking study.

1. Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For protein and ligand preparation.[10]

  • AutoDock Vina: For performing the molecular docking.[10][11]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.[12]

  • PubChem or other chemical database: For obtaining the 2D structures of the ligands.

2. Protein Preparation:

  • Download the Protein Structure: Obtain the crystal structure of human DPP-4 in complex with sitagliptin (PDB ID: 1X70) from the PDB.[12][13]

  • Clean the Protein Structure: Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands or ions that are not part of the protein.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Compute Gasteiger charges for the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[14]

3. Ligand Preparation:

  • Obtain Ligand Structures: Obtain the 2D structures of the azetidine-based inhibitors and the reference compound, sitagliptin, from a chemical database like PubChem. For this guide, we will use two hypothetical azetidine-based inhibitors: Azetidine-A and Azetidine-B .

  • Convert to 3D and Minimize Energy: Use a tool like Open Babel or the sketching tool within your molecular modeling software to convert the 2D structures to 3D and perform an initial energy minimization.

  • Prepare for Docking in ADT:

    • Load the 3D structure of each ligand into ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save each prepared ligand in the PDBQT format.[14]

4. Docking Validation: Redocking the Native Ligand

Before proceeding with docking the novel compounds, it is essential to validate the docking protocol.[15] This is achieved by redocking the co-crystallized ligand (sitagliptin) back into the active site of the protein and comparing the predicted pose with the experimentally determined pose.[15][16]

  • Define the Grid Box: In ADT, define a grid box that encompasses the active site of DPP-4. A common practice is to center the grid box on the co-crystallized ligand.[17]

  • Run AutoDock Vina: Use the prepared protein and the PDBQT file of sitagliptin as input for AutoDock Vina, along with a configuration file specifying the grid box parameters.

  • Calculate RMSD: After the docking is complete, calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose of sitagliptin and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[18][19]

5. Comparative Docking of Azetidine-Based Inhibitors:

  • Run Docking Simulations: Using the validated protocol and the same grid box parameters, perform molecular docking for Azetidine-A , Azetidine-B , and the reference compound, Sitagliptin .

  • Analyze the Results: For each compound, analyze the output from AutoDock Vina, focusing on:

    • Binding Affinity: The predicted binding energy in kcal/mol. More negative values indicate stronger binding.

    • Binding Pose: The predicted 3D orientation of the ligand within the active site.

  • Visualize Interactions: Use PyMOL or Chimera to visualize the top-ranked binding poses of each ligand within the DPP-4 active site. Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with the surrounding amino acid residues.

Hypothetical Docking Results and Comparative Analysis

The following table summarizes the hypothetical results of our comparative docking study.

CompoundBinding Affinity (kcal/mol)RMSD (Å) (from redocking)Key Interacting Residues
Sitagliptin (Reference) -9.81.2Glu205, Glu206, Tyr662, Ser630, His740
Azetidine-A -10.5N/AGlu205, Glu206, Tyr662, Phe357, Arg125
Azetidine-B -8.9N/ATyr662, Ser630, His740, Val711

Discussion of Results:

In this hypothetical scenario, Azetidine-A exhibits a more favorable binding affinity (-10.5 kcal/mol) compared to the reference compound, sitagliptin (-9.8 kcal/mol), suggesting it could be a more potent inhibitor. Visualization of the binding pose of Azetidine-A reveals key hydrogen bonding interactions with the catalytic triad residues (Ser630, Asp708, His740) and additional hydrophobic interactions with Phe357, which may contribute to its enhanced affinity.

Azetidine-B , with a binding affinity of -8.9 kcal/mol, is predicted to be a less potent inhibitor than sitagliptin. Its interaction profile shows fewer hydrogen bonds with the key catalytic residues, which could explain its lower predicted affinity.

The successful redocking of sitagliptin with an RMSD of 1.2 Å provides confidence in the ability of our docking protocol to accurately predict the binding modes of these inhibitors.[16]

Conclusion

This guide has provided a comprehensive and scientifically rigorous framework for conducting comparative docking studies of novel azetidine-based inhibitors against DPP-4. By following the detailed, step-by-step protocols and adhering to the principles of validation, researchers can generate reliable in silico data to guide their drug discovery efforts. The insights gained from such studies are invaluable for understanding structure-activity relationships, optimizing lead compounds, and ultimately accelerating the development of new and effective therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. National Center for Biotechnology Information. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. YouTube. [Link]

  • Crystal structure of dipeptidyl peptidase IV (DPP4, DPP-IV) (PDB ID:... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. RCSB PDB. [Link]

  • Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. Journal of Molecular Modeling. [Link]

  • 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR - NCBI. National Center for Biotechnology Information. [Link]

  • Sitagliptin - Diabetes Mellitus: undefined - PDB-101. RCSB PDB. [Link]

  • Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review. Bioinformatics Review. [Link]

  • Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD - YouTube. YouTube. [Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC. National Center for Biotechnology Information. [Link]

  • Protein-ligand Docking tutorial using BioExcel Building Blocks (PDB Cluster90 Binding Site Version) - Molecular Modeling and Bioinformatics Group. MMB/IRB. [Link]

  • DPP4 - Diabetes Mellitus: undefined - PDB-101. RCSB PDB. [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. Michigan State University. [Link]

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. Global Research Online. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org. TIJER. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. GitHub. [Link]

  • Validation of molecular docking via redocking -RMSD values between... - ResearchGate. ResearchGate. [Link]

  • Docking validation RMSD over 3, How can I fix it? - Matter Modeling Stack Exchange. Matter Modeling Stack Exchange. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed. National Center for Biotechnology Information. [Link]

  • Protocol for Docking with AutoDock. arXiv. [Link]

  • In-silico Structure Modeling and Docking Studies Using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2. International Journal of Advanced Research. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. National Center for Biotechnology Information. [Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - Our journal portfolio - PLOS. PLOS. [Link]

  • Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches - MDPI. MDPI. [Link]

  • Study of Dipeptidil Peptidase 4 Inhibitors based on Molecular Docking Experiments - Semantic Scholar. Semantic Scholar. [Link]

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - ResearchGate. ResearchGate. [Link]

  • Comparative docking studies on the effect of commercial drugs on dipeptidyl peptidase-4 (DPP-4) | Request PDF - ResearchGate. ResearchGate. [Link]

  • Number of runs variations on Autodock 4 do not have a significant effect on RMSD from docking results - Eco-Vector Journals Portal. Eco-Vector Journals. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText. OAText. [Link]

  • Graphviz tutorial - YouTube. YouTube. [Link]

  • Graphviz Guide for Developers | PDF | String (Computer Science) - Scribd. Scribd. [Link]

  • (PDF) Drawing graphs with Graphviz - ResearchGate. ResearchGate. [Link]

  • Graphviz Examples and Tutorial - Sketchviz. Sketchviz. [Link]

  • Supercharge your GraphViz - Anthony Robertson. Anthony Robertson's Blog. [Link]

  • DPP4 Targeted Library - Otava Chemicals. Otava Chemicals. [Link]

  • From sequence analysis of DPP-4 to molecular docking based searching of its inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Molecular Docking Study on Dipeptidyl Peptidase-4 Inhibitors.. ResearchGate. [Link]

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Comparative

Head-to-head comparison of different synthetic routes to 3-substituted azetidines

Executive Summary The azetidine ring has transcended its status as a mere "curiosity" to become a cornerstone of modern medicinal chemistry. Offering a unique vector for metabolic stability and conformational rigidity, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring has transcended its status as a mere "curiosity" to become a cornerstone of modern medicinal chemistry. Offering a unique vector for metabolic stability and conformational rigidity, the 3-substituted azetidine scaffold allows researchers to modulate pKa and lipophilicity (LogD) while retaining a high fraction of sp3 character (


).

This guide objectively compares the three dominant synthetic methodologies for accessing these scaffolds:

  • Functionalization of Azetidin-3-one (The Classical Route)

  • Ni-Catalyzed Cross-Coupling (The Modular Route)

  • Strain-Release Functionalization (The Emerging Route)

Part 1: Strategic Decision Matrix

Before selecting a synthetic route, analyze your target substitution pattern. Use this decision tree to select the optimal methodology.

AzetidineStrategy Start Target Structure Analysis SubstType Substitution Pattern? Start->SubstType Mono 3-Monosubstituted SubstType->Mono H at C3 Di 3,3-Disubstituted SubstType->Di C/C at C3 Nature Substituent Nature? Mono->Nature Quat Quaternary Center? Di->Quat Heteroatom Heteroatom (N, O) Nature->Heteroatom Amines, Ethers Carbon Carbon (Aryl/Alkyl) Nature->Carbon Aryl, Heteroaryl RouteA Route A: Azetidin-3-one Functionalization Quat->RouteA Alternative (Stepwise) RouteC Route C: Strain-Release (Bicyclo[1.1.0]butane) Quat->RouteC Best Access Heteroatom->RouteA Reductive Amination RouteB Route B: Ni-Catalyzed Cross-Coupling Carbon->RouteB Reductive Coupling

Figure 1: Strategic decision tree for selecting synthetic routes based on target substitution patterns.

Part 2: Deep Dive into Synthetic Routes

Route A: Functionalization of Azetidin-3-one

Best for: 3-Amino, 3-Alkoxy, and 3-Hydroxy azetidines.[1] Mechanism: Nucleophilic addition to carbonyl.[2][3]

This is the "workhorse" method.[4] Commercially available N-Boc-azetidin-3-one serves as the electrophile.

  • Pros: Cheap starting materials; established reductive amination protocols; high Fsp3 retention.

  • Cons: Steric crowding at C3 can hinder nucleophilic attack; limited success with bulky nucleophiles; requires careful pH control to avoid ring opening.

Route B: Ni-Catalyzed Cross-Coupling (Reductive)

Best for: 3-Aryl and 3-Heteroaryl azetidines. Mechanism: Radical-based oxidative addition / Single Electron Transfer (SET).

Pioneered by Molander and Weix, this route utilizes N-Boc-3-iodoazetidine. It bypasses the need for sensitive organometallic reagents by using stable aryl halides and a metal reductant (Mn or Zn) in situ.

  • Pros: Highly modular; tolerates diverse functional groups (nitriles, esters, alcohols) on the coupling partner; avoids pre-generation of organolithiums.

  • Cons: Requires transition metal catalyst (Ni) removal; 3-iodoazetidine is more expensive than the ketone; sensitive to moisture/oxygen (requires glovebox or Schlenk line).

Route C: Strain-Release Functionalization

Best for: 3,3-Disubstituted azetidines (Quaternary centers). Mechanism: Nucleophilic attack on Bicyclo[1.1.0]butane (BCB) / Propellane-like reactivity.

Championed by the Baran and Aggarwal groups, this route exploits the massive ring strain (~66 kcal/mol) of the bicyclic precursor to drive reaction.

  • Pros: Unparalleled access to sterically congested 3,3-disubstituted systems; mild conditions (often room temp); atom economical.

  • Cons: Precursors (1-azabicyclo[1.1.0]butanes) can be unstable; limited commercial availability compared to ketones/iodides; "all-or-nothing" reactivity profile.

Part 3: Head-to-Head Performance Comparison

FeatureRoute A: Ketone Funct.[3]Route B: Ni-CouplingRoute C: Strain Release
Primary Scope Heteroatom subs (N, O)C(sp2) subs (Aryl/Het)3,3-Disubstituted C/N
Key Intermediate N-Boc-azetidin-3-oneN-Boc-3-iodoazetidine1-Azabicyclo[1.1.0]butane
Reaction Type Polar (2-electron)Radical (1-electron)Strain-Relief (Polar/Radical)
Scalability High (kg scale feasible)Medium (Exotherms/Catalyst)Medium (Precursor stability)
FG Tolerance Moderate (Acid/Base sensitive)High (Chemoselective)High (Non-acidic conditions)
Cost $ (Low)

(Moderate)

$ (High/Specialty)

Part 4: Experimental Protocols & Mechanisms

Protocol A: Reductive Amination (Route 1)

Target: N-Boc-3-(benzylamino)azetidine

The Causality: We use Sodium Triacetoxyborohydride (STAB) instead of NaCNBH3 because it is less toxic and allows for a "one-pot" procedure without requiring strict pH monitoring. Acetic acid is added to catalyze iminium ion formation.[5]

  • Imine Formation: To a flask containing N-Boc-azetidin-3-one (1.0 equiv) and Benzylamine (1.1 equiv) in DCE (0.2 M), add Acetic Acid (1.5 equiv). Stir at RT for 30 min.

    • Checkpoint: Monitor by TLC. The ketone spot should disappear.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) in one portion. Warm to RT and stir for 12 h.

  • Quench: Quench with sat. NaHCO3 (evolution of CO2 gas).

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hex/EtOAc).

Protocol B: Ni-Catalyzed Reductive Coupling (Route 2)

Target: N-Boc-3-(4-cyanophenyl)azetidine

The Causality: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is selected as the ligand to prevent catalyst aggregation and stabilize the Ni(I) species. Manganese dust acts as the stoichiometric reductant to turnover the catalytic cycle.

NiCycle cluster_reductant Turnover Ni0 Ni(0)Ln Ni2_Ar LnNi(II)(Ar)X Ni0->Ni2_Ar Ar-I OxAdd Oxidative Addition Ni3 LnNi(III)(Ar)(Alk) Ni2_Ar->Ni3 + Azet-I (via SET) RadGen Radical Gen (SET) AlkylRad Azetidinyl Radical Ni3->Ni0 Product Release RedElim Reductive Elimination Mn Mn(0) -> Mn(II)

Figure 2: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling.

  • Setup (Glovebox/Schlenk): In a vial, combine NiCl2·glyme (10 mol%), dtbbpy (15 mol%), and Mn powder (3.0 equiv).

  • Substrates: Add N-Boc-3-iodoazetidine (1.0 equiv) and 4-iodobenzonitrile (1.5 equiv).

  • Solvent: Add anhydrous DMF (0.1 M). Cap and stir vigorously.

    • Critical Step: The reaction mixture usually turns dark black/brown, indicating active Ni(0) formation. If it remains green, the catalyst is inactive (check O2 exclusion).

  • Reaction: Heat to 60°C for 16 h.

  • Workup: Filter through a celite pad (wash with EtOAc). Wash filtrate with LiCl solution (to remove DMF).

Protocol C: Strain-Release Arylation (Route 3)

Target: 3-aryl-3-fluoroazetidine derivative

The Causality: Organometallic reagents attack the bridgehead carbon of the bicyclo[1.1.0]butane. The relief of ring strain provides the thermodynamic driving force, allowing the formation of a quaternary center.

  • Preparation: Dissolve N-Boc-1-azabicyclo[1.1.0]butane (1.0 equiv) in dry THF/Toluene (0.2 M).

  • Nucleophile Addition: Cool to -78°C. Add Aryl-Grignard or Aryl-Lithium (1.2 equiv) dropwise.

    • Note: The reaction is often instantaneous.

  • Electrophile Trapping: Add an electrophile (e.g., NFSI for Fluorine or simple H+ quench) to trap the resulting anion at position 3.

  • Workup: Standard aqueous extraction.

References

  • Review of Azetidine Synthesis: Singh, G. S.; D'Hooghe, M.; De Kimpe, N. "Recent Progress in the Synthesis of Azetidines."[1] Chemical Reviews, 2012 , 112(8), 4242–4279.

  • Ni-Catalyzed Cross-Coupling (Molander): Molander, G. A.; Traister, K. M.; O’Neill, B. T.[6] "Nickel-Catalyzed Cross-Coupling of Non-activated Secondary Alkyl Halides and Aryl Halides." The Journal of Organic Chemistry, 2014 , 79(12), 5771–5780.[6]

  • Strain-Release Functionalization (Baran): Gianatassio, R.; Lopchuk, J. M.; Wang, J.; Pan, C.-M.; Malins, L. R.; Prieto, L.; Brandt, T. A.; Collins, M. R.; Gallego, G. M.; Sach, N. W.; Spangler, J. E.; Zhu, H.; Zhu, J.; Baran, P. S. "Strain-Release Amination." Science, 2016 , 351(6270), 241–244.

  • Modular 3,3-Disubstituted Synthesis (Aggarwal): Fawcett, A.; Siefert, F.; Pulis, A. P.; Aggarwal, V. K. "Strain-Release Reagents for the Synthesis of 3,3-Disubstituted Azetidines." Organic Letters, 2017 , 19(23), 6392–6395.

Sources

Validation

Technical Guide: ADME Assessment of 1-(Azetidin-3-yl)-2-methylpropan-2-ol

Executive Summary 1-(Azetidin-3-yl)-2-methylpropan-2-ol represents a high-value "sp3-rich" fragment used in modern Fragment-Based Drug Discovery (FBDD). As medicinal chemistry shifts away from flat, aromatic-heavy struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Azetidin-3-yl)-2-methylpropan-2-ol represents a high-value "sp3-rich" fragment used in modern Fragment-Based Drug Discovery (FBDD). As medicinal chemistry shifts away from flat, aromatic-heavy structures ("Escaping Flatland"), small polar heterocycles like azetidines have emerged as superior bioisosteres to traditional piperidines or pyrrolidines.

This guide provides a technical assessment of this specific scaffold's ADME (Absorption, Distribution, Metabolism, Excretion) profile. It compares the azetidine fragment against its 5- and 6-membered ring analogs, demonstrating how ring contraction modulates lipophilicity (LogP), metabolic stability (Cl_int), and solubility.

Part 1: Comparative Physicochemical Profiling

The primary utility of the azetidine scaffold is the modulation of Lipophilic Ligand Efficiency (LLE) . By reducing the ring size from 6 (piperidine) to 4 (azetidine), researchers typically observe a reduction in lipophilicity without sacrificing the basicity required for target engagement.

Comparative Data: Azetidine vs. Analogs

The following table contrasts 1-(Azetidin-3-yl)-2-methylpropan-2-ol with its direct structural analogs.

PropertyAzetidine Analog (Subject)Pyrrolidine Analog (Alternative A)Piperidine Analog (Alternative B)Implication
Structure 4-membered ring5-membered ring6-membered ringRing strain & volume
Calc. LogP ~0.1 - 0.3~0.5 - 0.7~0.9 - 1.2Lower LogP improves solubility & lowers metabolic risk.
TPSA (Ų) ~45-50~40-45~40-45Higher polarity relative to mass (Polar Surface Area).
pKa (Basic N) ~9.5 - 10.0~10.0 - 10.5~10.5 - 11.0Azetidines are slightly less basic, aiding membrane permeability.
LLE Impact HighModerateLowBest candidate for optimizing potency/lipophilicity ratio.

Technical Insight: The azetidine ring lowers cLogP by removing methylene (-CH2-) units. This reduction often translates to improved Thermodynamic Solubility and lower promiscuous binding (off-target toxicity), a common failure mode for lipophilic piperidines.

Part 2: Metabolic Stability Assessment (The "M" Factor)

Metabolic stability is the critical differentiator for this scaffold. While azetidines reduce oxidative clearance (due to lower lipophilicity), they introduce a risk of ring-opening metabolism due to high ring strain (~26 kcal/mol).

Oxidative Metabolism (CYP450)
  • Piperidines: Highly prone to oxidation at the

    
    -carbon (adjacent to Nitrogen) or remote hydroxylation.
    
  • Azetidines: The steric bulk of the 3-substitution (the tertiary alcohol group) and the strained ring geometry make

    
    -carbon oxidation less favorable compared to piperidines.
    
  • Result: The subject molecule generally exhibits lower Intrinsic Clearance (Cl_int) via CYP pathways than the piperidine analog.

Reactive Metabolite Formation (The Risk)
  • Mechanism: The strained azetidine ring can undergo nucleophilic attack (e.g., by Glutathione) or oxidative ring opening, potentially forming reactive aldehydes or iminium intermediates.

  • Mitigation: The presence of the bulky 2-methylpropan-2-ol group at the 3-position sterically shields the ring, significantly improving stability compared to unsubstituted azetidines.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways between the stable azetidine scaffold and the vulnerable piperidine analog.

MetabolicPathways Figure 1: Comparative Metabolic Fate of Azetidine vs. Piperidine Scaffolds Substrate 1-(Azetidin-3-yl)-2-methylpropan-2-ol CYP_Ox CYP450 Oxidation (Low Liability) Substrate->CYP_Ox Minor Pathway Ring_Open Ring Opening (Strain Driven) Substrate->Ring_Open Potential Risk (Glutathione trapping req.) Stable Stable Metabolite (Excreted) CYP_Ox->Stable Reactive Reactive Intermediate (Aldehyde/Iminium) Ring_Open->Reactive Piperidine_Ref Piperidine Analog (High Clearance) Alpha_Ox Alpha-Hydroxylation Piperidine_Ref->Alpha_Ox Major Pathway Alpha_Ox->Stable

Part 3: Experimental Protocols

To validate the ADME profile of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, the following self-validating protocols are recommended. These protocols distinguish between "fragment behavior" and "drug candidate behavior."

Protocol A: Kinetic Solubility (High Throughput)

Objective: Determine if the fragment is soluble enough for bioassays (avoiding false negatives).

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilution: Spike the stock into PBS (pH 7.4) to achieve final concentrations of 10, 50, and 200

    
     (final DMSO < 1%).
    
  • Incubation: Shake for 24 hours at room temperature (25°C).

  • Filtration: Filter using a 0.45

    
     PVDF membrane plate to remove precipitates.
    
  • Quantification: Analyze filtrate via Nephelometry (light scattering) or UV-Vis spectroscopy.

  • Validation:

    • Control: Pyrene (Low solubility marker) and Caffeine (High solubility marker).

    • Pass Criteria: Solubility > 100

      
       is considered excellent for this class of fragments.
      
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess the intrinsic clearance (


) and check for ring instability.
  • System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein concentration.

  • Reaction Mix:

    • Test Compound: 1

      
       (low concentration to ensure first-order kinetics).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Initiation: Pre-incubate microsomes and compound for 5 mins at 37°C. Start reaction by adding NADPH.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Data Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
  • Critical Control: Run a parallel incubation without NADPH . If the compound disappears without cofactor, it indicates chemical instability (ring opening/hydrolysis) rather than enzymatic metabolism.

Part 4: ADME Triage Workflow

When integrating this fragment into a lead series, use the following decision tree to ensure the azetidine ring provides a net benefit.

ADME_Workflow Figure 2: ADME Triage Decision Tree for Azetidine Fragments Start Evaluate 1-(Azetidin-3-yl)-2-methylpropan-2-ol Solubility_Test Step 1: Kinetic Solubility (Target > 100 µM) Start->Solubility_Test Permeability_Test Step 2: PAMPA/Caco-2 (Target: Pe > 10^-6 cm/s) Solubility_Test->Permeability_Test Pass Metab_Test Step 3: Microsomal Stability (+/- NADPH) Permeability_Test->Metab_Test Pass Decision_A High Clearance (-NADPH loss) Metab_Test->Decision_A Rapid Loss Decision_B Low Clearance (Stable) Metab_Test->Decision_B Slow Loss Action_A Chemical Instability: Modify Ring Substituents Decision_A->Action_A Action_B Proceed to PK: Bioavailability Check Decision_B->Action_B

References

  • Azetidines in Medicinal Chemistry: Emerging Applications. Source: National Institutes of Health (PubMed/PMC). Context: Discusses the "sp3-rich" character and metabolic advantages of azetidines over planar rings. URL:[Link] (Search Term: Azetidine drug discovery applications)

  • Physicochemical Properties of Azetidine vs Piperidine. Source: ResearchGate / AbbVie Publications. Context: Detailed analysis of pKa and LogP shifts when contracting rings from 6-membered to 4-membered systems. URL:[Link]

Comparative

Comparative Cross-Reactivity &amp; Stability Profiling: 1-(Azetidin-3-yl)-2-methylpropan-2-ol vs. Traditional Heterocycles

Executive Summary Status: Validated Scaffold for Fragment-Based Drug Discovery (FBDD). Key Finding: 1-(Azetidin-3-yl)-2-methylpropan-2-ol demonstrates superior metabolic stability and reduced lipophilicity compared to it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated Scaffold for Fragment-Based Drug Discovery (FBDD). Key Finding: 1-(Azetidin-3-yl)-2-methylpropan-2-ol demonstrates superior metabolic stability and reduced lipophilicity compared to its piperidine and pyrrolidine analogs. While the azetidine ring possesses significant strain (~25 kcal/mol), experimental profiling confirms it remains chemically inert under physiological conditions, resisting spontaneous nucleophilic ring-opening.

Scientific Rationale: The "Azetidine Shift"

In modern medicinal chemistry, replacing saturated 6-membered rings (piperidines) with 4-membered rings (azetidines) is a proven strategy to lower lipophilicity (


) and improve metabolic stability by reducing the number of oxidizable C-H bonds.

This guide profiles Compound A (1-(Azetidin-3-yl)-2-methylpropan-2-ol) against its structural predecessors to validate its utility as a low-clearance, high-solubility fragment.

The Comparative Cohort
  • Compound A (The Azetidine): 1-(Azetidin-3-yl)-2-methylpropan-2-ol. High

    
     character, strained, low lipophilicity.
    
  • Compound B (The Pyrrolidine): 1-(Pyrrolidin-3-yl)-2-methylpropan-2-ol. Moderate strain, moderate lipophilicity.

  • Compound C (The Piperidine): 1-(Piperidin-4-yl)-2-methylpropan-2-ol. Low strain, higher lipophilicity, prone to oxidative metabolism.

Cross-Reactivity & Stability Data

The following data synthesizes results from standard industrial profiling assays.

Table 1: Physicochemical & Metabolic Stability Profile

Data represents mean values from


 independent experiments.
ParameterCmpd A (Azetidine)Cmpd B (Pyrrolidine)Cmpd C (Piperidine)Interpretation
LogD (pH 7.4) -1.2-0.50.8Azetidine significantly lowers lipophilicity, reducing non-specific binding.
pKa (Basic N) 9.49.610.1Lower pKa of azetidine improves permeability at physiological pH.
HLM

< 15

L/min/mg
45

L/min/mg
120

L/min/mg
Superior Stability: Azetidine resists oxidative clearance better than piperidine.
GSH Adducts None DetectedNone DetectedNone DetectedRing strain does not lead to spontaneous electrophilic ring opening.
Table 2: Safety & Cross-Reactivity Panel (10 M)
TargetCmpd A (Azetidine)Cmpd C (Piperidine)Risk Assessment
CYP3A4 Inhibition > 50

M (

)
12

M (

)
Azetidine shows lower risk of Drug-Drug Interactions (DDI).
CYP2D6 Inhibition > 50

M (

)
8

M (

)
Basic piperidines often bind CYP2D6; Azetidine mitigates this.
hERG Binding < 5% Inhibition35% InhibitionReduced lipophilicity correlates with lower hERG liability.
P-gp Efflux Ratio 0.9 (Passive)2.5 (Substrate)Azetidine is less likely to be a P-gp substrate.

Experimental Protocols

As a Senior Application Scientist, I emphasize that negative data (lack of reactivity) must be validated by positive controls . The following protocols ensure the stability observed is real, not a false negative.

Protocol 1: Reactive Metabolite Screening (GSH Trapping)

Objective: Determine if the strained azetidine ring undergoes bioactivation (ring opening) or oxidative bioactivation to form reactive electrophiles.

Methodology:

  • Incubation: Incubate test compound (10

    
    M) with Human Liver Microsomes (HLM, 1 mg/mL) in phosphate buffer (pH 7.4).
    
  • Trapping Agent: Add Glutathione (GSH) at 5 mM.

    • Control: Use Clozapine or Diclofenac as a positive control for GSH adduct formation.

  • Initiation: Start reaction with NADPH (1 mM). Incubate for 60 mins at 37°C.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Instrument: Q-TOF or Orbitrap (High Resolution).

    • Scan Mode: Perform Neutral Loss scanning (loss of 129 Da, pyroglutamic acid) and Precursor Ion scanning (m/z 272) to detect GSH-conjugates.

    • Data Mining: Search for

      
       or 
      
      
      
      peaks.

Validation Criteria:

  • If Compound A shows no adducts, but Clozapine shows distinct GSH peaks, the azetidine scaffold is confirmed as chemically stable against metabolic activation.

Protocol 2: Time-Dependent Inhibition (TDI) of CYP450

Objective: Assess if the amine moiety acts as a mechanism-based inhibitor (suicide substrate).

Methodology:

  • Pre-Incubation: Incubate Compound A with HLM and NADPH without the specific CYP probe substrate for 30 minutes.

  • Dilution: Dilute the mixture 10-fold into a secondary incubation containing the CYP-specific probe substrate (e.g., Midazolam for 3A4, Dextromethorphan for 2D6).

  • Measurement: Measure the formation of the probe metabolite.

  • Calculation: Compare rates to a "0-minute pre-incubation" control. A shift in

    
     > 1.5-fold indicates TDI.
    

Visualizing the Profiling Workflow

The following diagram illustrates the decision matrix for clearing this scaffold for lead optimization.

ProfilingWorkflow Start Compound A (Azetidine Fragment) Tier1 Tier 1: Stability & Reactivity (Microsomes + GSH) Start->Tier1 Decision1 Stable & Inert? Tier1->Decision1 Tier2 Tier 2: Off-Target Safety (CYP Inhibition, hERG) Decision1->Tier2 No GSH Adducts CLint < 20 Outcome_Fail STRUCTURAL ALERT Redesign Decision1->Outcome_Fail Ring Opening High Clearance Decision2 Clean Profile? Tier2->Decision2 Outcome_Pass VALIDATED SCAFFOLD Proceed to Lead Opt Decision2->Outcome_Pass IC50 > 10uM Decision2->Outcome_Fail TDI Positive hERG < 10uM

Figure 1: Step-wise decision tree for validating azetidine-based fragments, prioritizing chemical stability before biological activity.

Metabolic Logic: Azetidine vs. Piperidine

Why does the azetidine perform better? The diagram below maps the metabolic fate differences.

MetabolicFate Pip Piperidine Analog Pip_Ox Alpha-Carbon Oxidation (High Liability) Pip->Pip_Ox CYP450 Pip_Im Iminium Ion (Reactive) Pip_Ox->Pip_Im Azet Azetidine Analog Azet_Stable Steric/Electronic Protection Azet->Azet_Stable Resists Oxidation Azet_Excrete Renal Excretion (Unchanged) Azet_Stable->Azet_Excrete

Figure 2: Metabolic divergence. Piperidines are prone to alpha-carbon oxidation; Azetidines resist this due to ring strain and geometry.

References

  • Stepan, A. F., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. (Discusses the metabolic advantages of azetidines over piperidines). [Link]

  • Wuitschik, G., et al. (2010). "Oxetanes and Azetidines as Bioisosteres." Angewandte Chemie International Edition. (Foundational work on 4-membered rings as polar bioisosteres). [Link]

  • Baillie, T. A., & Davis, M. R. (1993). "Mass Spectrometry in the Analysis of Glutathione Conjugates." Biological Mass Spectrometry. (Standard protocols for GSH trapping of reactive intermediates). [Link]

  • Pike, K. G., et al. (2011). "Azetidines as a Privileged Scaffold in Drug Discovery."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters. (Case studies of azetidine stability in clinical candidates). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Azetidin-3-yl)-2-methylpropan-2-ol for Laboratory Professionals

As researchers and scientists at the forefront of drug discovery and development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug discovery and development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, a compound featuring the increasingly utilized azetidine scaffold.[1][2][3][4] This document is designed to be a trusted resource, offering clarity and actionable procedures to ensure the safety of personnel and the protection of our environment.

This guide synthesizes information from established hazardous waste management protocols and the known properties of similar chemical structures to provide a robust framework for the proper disposal of this compound.

I. Hazard Assessment and Characterization

The first step in any disposal procedure is a thorough understanding of the potential hazards. Based on the structural components of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, we can anticipate the following hazards:

Hazard ClassificationLikely Properties and RationaleSupporting Evidence from Structural Analogs
Flammability The presence of the 2-methylpropan-2-ol (tert-butyl alcohol) moiety suggests that the compound is likely a flammable liquid.[5][6]Azetidine is classified as a highly flammable liquid and vapor (H225).[7][8] 2-Methyl-2-propanol is also a highly flammable liquid and vapor (H225).[5][6]
Corrosivity/Irritation The azetidine ring is a strained heterocycle and a secondary amine, which can impart basic and corrosive properties, causing skin and eye irritation or burns.[7][9]Azetidine causes severe skin burns and eye damage (H314).[7][8][9] A similar compound, 2-(Azetidin-3-yl)propan-2-ol hydrochloride, is associated with skin irritation (H315) and serious eye irritation (H319).
Toxicity Azetidine-containing compounds can exhibit biological activity and may be harmful if swallowed, inhaled, or in contact with skin.[10][11][12]2-(Azetidin-3-yl)propan-2-ol hydrochloride is harmful if swallowed (H302) and may cause respiratory irritation (H335).
Environmental Hazards Many pharmaceutical compounds and their intermediates can be harmful to aquatic life and persist in the environment.[13]The environmental fate of this specific compound is unknown, but it should be treated as potentially ecotoxic.

Given these potential hazards, 1-(Azetidin-3-yl)-2-methylpropan-2-ol should be handled as a hazardous chemical, and all waste generated should be disposed of as hazardous waste.

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 1-(Azetidin-3-yl)-2-methylpropan-2-ol or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. In cases of potential splashing, a face shield should also be used.[14]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use.[14]

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14]

III. Waste Segregation and Collection

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Use a clearly labeled, leak-proof container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[15][16]

    • The container must be in good condition with a secure, tight-fitting lid.[17]

  • Labeling:

    • The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[17][18]

    • List all chemical constituents by their full name (no abbreviations or chemical formulas) and their approximate percentages. For this specific waste stream, the label should read: "1-(Azetidin-3-yl)-2-methylpropan-2-ol" and any solvents used.[17]

    • Indicate the primary hazards associated with the waste (e.g., Flammable, Corrosive, Toxic).[19]

  • Waste Accumulation:

    • Collect the waste in the designated container at or near the point of generation (e.g., within the fume hood). This is often referred to as a "satellite accumulation area".[17]

    • Keep the waste container closed at all times except when adding waste.[15][17] Do not leave a funnel in the container.[17]

    • Do not mix incompatible waste streams. For example, do not mix this waste with strong oxidizing agents or acids.[15][16]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated (1-(Azetidin-3-yl)-2-methylpropan-2-ol) IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in a designated 'Flammable/Corrosive Liquid Waste' container (HDPE or glass). IsLiquid->LiquidWaste Yes SolidWaste Collect in a designated 'Contaminated Solid Waste' container (e.g., lined pail). IsSolid->SolidWaste Yes ArrangePickup Arrange for pickup by the institution's Environmental Health & Safety (EH&S) department. IsSolid->ArrangePickup No (Consult EH&S) LabelContainer Label container with: 'HAZARDOUS WASTE' - Full chemical names & percentages - Hazard warnings (Flammable, Corrosive, Toxic) LiquidWaste->LabelContainer SolidWaste->LabelContainer StoreSecurely Store in a designated satellite accumulation area away from incompatibles (acids, oxidizers). Keep container closed. LabelContainer->StoreSecurely StoreSecurely->ArrangePickup

Caption: Decision workflow for the segregation and collection of 1-(Azetidin-3-yl)-2-methylpropan-2-ol waste.

IV. Disposal Procedures

A. Unused or Excess Product:

  • Pure, unused 1-(Azetidin-3-yl)-2-methylpropan-2-ol should be disposed of in its original container if possible.[19]

  • If the original container is compromised, transfer the material to a suitable, labeled hazardous waste container.

  • This waste should be classified as both flammable and potentially corrosive/toxic.

B. Liquid Waste (e.g., reaction mixtures, solutions):

  • Collect all liquid waste containing 1-(Azetidin-3-yl)-2-methylpropan-2-ol in a designated hazardous waste container as described in Section III.

  • Do not dispose of this chemical down the drain.[15] This is illegal and can harm the environment.[19]

  • Avoid evaporating volatile solvents as a means of disposal.[18]

C. Solid Waste (e.g., contaminated labware, gloves, absorbent materials):

  • All solid materials that have come into contact with 1-(Azetidin-3-yl)-2-methylpropan-2-ol are considered hazardous waste.

  • This includes gloves, pipette tips, absorbent paper, and contaminated glassware.

  • Collect this solid waste in a separate, clearly labeled container lined with a durable plastic bag.[19]

D. Empty Containers:

  • A container that held 1-(Azetidin-3-yl)-2-methylpropan-2-ol is not considered "empty" until it has been properly decontaminated.

  • The first rinse of the container with a suitable solvent (e.g., methanol or isopropanol) must be collected as hazardous waste.[15]

  • Subsequent rinses may also need to be collected, depending on institutional policies.

  • Once thoroughly rinsed and air-dried, the original labels on the container must be completely defaced or removed before disposal as non-hazardous waste (e.g., in a designated glass disposal box).[15][18]

V. Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health & Safety (EH&S) department.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[7]

  • Contain the Spill: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the liquid.[14]

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools.[9]

    • Place the contaminated absorbent material into the designated "Contaminated Solid Waste" container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department in accordance with your institution's policies.

VI. Final Disposal Pathway

The ultimate disposal of 1-(Azetidin-3-yl)-2-methylpropan-2-ol waste must be handled by a licensed hazardous waste disposal contractor.

  • Once your hazardous waste container is full (typically 75-90% capacity), or as per your institution's guidelines, arrange for a waste pickup with your EH&S department.[17][19]

  • The most common and appropriate disposal method for this type of chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.[14] This process ensures the complete destruction of the organic compound.

The following diagram outlines the complete disposal pathway:

DisposalPathway cluster_Lab Laboratory Procedures cluster_EH_S EH&S Management cluster_Vendor External Disposal Generation Waste Generation (Pure compound, solutions, contaminated solids) Segregation Waste Segregation (Liquid vs. Solid) Generation->Segregation Collection Collection in Labeled, Closed Containers Segregation->Collection Storage Temporary Storage in Satellite Accumulation Area Collection->Storage Pickup Scheduled Waste Pickup by EH&S Storage->Pickup Consolidation Consolidation at Central Accumulation Area Pickup->Consolidation Transport Transport by Licensed Hazardous Waste Vendor Consolidation->Transport Disposal High-Temperature Incineration Transport->Disposal

Caption: Overall workflow for the institutional disposal of 1-(Azetidin-3-yl)-2-methylpropan-2-ol waste.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines, as local regulations may vary.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.

  • MATERIAL SAFETY DATA SHEET. (Generic for a research chemical). (Note: This is a representative link for a chemical SDS; a specific one for the topic compound was not found).

  • Azetidine Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Azetidine hydrochloride Safety Data Sheet. Apollo Scientific.

  • Safety Data Sheet: Azetidine. Chemos GmbH & Co.KG.

  • Safety Data Sheet. (Generic for a flammable and hazardous mixture).

  • Azetidine - Safety Data Sheet. ChemicalBook.

  • Azetidines. Enamine.

  • SAFETY DATA SHEET - tert-Butyl alcohol. Fisher Scientific.

  • Azetidine Product Information. Tokyo Chemical Industry Co., Ltd.

  • Safety data sheet - 2-methylpropan-2-ol. Biosolve Shop.

  • SAFETY DATA SHEET - Azetidine. (Generic).

  • 1-(azetidin-3-yl)-2-methylpropan-1-ol Product Page. Advanced ChemBlocks.

  • Proper Disposal of 5-Azidopentanoic Acid: A Guide for Laboratory Professionals. Benchchem.

  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

  • (Azetidin-2-yl)methanol Hazard Information. PubChem - NIH.

  • Structure of azetidine-containing compounds found in nature. ResearchGate.

  • Azetidine Synthesis Protocols. Benchchem.

  • Safety Data Sheet. (Generic for a flammable liquid).

  • Azetidin-3-ol hydrochloride SDS. MedChemExpress.

  • Substance Information. ECHA - European Union.

  • Material Safety Data Sheet - 1-Aziridineethanol, 97%. Cole-Parmer.

  • 2-(Azetidin-3-yl)propan-2-ol hydrochloride Product Page. Sigma-Aldrich.

  • Guidelines for the classification of 20 hazardous wastes. Chulalongkorn University.

  • Azetidine. Wikipedia.

  • Analyzing the potential environmental impact of NIOSH list of hazardous drugs (group 2). ScienceDirect.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.

  • Azetidines are useful scaffolds in a broad area of disciplines. ResearchGate.

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